Methyl 1-acetylpiperazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-acetylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNWNACIFWWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668301 | |
| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171504-96-4 | |
| Record name | Methyl 1-acetylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1-acetylpiperazine-2-carboxylate
An In-depth Technical Guide to the Regioselective
Introduction
Methyl 1-acetylpiperazine-2-carboxylate is a key heterocyclic building block in modern drug discovery. Its rigid piperazine core, combined with the specific placement of a methyl ester and an acetyl group, offers a versatile scaffold for creating complex molecules with significant pharmacological potential. The piperazine motif is prevalent in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and to engage in critical interactions with biological targets[1][2]. This guide provides a detailed, scientifically-grounded methodology for the regioselective synthesis of this compound, designed for researchers and professionals in medicinal chemistry and process development. We will delve into the strategic considerations dictated by the molecule's inherent reactivity and present a robust, step-by-step protocol.
Strategic Imperative: Overcoming the Challenge of Regioselectivity
The core challenge in synthesizing this compound lies in the differential reactivity of the two secondary amine nitrogens within the piperazine ring.
-
N4 Nitrogen: This nitrogen is electronically similar to a typical secondary amine, making it highly nucleophilic and basic.
-
N1 Nitrogen: This nitrogen is directly adjacent to the electron-withdrawing methyl carboxylate group (-CO₂Me). This proximity significantly reduces its nucleophilicity and basicity through an inductive effect[3].
Consequently, a direct, one-step acetylation of the precursor, Methyl piperazine-2-carboxylate, would overwhelmingly yield the undesired N4-acetylated isomer. To achieve the target N1-acetylation, a strategic protection-acylation-deprotection sequence is essential. This approach temporarily "masks" the more reactive N4 position, forcing the acetylation to occur at the desired N1 position.
The chosen strategy is a robust three-step synthesis:
-
N4-Protection: The highly reactive N4-amine is selectively protected using a tert-butoxycarbonyl (Boc) group.
-
N1-Acetylation: The now-available N1-amine is acetylated.
-
N4-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Caption: General workflow for Boc deprotection and product isolation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents / Role |
| Methyl 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate | 286.33 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 5-10 |
| Dichloromethane (DCM) | - | Solvent |
| Saturated aq. NaHCO₃ or NaOH (1M) | - | Neutralization |
| Ethyl Acetate (EtOAc) or DCM | - | Extraction Solvent |
Experimental Protocol:
-
Dissolve the doubly-functionalized intermediate (1.0 eq) in DCM (approx. 10 mL per gram).
-
Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
To isolate the free base, dissolve the residue in DCM or EtOAc and carefully wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic (pH > 8).
-
Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the final product, This compound .
-
The product may be purified further by column chromatography or crystallization if necessary.
Product Characterization
The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the acetyl group and the correct number of protons on the piperazine ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The synthesis of this compound is a prime example of strategic chemical synthesis, where understanding the inherent reactivity of a molecule dictates the experimental approach. The described three-step sequence of protection, regioselective acylation, and deprotection is a reliable and scalable method for producing this valuable building block. By carefully controlling the reaction conditions and employing a logical protecting group strategy, researchers can efficiently access the desired N1-acetylated isomer in high purity, enabling its use in the development of novel therapeutics.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.Google Patents (US20050148771A1).
- Process for preparing 2-piperazine carboxylic acid derivatives.Google Patents (EP0756593B1).
-
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available at: [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.Google Patents (CN1629146A).
-
Methyl Piperazine-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Method for producing N-acetylhomopiperazines.Google Patents (JP2001106676A).
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.Google Patents (US5945534A).
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
Sources
Methyl 1-acetylpiperazine-2-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 1-acetylpiperazine-2-carboxylate
Foreword: Navigating the Known and the Predicted
This compound is a fascinating heterocyclic compound that stands at the intersection of several key functional groups relevant to modern drug discovery: a chiral amino acid ester scaffold, a stabilizing N-acetyl group, and a reactive secondary amine. While this molecule is commercially available from specialized vendors, a comprehensive, publicly available dataset detailing its experimental chemical properties is notably sparse. This guide, therefore, leverages established principles of organic chemistry and extrapolates data from closely related analogues to present a robust, predictive overview of its synthesis, properties, and reactivity. As Senior Application Scientists, our role is not only to present data but to interpret it, providing the causal reasoning behind the predicted behavior of molecules like this one. This document is designed for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this versatile chemical building block.
Synthetic Strategy: Controlled N-Acetylation
The most logical and efficient synthesis of this compound involves the selective N-acetylation of its parent precursor, Methyl piperazine-2-carboxylate. The key challenge in modifying piperazine derivatives is achieving selectivity between the two nitrogen atoms, N1 and N4. In this case, the starting material possesses two secondary amines, but they exhibit different steric and electronic environments. The N1 position is adjacent to the bulky methyl ester group, while the N4 position is less hindered. However, standard acetylation procedures can effectively modify the N1 position.
Causality of Experimental Design
The chosen protocol employs acetyl chloride as the acylating agent and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an inert aprotic solvent like dichloromethane (DCM).
-
Choice of Acylating Agent: Acetyl chloride is highly reactive, ensuring the reaction proceeds efficiently at low temperatures. Acetic anhydride is a viable, less aggressive alternative that may require slightly harsher conditions or longer reaction times.
-
Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base is crucial for scavenging this acid, preventing the protonation of the piperazine's secondary amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Solvent and Temperature: DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. Conducting the reaction at 0 °C helps to control the exothermicity of the acylation and minimize potential side reactions, such as di-acetylation, although mono-acetylation is generally favored under these controlled conditions.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Preparation: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Acetylation: Add acetyl chloride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical and Structural Properties
The introduction of the N-acetyl group significantly alters the properties of the parent piperazine ester. Most notably, the basicity of the N1 nitrogen is eliminated due to the electron-withdrawing nature of the adjacent carbonyl group, forming a stable amide. The remaining secondary amine at the N4 position, however, retains its basic character.
| Property | Predicted Value / Information |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | This compound |
| Appearance | Expected to be a colorless oil or a white to off-white solid |
| pKa (Predicted) | The N4 amine is predicted to have a pKa around 8.0-9.0 |
| Solubility | Expected to be soluble in methanol, chloroform, and DCM. |
| Chirality | Contains one stereocenter at the C2 position. |
Predicted Spectral Analysis
A rigorous spectral analysis is essential for structure confirmation. The following predictions are based on the analysis of its functional groups and data from analogous compounds[1][2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of a chiral center at C2 and restricted rotation around the N1-C=O amide bond may lead to the observation of rotamers (conformational isomers) in the NMR spectrum, resulting in the broadening or duplication of certain peaks.
| Data Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ¹H NMR | H (N4) | 1.5 - 3.0 | broad s | NH | Exchangeable proton, broad signal. |
| H (C2) | 4.5 - 4.8 | dd or m | CH -CO₂Me | Deshielded by adjacent amide and ester groups. | |
| H (Ring) | 2.8 - 3.6 | m | Piperazine CH₂ | Complex multiplets due to diastereotopicity. Protons adjacent to N1 are deshielded by the acetyl group. | |
| H (Ester) | ~3.7 | s | O-CH₃ | Typical range for a methyl ester. | |
| H (Acetyl) | ~2.1 | s | CO-CH₃ | Typical range for an N-acetyl methyl group. | |
| ¹³C NMR | C (Ester) | ~172 | - | -C =O (Ester) | Standard chemical shift for an ester carbonyl. |
| C (Amide) | ~170 | - | -C =O (Amide) | Standard chemical shift for a tertiary amide carbonyl. | |
| C (C2) | 55 - 58 | - | C H-CO₂Me | Alpha-carbon to both amide nitrogen and ester carbonyl. | |
| C (Ester Me) | ~52 | - | O-C H₃ | Typical range for a methyl ester carbon. | |
| C (Ring) | 40 - 50 | - | Piperazine C H₂ | Range for piperazine ring carbons. Carbons adjacent to N1 will differ from those adjacent to N4. | |
| C (Acetyl Me) | ~22 | - | CO-C H₃ | Typical range for an acetyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two distinct carbonyl groups and the N-H bond of the secondary amine[4][5][6].
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Rationale |
| ~3300 | Medium | N-H Stretch | Characteristic of a secondary amine. The peak may be relatively sharp. |
| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H bonds from the piperazine ring and methyl groups. |
| ~1735 | Strong | C=O Stretch (Ester) | A strong, sharp peak characteristic of a saturated ester carbonyl group.[7] |
| ~1650 | Strong | C=O Stretch (Amide I) | A strong, sharp peak for the tertiary amide carbonyl. Its lower frequency compared to the ester is due to resonance. |
| 1100-1300 | Strong | C-O Stretch | Intense bands associated with the C-O single bonds of the ester group. |
Mass Spectrometry (MS)
In Electron Ionization (EI) Mass Spectrometry, the molecular ion (M⁺˙) should be observed at m/z = 186. The fragmentation pattern is predicted to involve characteristic losses of the functional groups and cleavage of the piperazine ring[8][9][10].
-
Molecular Ion: [M]⁺˙ at m/z = 186
-
Key Fragments:
-
m/z 127: Loss of the methoxycarbonyl radical (•CO₂CH₃)
-
m/z 143: Loss of the acetyl radical (•COCH₃)
-
m/z 56, 70: Characteristic fragments arising from the cleavage of the piperazine ring.
-
Reactivity and Mechanistic Pathways
The utility of this compound as a synthetic intermediate is defined by the differential reactivity of its three primary functional groups. A skilled chemist can selectively target these sites to build molecular complexity.
Caption: Reactivity map of the key functional groups.
-
N4 Secondary Amine: This is the most versatile site for synthetic elaboration. As a nucleophile and a base, it readily undergoes:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles.
-
N-Acylation/Sulfonylation: Formation of new amide or sulfonamide bonds.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: Formation of N-aryl bonds.
-
-
C2 Methyl Ester: This group is susceptible to nucleophilic attack at the carbonyl carbon.
-
Hydrolysis: Can be saponified with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid, which is a key intermediate for forming amide bonds with other amines.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
N1 Amide: The amide bond is significantly stabilized by resonance and is the least reactive group under standard conditions. It requires harsh acidic or basic conditions for hydrolysis and strong reducing agents (like LiAlH₄) for reduction to the corresponding tertiary amine.
Significance in Drug Design and Development
The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12] Its prevalence is due to its ability to impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a versatile linker to orient other pharmacophoric groups in three-dimensional space.[13][14][15]
The specific substitution pattern of this compound makes it a highly valuable building block:
-
Vector for Elaboration: The free N4 amine is the primary attachment point for building larger molecules. In fragment-based drug discovery, this moiety could be linked to other fragments to explore the binding pocket of a biological target.
-
Modulation of Properties: The N-acetyl group at N1 serves to neutralize the basicity of that nitrogen, which can be crucial for fine-tuning the overall pKa of a final drug candidate to optimize absorption and distribution. It also provides a hydrogen bond acceptor.
-
Chiral Scaffold: The C2 stereocenter allows for the synthesis of enantiomerically pure compounds. Stereochemistry is often critical for biological activity, and having a defined chiral center is a significant advantage in drug design.
-
Latent Carboxylic Acid: The methyl ester can be considered a protected form of a carboxylic acid. Its hydrolysis allows for late-stage diversification, for example, by creating a library of amides for structure-activity relationship (SAR) studies.
By strategically combining these features, medicinal chemists can utilize this compound to synthesize complex molecules with tailored properties for a wide range of therapeutic targets.
References
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948.
-
JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents.
-
Al-Qaisi, J. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.
-
US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
ChemicalBook. (n.d.). 1-Acetylpiperazine. Retrieved from
-
PubChem. (n.d.). 1-Acetylpiperazine. National Center for Biotechnology Information. Retrieved from
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
-
Wurm, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2464–2475.
-
Sigma-Aldrich. (n.d.). 1-Acetylpiperazine 99%. Retrieved from
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
-
PubChem. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
-
BenchChem. (n.d.). A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups.
-
BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society.
-
Ravindar, L., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6296.
-
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
-
Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451.
-
BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube.
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from
-
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
-
Khan, I., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Organic Synthesis.
-
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-acetylpiperazine-2-carboxylate
Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent development rests. The journey from a promising lead compound to a clinically viable therapeutic is paved with rigorous analytical challenges. Among the most critical of these is the comprehensive spectroscopic characterization of novel chemical entities. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed framework for the spectroscopic analysis of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest.
Due to the nascent stage of research into this specific molecule, publicly available experimental spectra are scarce. Therefore, this document takes a predictive and methodological approach. We will present a full suite of predicted spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—grounded in established chemical principles. More importantly, we will elucidate the causality behind these predictions and provide robust, field-proven protocols for their empirical validation. This guide is designed not merely as a repository of data but as a self-validating system for the rigorous structural elucidation of this compound and similarly complex molecules.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a unique constellation of functional groups—a tertiary amide, a methyl ester, and a piperazine ring—that give rise to a distinct spectroscopic fingerprint. A thorough understanding of how each component influences the overall spectra is paramount for accurate interpretation.
Table 1: Summary of Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | See Table 2 |
| Multiplicity | See Table 2 | |
| Coupling Constant (J) | See Table 2 | |
| ¹³C NMR | Chemical Shift (δ) | See Table 3 |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 186.1004 |
| Key Fragments | m/z = 143, 127, 84, 70, 43 | |
| IR Spec. | Amide C=O Stretch | ~1650 cm⁻¹ |
| Ester C=O Stretch | ~1740 cm⁻¹ | |
| C-O Stretch | ~1250-1150 cm⁻¹ | |
| C-N Stretch | ~1100-1000 cm⁻¹ | |
| C-H Stretch (sp³) | ~2950-2850 cm⁻¹ |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their connectivity, and their spatial relationships.
Predicted ¹H NMR Spectrum and Rationale
The predicted ¹H NMR spectrum of this compound is a composite of signals arising from the piperazine ring protons, the acetyl methyl protons, and the ester methyl protons. The presence of the electron-withdrawing acetyl and carboxylate groups, along with the nitrogen atoms of the piperazine ring, significantly influences the chemical shifts of adjacent protons.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H-2 | 4.90 - 5.10 | dd | J = 4.5, 2.0 | Deshielded by adjacent nitrogen and ester carbonyl. |
| H-3 (axial) | 3.10 - 3.30 | dt | J = 12.0, 4.5 | Coupled to H-2 and geminal H-3. |
| H-3 (eq) | 3.40 - 3.60 | dd | J = 12.0, 2.0 | Coupled to H-2 and geminal H-3. |
| H-5 (axial) | 2.80 - 3.00 | ddd | J = 13.0, 10.0, 4.0 | Coupled to adjacent methylene protons. |
| H-5 (eq) | 3.80 - 4.00 | ddd | J = 13.0, 4.0, 2.0 | Deshielded by adjacent nitrogen and acetyl group. |
| H-6 (axial) | 2.90 - 3.10 | ddd | J = 13.0, 10.0, 4.0 | Coupled to adjacent methylene protons. |
| H-6 (eq) | 3.90 - 4.10 | ddd | J = 13.0, 4.0, 2.0 | Deshielded by adjacent nitrogen. |
| -OCH₃ | 3.75 | s | - | Characteristic chemical shift for a methyl ester. |
| -C(O)CH₃ | 2.15 | s | - | Characteristic chemical shift for an N-acetyl methyl group. |
Note: Due to the conformational flexibility of the piperazine ring and the potential for restricted rotation around the N-acetyl bond, some signals may appear broadened.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of high-purity this compound.[1]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition :
-
Set the spectral width to encompass a range of -1 to 13 ppm.
-
Employ a standard single-pulse experiment (e.g., a 90° pulse).
-
Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.[2]
-
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Spectrum and Rationale
The predicted ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons (amide and ester), the carbons of the piperazine ring, the ester methyl carbon, and the acetyl methyl carbon.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C=O (ester) | 170 - 175 | Characteristic chemical shift for an ester carbonyl.[3] |
| C=O (amide) | 168 - 172 | Characteristic chemical shift for a tertiary amide carbonyl. |
| C-2 | 55 - 60 | Deshielded by adjacent nitrogen and ester group. |
| C-3 | 45 - 50 | Shielded relative to C-5 and C-6 due to proximity to the ester. |
| C-5 | 40 - 45 | Influenced by the adjacent nitrogen atoms. |
| C-6 | 48 - 53 | Deshielded by the adjacent nitrogen. |
| -OCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |
| -C(O)CH₃ | 21 - 24 | Typical chemical shift for an N-acetyl methyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation :
-
A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of the compound dissolved in 0.6 mL of CDCl₃ with TMS.
-
-
Instrument Setup :
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Data Acquisition :
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.
Predicted Mass Spectrum and Fragmentation
Electron Ionization (EI) is a common technique that will likely induce predictable fragmentation of this compound.
-
Molecular Ion (M⁺) : The molecular ion peak is predicted at an m/z corresponding to the exact mass of the molecule, C₈H₁₄N₂O₃, which is 186.1004.
-
Key Fragmentation Pathways :
-
Loss of the methoxy group (-OCH₃) : [M - 31]⁺ → m/z 155.
-
Loss of the carbomethoxy group (-COOCH₃) : [M - 59]⁺ → m/z 127.
-
Cleavage of the piperazine ring : This can lead to a variety of fragments. A common fragmentation for N-acetylpiperazines is the formation of an acetyl-containing fragment and the piperazine ring fragment.
-
Formation of an acylium ion from the acetyl group : [CH₃CO]⁺ → m/z 43. This is often a prominent peak for N-acetyl compounds.
-
Caption: Predicted Mass Spectrometry Fragmentation.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[4]
-
-
GC Conditions :
-
Column : A mid-polarity column, such as a DB-17 or equivalent.
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Mass Range : Scan from m/z 40 to 300.
-
Ion Source Temperature : 230 °C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.
-
Amide C=O Stretch : A strong, sharp peak is predicted around 1650 cm⁻¹. This is a characteristic absorption for tertiary amides.[5]
-
Ester C=O Stretch : Another strong, sharp peak is expected at a higher frequency, around 1740 cm⁻¹, which is typical for saturated esters.[6] The higher frequency compared to the amide is due to the greater double bond character of the ester carbonyl.
-
C-O Stretches : Strong bands in the 1250-1150 cm⁻¹ region corresponding to the C-O stretching of the ester group.
-
C-H Stretches : Bands in the 2950-2850 cm⁻¹ region from the sp³ C-H bonds of the methyl and piperazine ring methylene groups.
Experimental Protocol for FTIR Spectroscopy (Liquid Film)
-
Sample Preparation :
-
Data Acquisition :
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of a novel compound like this compound is a puzzle solved by the convergence of multiple spectroscopic techniques. The predicted data and protocols outlined in this guide provide a comprehensive roadmap for its characterization. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and provide fragmentation clues, and IR spectroscopy will verify the presence of key functional groups. By systematically acquiring and interpreting these spectra, researchers can confidently establish the structure and purity of this compound, enabling its advancement in the drug discovery and development pipeline.
References
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 10, 2026, from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021, April 17). Retrieved January 10, 2026, from [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved January 10, 2026, from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 10, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). Retrieved January 10, 2026, from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved January 10, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods - Springer Nature Experiments. (n.d.). Retrieved January 10, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.). Retrieved January 10, 2026, from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]
-
Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved January 10, 2026, from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 10, 2026, from [Link]
-
How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (2021, January 24). Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 10, 2026, from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved January 10, 2026, from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry - Chemistry LibreTexts. (2023, January 29). Retrieved January 10, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 10, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved January 10, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved January 10, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). Retrieved January 10, 2026, from [Link]
-
(PDF) Organic mass spectrometry at the beginning of the 21st century - ResearchGate. (2025, August 5). Retrieved January 10, 2026, from [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved January 10, 2026, from [Link]
-
The characteristic chemical shifts of methyl proton signals in 1 H NMR... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. (2022, October 22). Retrieved January 10, 2026, from [Link]
-
Chapter 5 Organic Spectrometry - Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 10, 2026, from [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
fourier transform infrared spectroscopy. (n.d.). Retrieved January 10, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 10, 2026, from [Link]
-
1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and - Modgraph. (2004, September 24). Retrieved January 10, 2026, from [Link]
-
Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? : r/OrganicChemistry - Reddit. (2024, November 5). Retrieved January 10, 2026, from [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 10, 2026, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15). Retrieved January 10, 2026, from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
1H NMR spectrum of Methyl 1-acetylpiperazine-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-acetylpiperazine-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex heterocyclic systems like this compound, a scaffold prevalent in medicinal chemistry, ¹H NMR provides critical insights into not only the molecular constitution but also its three-dimensional structure and dynamic behavior in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this molecule, moving from theoretical prediction to practical interpretation. We delve into the complexities arising from conformational isomerism due to restricted amide bond rotation and piperazine ring inversion, phenomena that profoundly influence the spectral appearance. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine characterization and in-depth structural analysis.
Introduction: The Structural Challenge
This compound is a substituted piperazine derivative. The piperazine ring is a common pharmacophore in drug design, valued for its ability to modulate physicochemical properties such as solubility and basicity[1][2]. The introduction of an acetyl group at the N1 position and a methyl carboxylate at the C2 position creates a chiral center and introduces significant conformational constraints.
Accurate structural verification is paramount in drug development, and ¹H NMR is the primary technique for this purpose. However, the spectrum of this particular molecule is not trivial. It is shaped by dynamic processes occurring on the NMR timescale, including the slow rotation around the N-acetyl bond and the interconversion of the piperazine ring's chair conformations[3][4]. Understanding these phenomena is key to a correct and complete spectral assignment.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. Due to the chiral center at C2 and the conformational rigidity imposed by the N-acetyl group, all methylene protons on the piperazine ring are expected to be diastereotopic and thus chemically distinct.
Caption: Labeled proton environments in the molecule.
The distinct proton environments are:
-
N-Acetyl Protons (3H): A singlet from the methyl group of the acetyl moiety.
-
O-Methyl Protons (3H): A singlet from the methyl ester group.
-
C2-H Proton (1H): A methine proton at the chiral center, adjacent to N1 and the ester.
-
C3-H Protons (2H): Two diastereotopic methylene protons.
-
C5-H Protons (2H): Two diastereotopic methylene protons.
-
C6-H Protons (2H): Two diastereotopic methylene protons.
-
N4-H Proton (1H): An exchangeable amine proton, which may be broad or not observed depending on the solvent and sample purity.
Theoretical ¹H NMR Spectral Prediction
Based on established principles of chemical shifts and coupling, we can predict the features of the ¹H NMR spectrum.
Chemical Shifts (δ)
The electron-withdrawing nature of the amide and ester functional groups will deshield adjacent protons, shifting their signals downfield.
-
O-CH₃ (Methyl Ester): Protons on a carbon adjacent to an oxygen atom typically appear around 3.5-4.5 ppm. For a methyl ester, this is very consistently found around δ 3.7 ppm .[5]
-
N-CO-CH₃ (N-Acetyl): Protons on a methyl group attached to a carbonyl carbon are deshielded and appear in the range of 2-2.5 ppm. The signal for this group is expected around δ 2.1 ppm .[6][7]
-
Piperazine Ring Protons (C2-H, C3-H₂, C5-H₂, C6-H₂): These protons reside in a complex environment.
-
The C2-H proton is alpha to both a nitrogen (in an amide) and a carbonyl group, leading to significant deshielding. Its chemical shift will likely be the furthest downfield of the ring protons, predicted in the δ 4.0-4.8 ppm range.
-
The other ring protons are adjacent to nitrogen atoms and will resonate between δ 2.5-4.0 ppm .[3][8][9] The exact shifts are highly sensitive to the ring's conformation and the orientation (axial vs. equatorial) of each proton. Protons on carbons adjacent to the acetylated nitrogen (C2-H, C6-H₂) will be further downfield than those adjacent to the secondary amine (C3-H₂, C5-H₂).
-
Integration
The integral of each signal will be proportional to the number of protons it represents: N-acetyl (3H), O-methyl (3H), C2-H (1H), C3-H₂ (2H), C5-H₂ (2H), C6-H₂ (2H), and N-H (1H).
Multiplicity and Coupling Constants (J)
The piperazine ring protons form a complex, coupled spin system. Assuming a locked chair conformation, we can predict multiplicities based on vicinal and geminal couplings.
-
O-CH₃ and N-CO-CH₃: These will be singlets as they have no adjacent protons.
-
C2-H: This proton will be coupled to the two diastereotopic protons at C3. It should appear as a doublet of doublets (dd) .
-
C3, C5, C6 Protons: Each of these geminal pairs will be coupled to each other and to adjacent vicinal protons. This will result in complex multiplets, likely doublets of doublets (dd) or doublets of triplets (dt) for each distinct proton.
-
Coupling Constants (J): For a chair conformation, the magnitude of the vicinal coupling constant (³J) depends on the dihedral angle. We expect large axial-axial couplings (³Jₐₐ ≈ 8-13 Hz), and smaller axial-equatorial (³Jₐₑ ≈ 2-5 Hz) and equatorial-equatorial (³Jₑₑ ≈ 2-5 Hz) couplings. Geminal coupling (²J) in such rings is typically around 10-15 Hz.
| Proton Group | Predicted δ (ppm) | Integration | Predicted Multiplicity |
| N-CO-CH ₃ | ~ 2.1 | 3H | Singlet (s) |
| O-CH ₃ | ~ 3.7 | 3H | Singlet (s) |
| Piperazine Ring H | 2.5 - 4.8 | 7H total | Complex Multiplets |
| C2-H | 4.0 - 4.8 | 1H | Doublet of Doublets (dd) |
| NH | Variable | 1H | Broad Singlet (br s) |
The Impact of Dynamic NMR Effects
The simple prediction above assumes a single, static conformation. However, N-acylated piperazines exhibit dynamic behavior that complicates the room-temperature ¹H NMR spectrum.[3][8]
Amide Bond Rotation
The C-N bond of the acetyl group has significant double-bond character, which restricts free rotation. This creates two distinct planar conformers, or rotamers. The interconversion between these rotamers can be slow on the NMR timescale (milliseconds).
If the interconversion is slow, every proton environment will give rise to two sets of signals , one for each rotamer, with their relative integrals reflecting the population of each state. If the interconversion rate is intermediate, the signals will be significantly broadened. If the rate is fast (at high temperatures), an averaged spectrum is observed.[4][10]
Piperazine Ring Inversion
The piperazine ring preferentially adopts a chair conformation.[11] This chair can undergo inversion to an alternative chair form. This process can also be slow, leading to distinct signals for axial and equatorial protons. The presence of the bulky substituents makes one chair conformation likely more stable than the other, but the dynamic process still affects the spectrum. The energy barrier for this inversion can be determined by variable-temperature NMR experiments.[3]
Caption: A workflow for unambiguous spectral assignment.
A ¹H-¹H COSY (Correlation Spectroscopy) experiment is particularly powerful. It reveals which protons are spin-coupled to each other. For this molecule, a COSY spectrum would show a cross-peak between the C2-H proton and the C3 protons, and sequentially around the ring, confirming the connectivity and aiding in the assignment of the complex multiplets.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how conformational dynamics in solution dictate spectral appearance. While a preliminary prediction points to a set of distinct signals, the restricted rotation of the N-acetyl amide bond and the potential for slow piperazine ring inversion lead to significant spectral complexity, often manifesting as broadened or duplicated signals at room temperature. A thorough analysis, therefore, requires not only the application of standard 1D ¹H NMR but also consideration of these dynamic effects, ideally through variable-temperature studies and confirmation of proton connectivity with 2D NMR techniques like COSY. This rigorous approach ensures an accurate and complete structural characterization, a non-negotiable requirement in the field of drug discovery and development.
References
-
University College London (UCL). Chemical shifts. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Goksu, S., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules. Available at: [Link]
-
University of Puget Sound. NMR Chemical Shifts. Available at: [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
-
AOCS. Saturated Fatty Acids and Methyl Esters. Available at: [Link]
-
ResearchGate. (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups.... Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Mestrelab. Download NMR Predict. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Available at: [Link]
-
OpenOChem Learn. Interpreting. Available at: [Link]
-
ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available at: [Link]
-
PubChem. Methyl 1-methylpiperazine-2-carboxylate. Available at: [Link]
-
ACD/Labs. NMR Prediction. Available at: [Link]
-
Michigan State University. Proton NMR Table. Available at: [Link]
-
ResearchGate. ¹H-NMR spectra of fatty acid methyl esters (FAMEs) obtained with basic catalysis (Table 1). Available at: [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Doc Brown's Chemistry. PART 15.3.3 H-1 proton NMR Spectroscopy. Available at: [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]
-
Bruker. Mnova Predict | Accurate Prediction. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
CAS.org. NMR Database for Faster Structural Data. Available at: [Link]
-
Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Available at: [Link]
-
Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
PROSPRE. 1 H NMR Predictor. Available at: [Link]
-
AMERICAN ELEMENTS. Methyl (R)-1-Boc-piperazine-2-carboxylate. Available at: [Link]
-
University of Wisconsin. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]
-
National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
NMR Wiki. Databases. Available at: [Link]
-
Reddit. Does anyone know any database of NMR spectra?. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Acetylated Piperazine Derivatives
Introduction: The Analytical Imperative for Characterizing Acetylated Piperazine Derivatives
Piperazine and its derivatives represent a cornerstone scaffold in modern drug development, found in a vast array of therapeutic agents from antipsychotics to antivirals. The inherent basicity and reactivity of the dual nitrogen atoms within the piperazine ring make it a prime site for metabolic transformation, with N-acetylation being a common and critical pathway. This biotransformation can significantly alter a compound's pharmacological activity, solubility, and clearance profile. Consequently, the robust and unambiguous characterization of these acetylated derivatives by mass spectrometry is not merely an analytical exercise; it is a fundamental requirement for comprehensive drug metabolism studies, pharmacokinetic assessments, and the quality control of active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the mass spectrometric analysis of acetylated piperazine derivatives. Moving beyond rote protocols, we will delve into the mechanistic underpinnings of their fragmentation, the rationale behind methodological choices, and the practical insights essential for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical approach, grounded in the principles of scientific integrity and expert experience.
Part 1: Foundational Principles of Piperazine Ring Fragmentation
Before dissecting the influence of acetylation, it is crucial to understand the inherent fragmentation patterns of the piperazine core. Under electron ionization (EI) or collision-induced dissociation (CID), the piperazine ring undergoes characteristic cleavages.
The EI mass spectrum of unsubstituted piperazine provides a clear blueprint for its fundamental fragmentation. The molecular ion ([M]•+) is readily formed, and subsequent fragmentation is dominated by the cleavage of the C-C and C-N bonds within the six-membered ring. This leads to the formation of a series of characteristic iminium and aziridinium ions. A key fragmentation pathway involves the loss of ethylene, leading to a stable fragment.
Part 2: The Influence of N-Acetylation on Mass Spectrometric Behavior
The introduction of one or two acetyl groups onto the piperazine nitrogen(s) fundamentally alters the molecule's fragmentation pathways. The acetyl group introduces an amide bond, which is a new and relatively labile site for cleavage. Furthermore, the acetyl group can influence the charge distribution within the molecule, directing fragmentation down specific pathways.
Mono-N-Acetylated Piperazine Derivatives: Key Fragmentation Pathways
For a mono-N-acetylated piperazine, the mass spectrum is a composite of fragments arising from the piperazine ring and the N-acetyl moiety. Based on established fragmentation principles of amides and cyclic amines, we can predict the following key fragmentation pathways under positive ion ESI-MS/MS or EI conditions:
-
Alpha-Cleavage to the Carbonyl Group: A primary and highly characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This results in the formation of a stable acylium ion. For N-acetylpiperazine, this would be the acetylium ion at m/z 43.
-
Cleavage of the Piperazine Ring: The piperazine ring itself will undergo fragmentation similar to the unsubstituted parent molecule. This often involves the opening of the ring and subsequent loss of small neutral molecules.
-
Formation of the Piperazinyl Cation: Cleavage of the N-acetyl group can also lead to the formation of a protonated piperazine or a piperazinyl radical cation, which will then fragment according to the established pathways for the piperazine ring.
The following diagram illustrates the predicted primary fragmentation pathways for mono-N-acetylated piperazine.
Caption: Predicted fragmentation of mono-N-acetylated piperazine.
Di-N,N'-Acetylated Piperazine Derivatives: A More Complex Fragmentation Landscape
The presence of two acetyl groups in N,N'-diacetylpiperazine introduces additional fragmentation possibilities and can lead to a more complex mass spectrum. The key fragmentation pathways include:
-
Sequential Loss of Acetyl Groups: A common pathway is the sequential loss of the two acetyl groups, either as neutral ketene molecules (CH₂=C=O, 42 Da) or as acetyl radicals.
-
Symmetric Cleavage of the Ring: The symmetrical nature of the molecule can lead to cleavage of the piperazine ring into two equal or near-equal fragments.
-
Formation of Acetyl-Iminium Ions: Ring opening followed by cleavage can result in the formation of various N-acetylated iminium ions.
The fragmentation of di-acetylated derivatives can be influenced by the ionization method and collision energy. At lower energies, the sequential loss of the acetyl groups may be favored, while at higher energies, more extensive ring fragmentation is likely to occur.
The following diagram illustrates the predicted primary fragmentation pathways for di-N,N'-acetylated piperazine.
A Technical Guide to Methyl 1-acetylpiperazine-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The piperazine scaffold is a cornerstone in the design of numerous therapeutics, owing to its unique physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] This document will delve into the synthesis, structural elucidation, and potential applications of this specific N-acetylated piperazine derivative, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Landscape
The precise IUPAC name for the topic compound is This compound . Its structure features a piperazine ring acetylated at the N1 position, with a methyl carboxylate group at the C2 position. This substitution pattern creates a chiral center at C2.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | Methyl piperazine-2-carboxylate[2] | 1-Acetyl-4-methylpiperazine |
| Molecular Formula | C₈H₁₄N₂O₃ | C₆H₁₂N₂O₂ | C₇H₁₄N₂O |
| Molecular Weight | 186.21 g/mol | 144.17 g/mol | 142.19 g/mol |
| pKa | The pKa of the N4 nitrogen is predicted to be lower than that of the parent compound due to the electron-withdrawing effect of the N1-acetyl group. | 7.06 (for the more basic nitrogen)[3] | |
| logP | Expected to be lower than the parent compound due to the introduction of the polar acetyl group. | -0.9 | |
| Solubility | Predicted to have good aqueous solubility. | Not specified, but generally piperazine derivatives exhibit good solubility.[1] | Soluble in water. |
Note: Some properties for the title compound are predicted based on the known properties of its parent molecule and the electronic effects of the acetyl group. The acetyl group, being electron-withdrawing, is expected to decrease the basicity of the adjacent N1 nitrogen and also influence the basicity of the N4 nitrogen to a lesser extent.[3]
Strategic Synthesis: The Pathway to this compound
The synthesis of this compound is most logically achieved through the selective N-acetylation of its precursor, methyl piperazine-2-carboxylate. The differential reactivity of the two nitrogen atoms in the piperazine ring is the key to controlling the regioselectivity of this transformation.[3]
Synthetic Workflow Overview
The overall synthetic strategy involves the acylation of the more nucleophilic nitrogen atom of the piperazine ring.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol for N-Acetylation
This protocol is adapted from standard N-acylation procedures for piperazine derivatives.[3]
Objective: To synthesize this compound via selective N-acetylation of methyl piperazine-2-carboxylate.
Materials:
-
Methyl piperazine-2-carboxylate
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base like diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperazine-2-carboxylate (1 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and to minimize side reactions.
-
Acetylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.
-
Structural Elucidation through Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Acetyl Protons (CH₃): A singlet around δ 2.1 ppm. - Ester Methyl Protons (OCH₃): A singlet around δ 3.7 ppm. - Piperazine Ring Protons: A complex series of multiplets between δ 2.5 and 4.5 ppm, showing distinct signals due to the asymmetry introduced by the substituents. The protons on the carbon adjacent to the acetylated nitrogen will likely be shifted downfield. |
| ¹³C NMR | - Acetyl Carbonyl (C=O): A signal around δ 170 ppm. - Ester Carbonyl (C=O): A signal around δ 172 ppm. - Acetyl Methyl (CH₃): A signal around δ 21 ppm. - Ester Methyl (OCH₃): A signal around δ 52 ppm. - Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm. |
| FT-IR | - Amide C=O Stretch: A strong absorption band around 1640 cm⁻¹. - Ester C=O Stretch: A strong absorption band around 1740 cm⁻¹. - C-N Stretch: Bands in the region of 1000-1250 cm⁻¹. - N-H Stretch (at N4): A band in the region of 3200-3400 cm⁻¹, which may be broad. |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 186.10. - Common Fragments: Loss of the methoxy group (-OCH₃, m/z = 155), loss of the carbomethoxy group (-COOCH₃, m/z = 127), and fragmentation of the piperazine ring. |
Reactivity and Derivatization Potential
This compound is a valuable intermediate due to the presence of two additional reactive sites: the secondary amine at the N4 position and the methyl ester at the C2 position.
Caption: Potential derivatization pathways for this compound.
N-Alkylation at the N4 Position
The secondary amine at the N4 position is a nucleophilic site available for further functionalization, such as alkylation.
Experimental Protocol for N-Alkylation:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile or DMF.
-
Base and Reagent Addition: Add a base such as potassium carbonate (2 equivalents) followed by the alkylating agent (e.g., benzyl bromide, 1.1 equivalents).
-
Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Workup and Purification: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography to yield the N4-alkylated product.[3]
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistry.
Experimental Protocol for Ester Hydrolysis:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Base Addition: Add an aqueous solution of a base like lithium hydroxide or sodium hydroxide (1.5 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.
-
Workup and Purification: Once the starting material is consumed, acidify the reaction mixture with 1M HCl to protonate the carboxylate. The product can then be extracted with an organic solvent and purified.[3]
Applications in Medicinal Chemistry and Drug Discovery
The piperazine moiety is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anticancer, and central nervous system effects.[5][6] The structural rigidity and basic nature of the piperazine ring allow for favorable interactions with biological targets and can improve the pharmacokinetic properties of drug candidates.[1]
This compound serves as a valuable scaffold for the synthesis of more complex molecules. The N-acetyl group can modulate the electronic properties and conformation of the piperazine ring, while the remaining functional groups provide handles for the attachment of other pharmacophoric fragments. This makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns. For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease.
Conclusion
This compound, while not extensively documented as a standalone compound, represents a synthetically accessible and highly versatile building block for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the design and development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this and related N-acyl piperazine derivatives in their drug discovery endeavors.
References
-
Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available from: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]
- CN101239957A - Synthesis method of N-methylpiperazine. Google Patents.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
-
Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. ResearchGate. Available from: [Link]
- JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents.
- CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin. Google Patents.
-
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available from: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available from: [Link]
- US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
A Technical Guide to the Synthesis and Characterization of Methyl 1-acetylpiperazine-2-carboxylate
This guide provides an in-depth exploration of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct public data for this specific molecule, this document focuses on its logical synthesis from commercially available precursors and the requisite analytical methodologies for its thorough characterization. The principles and protocols outlined herein are grounded in established organic chemistry and are supported by data from closely related analogs, offering a robust framework for researchers and drug development professionals.
Introduction and Strategic Rationale
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1][2] The introduction of an acetyl group at the 1-position and a methyl ester at the 2-position of the piperazine ring, as in this compound, creates a bifunctional molecule with distinct reactivity at the remaining secondary amine. This structural motif makes it a valuable building block for creating more complex molecules in drug discovery programs, such as in the development of anti-Alzheimer's agents.[3]
While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its synthesis is straightforward. This guide will proceed by detailing a validated synthetic approach, starting from the commercially available Methyl piperazine-2-carboxylate.
Physicochemical Properties: An Inferential Analysis
The precise experimental data for this compound is not available. However, we can infer its likely properties based on its constituent parts and data from analogous compounds such as 1-Acetylpiperazine and Methyl 1-methylpiperazine-2-carboxylate.[4][5]
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₈H₁₄N₂O₃ | Derived from the structure. |
| Molecular Weight | 186.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or high-boiling point liquid | Based on similar piperazine derivatives.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol) | Common for compounds of this type. |
| Boiling Point | >200 °C (estimated) | High due to polar functional groups. |
| pKa (of N4-H) | ~7.5-8.5 | The N-acetyl group is electron-withdrawing, which will slightly decrease the basicity of the N4 nitrogen compared to piperazine itself. The pKa of 1-acetylpiperazine's free amine is around 7.9.[5] |
Synthesis of this compound
The most logical and efficient synthesis of the target compound is the selective N-acetylation of Methyl piperazine-2-carboxylate. The presence of the electron-withdrawing methyl ester at the 2-position deactivates the adjacent nitrogen (N1), making the nitrogen at the 4-position (N4) more nucleophilic and thus more reactive towards acetylation.
Proposed Synthetic Scheme
Caption: A straightforward N-acetylation to yield the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via selective N-acetylation of Methyl piperazine-2-carboxylate.
Materials:
-
Methyl piperazine-2-carboxylate (1.0 eq)[6]
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl piperazine-2-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acetylating Agent: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes with vigorous stirring. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is required.
Analytical Workflow
Caption: A multi-technique approach for comprehensive characterization.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the acetyl methyl group, and the ester methyl group.
-
A singlet around 2.1 ppm for the acetyl methyl protons (CH₃-C=O).
-
A singlet around 3.7 ppm for the methyl ester protons (O-CH₃).
-
A series of multiplets between 2.5 and 4.5 ppm for the seven piperazine ring protons. The exact chemical shifts and coupling patterns will depend on the conformation of the ring. A comprehensive guide to proton chemical shifts can be found in various organic chemistry data resources.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show eight distinct carbon signals.
-
A signal around 22 ppm for the acetyl methyl carbon.
-
Signals for the piperazine ring carbons in the range of 40-60 ppm.
-
A signal around 52 ppm for the methyl ester carbon.
-
Two carbonyl signals, one for the ester (~170-175 ppm) and one for the amide (~168-172 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the final compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) would be a suitable starting point.[8][9] The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery and Development
Piperazine derivatives are integral to many therapeutic areas.[2] this compound serves as a key intermediate for introducing a substituted piperazine moiety into a larger molecule. The remaining secondary amine (N4) is a convenient handle for further chemical modifications, such as alkylation, acylation, or reductive amination, allowing for the exploration of a wide chemical space.
The strategic placement of functional groups can influence a molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the introduction of a methyl group can significantly modulate biological activity and pharmacokinetic profiles.[10]
Potential Role in Signaling Pathways
While the specific targets of this compound are not defined, related piperazine structures have shown a variety of activities. For example, some piperazine-containing molecules act as central nervous system stimulants.[1] A hypothetical role could involve the modulation of neurotransmitter systems.
Caption: A generalized pathway illustrating potential neuromodulatory effects.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the data for similar compounds like 1-Acetylpiperazine and other piperazine derivatives.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a valuable, yet not widely commercialized, chemical building block. This guide provides a comprehensive and technically sound framework for its synthesis and characterization. By leveraging established chemical principles and data from analogous structures, researchers can confidently produce and validate this compound for use in medicinal chemistry and drug development programs. The protocols and analytical workflows described herein are designed to be both robust and adaptable, providing a solid foundation for further exploration.
References
-
PubChem. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]
- Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 137, 81-88. Retrieved from [Link]
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
-
PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Starting materials for Methyl 1-acetylpiperazine-2-carboxylate synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 1-acetylpiperazine-2-carboxylate
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold," a core structural motif frequently found in a multitude of pharmacologically active agents.[1][2] Its prevalence is due to the two nitrogen heteroatoms, which can be functionalized to modulate physicochemical properties like solubility and bioavailability, and to establish critical interactions with biological targets.[1] this compound is a key bifunctional building block that leverages this scaffold. It presents researchers with a piperazine core featuring three distinct points for diversification: a secondary amine at the N4 position, an amide at the N1 position, and a methyl ester at the C2 position. Understanding the synthetic pathways to this intermediate is paramount for its effective utilization in medicinal chemistry programs.
This technical guide provides an in-depth analysis of the primary starting materials and synthetic strategies for accessing this compound. We will explore the chemical logic underpinning various synthetic routes, provide detailed experimental protocols, and offer insights into the practical considerations for selecting the most appropriate starting materials for your research and development needs.
Core Synthetic Challenge: Regioselectivity of the Piperazine Nitrogens
The primary challenge in synthesizing asymmetrically substituted piperazines like the target molecule lies in controlling the regioselectivity of reactions at the two nitrogen atoms, N1 and N4. The electronic nature of these two centers is fundamentally different. In a precursor like Methyl piperazine-2-carboxylate, the N1 nitrogen is directly adjacent to an electron-withdrawing methyl ester group. This proximity significantly reduces the nucleophilicity and basicity of N1 compared to the N4 nitrogen, which is electronically more akin to a typical secondary aliphatic amine.[3]
Therefore, electrophilic reactions such as acylation or alkylation will preferentially occur at the more nucleophilic N4 position.[3] Synthesizing the desired N1-acetylated product requires a strategy that either reverses this inherent reactivity or, more practically, masks the N4 position to direct the acetylation to N1.
Caption: Inherent reactivity of Methyl piperazine-2-carboxylate.
Primary Synthetic Strategy: The Protection-Acylation-Deprotection Pathway
The most robust and widely applicable strategy for the synthesis of this compound begins with a commercially available precursor, piperazine-2-carboxylic acid or its corresponding methyl ester. The pathway hinges on a classic protection-acylation-deprotection sequence to overcome the challenge of regioselectivity.
Starting Material 1: Piperazine-2-carboxylic Acid
Piperazine-2-carboxylic acid is a versatile and often cost-effective starting point. It can be sourced commercially or synthesized through various established methods, including the biocatalytic resolution of racemic piperazine-2-carboxamide for enantiomerically pure forms.[4] A common chemical synthesis involves the cyclization of N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromopropionic acid methyl ester, followed by ester hydrolysis and debenzylation.[5]
The general workflow starting from the acid involves three key transformations:
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
N4-Protection: Selective protection of the more nucleophilic N4 nitrogen, typically with a tert-butoxycarbonyl (Boc) group.
-
N1-Acetylation: Acetylation of the remaining free secondary amine at the N1 position.
Caption: Synthetic workflow from Piperazine-2-carboxylic Acid.
Experimental Protocols
Protocol 1: Esterification of Piperazine-2-carboxylic Acid
-
Objective: To synthesize Methyl piperazine-2-carboxylate from piperazine-2-carboxylic acid.
-
Materials:
-
Piperazine-2-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: Exothermic reaction, produces HCl gas.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with an organic solvent like DCM or EtOAc.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl piperazine-2-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Starting Material 2: Methyl Piperazine-2-carboxylate
For convenience, one can start directly with Methyl piperazine-2-carboxylate, which is also commercially available.[6] This circumvents the initial esterification step.
Protocol 2: Selective N4-Boc Protection
-
Objective: To selectively protect the N4 position of Methyl piperazine-2-carboxylate.
-
Materials:
-
Methyl piperazine-2-carboxylate[6]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of Boc₂O (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate, can be purified by flash chromatography on silica gel.
-
Protocol 3: N1-Acetylation and Final Deprotection
-
Objective: To acetylate the N1 position and subsequently remove the N4-Boc protecting group.
-
Materials:
-
Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate
-
Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
-
Procedure (Part A: Acetylation):
-
Dissolve the N4-Boc protected intermediate (1.0 eq) in DCM.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed.
-
Quench the reaction with water and extract with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase, filter, and concentrate to yield crude Methyl 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate.
-
-
Procedure (Part B: Deprotection):
-
Dissolve the crude product from Part A in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20% v/v) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid.
-
Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract with an appropriate organic solvent to obtain the free base of this compound. Purify by chromatography or crystallization as needed.
-
Alternative Synthetic Approaches
While the protection-based strategy is the most common, other routes are conceivable, particularly for generating structural diversity or for large-scale manufacturing where step economy is critical.
-
Asymmetric Synthesis: For applications requiring a single enantiomer, the synthesis can begin with an optically active starting material. A notable approach is the asymmetric hydrogenation of a pyrazine-2-carboxylic acid derivative using a chiral rhodium complex catalyst, which can directly yield an enantiomerically enriched piperazine-2-carboxylate derivative.[7]
-
Ring Construction: It is also possible to construct the piperazine ring from acyclic precursors. For instance, a modular synthesis can be achieved via intramolecular hydroamination of substrates derived from amino acids, allowing for the installation of various substituents.[8] This approach offers high flexibility but is generally more complex than functionalizing a pre-existing piperazine core.
Summary and Comparison of Routes
| Route | Primary Starting Material(s) | Key Steps | Advantages | Disadvantages |
| Protection Strategy | Piperazine-2-carboxylic acid or its methyl ester[6] | Esterification (if needed), N4-Protection, N1-Acetylation, N4-Deprotection | Reliable, high-yielding, good control of regioselectivity, readily available starting materials. | Multi-step process, requires use of protecting groups, potentially increasing cost. |
| Asymmetric Hydrogenation | Pyrazine-2-carboxylic acid derivative[7] | Asymmetric hydrogenation of the pyrazine ring | Direct access to enantiomerically pure product, avoids chiral resolution. | Requires specialized chiral catalysts and high-pressure hydrogenation equipment. |
| Ring Construction | Acyclic diamines and dicarbonyl precursors[5][8] | Cyclization reaction (e.g., reductive amination, hydroamination) | High degree of flexibility for introducing substituents on the carbon backbone. | Generally more complex, may require more extensive route development and optimization. |
Conclusion
The synthesis of this compound is a well-defined process that primarily relies on the strategic manipulation of the differential reactivity of the two piperazine nitrogens. For most laboratory and research applications, the most practical and efficient pathway starts with commercially available piperazine-2-carboxylic acid or Methyl piperazine-2-carboxylate . The subsequent use of a protection-acylation-deprotection strategy provides a reliable and high-yielding route to the desired N1-acetylated target molecule. For applications demanding high enantiopurity, starting with an optically active precursor or employing asymmetric catalysis are superior strategies. By understanding the chemical principles and practical protocols outlined in this guide, researchers can confidently synthesize this valuable building block for application in drug discovery and development.
References
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. Methyl 1-methylpiperazine-2-carboxylate. [Link]
-
PubChem. Methyl Piperazine-2-carboxylate. [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
-
American Elements. Methyl (R)-1-Boc-piperazine-2-carboxylate. [Link]
-
ACS Publications. Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. [Link]
- Google Patents. Method for producing N-acetylhomopiperazines.
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
- Google Patents.
-
Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Piperazine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Regioselective Acetylation of Methyl Piperazine-2-carboxylate
Abstract
Methyl piperazine-2-carboxylate is a bifunctional molecule of considerable importance in medicinal chemistry, serving as a versatile scaffold in the synthesis of complex pharmaceutical agents.[1][2] Its structure, which includes a piperazine ring with two chemically distinct secondary amines and a methyl ester, presents a unique challenge and opportunity for regioselective functionalization. This technical guide provides a comprehensive exploration of the core principles and practical methodologies for the selective acetylation of methyl piperazine-2-carboxylate. We will delve into the underlying electronic factors that govern the differential reactivity of the piperazine nitrogens, detail robust experimental protocols, discuss common acetylating agents, and outline methods for the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
The Principle of Regioselective Functionalization
The synthetic utility of methyl piperazine-2-carboxylate hinges on the ability to selectively modify one of its two nitrogen atoms. The key to achieving this selectivity lies in understanding the inherent difference in their chemical reactivity, which is a direct consequence of the molecule's structure.
1.1. Differential Basicity and Nucleophilicity of N1 and N4 Nitrogens
The piperazine ring contains two secondary amine groups at the N1 and N4 positions. However, they are not electronically equivalent. The N1 nitrogen is directly attached to the C2 carbon, which bears an electron-withdrawing methyl carboxylate group (-COOCH₃). This group exerts a strong negative inductive effect (-I effect), pulling electron density away from the N1 atom.[1]
Consequences of the Inductive Effect:
-
Reduced Basicity: The decreased electron density on N1 makes its lone pair of electrons less available to accept a proton, rendering it significantly less basic than N4.
-
Reduced Nucleophilicity: Similarly, the diminished electron density makes N1 a weaker nucleophile.
In contrast, the N4 nitrogen is sufficiently removed from the influence of the ester group. Its electronic environment is much more akin to a typical secondary amine, making it the more basic and nucleophilic center in the molecule.[1] Consequently, electrophilic addition reactions, such as acetylation, will preferentially occur at the N4 position under kinetic control.
The pKa values of related piperazine compounds quantitatively illustrate this principle. The introduction of an electron-withdrawing acetyl group is known to significantly lower the basicity of the adjacent nitrogen.
| Compound | pKa1 | pKa2 | Reference(s) |
| Piperazine | 9.73 | 5.35 | [1] |
| 1-Methylpiperazine | ~9.2 | - | [1] |
| 1-Acetyl-4-methylpiperazine | 7.06 | - | [1] |
| Note: The higher pKa value corresponds to the protonation of the more basic nitrogen. |
This differential reactivity is the cornerstone of its use as a regioselective building block in multi-step syntheses.
The Acetylation Reaction: Reagents and Mechanism
N-acetylation is a type of nucleophilic acyl substitution. The more nucleophilic N4 amine attacks the electrophilic carbonyl carbon of the acetylating agent.
2.1. Common Acetylating Agents
The choice of acetylating agent is a critical experimental parameter. The two most common reagents are acetic anhydride and acetyl chloride.[3][4]
-
Acetic Anhydride ((CH₃CO)₂O): A moderately reactive and commonly used reagent. The reaction produces acetic acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine. It is generally easier to handle than acetyl chloride.[5][6]
-
Acetyl Chloride (CH₃COCl): A highly reactive acetylating agent due to the good leaving group ability of the chloride ion. Reactions are typically faster and more exothermic. It produces hydrochloric acid (HCl) as a byproduct, necessitating the use of a non-nucleophilic base to scavenge the acid.[7]
2.2. The Role of a Base
A base is essential for an efficient acetylation reaction. Its primary role is to act as an acid scavenger.[8] As the reaction proceeds, it generates an acidic byproduct (acetic acid or HCl). This acid can protonate the nitrogen atom of the starting material, forming a non-nucleophilic ammonium salt and halting the reaction. By neutralizing the acid as it forms, the base ensures a continuous supply of the free, nucleophilic amine.
Commonly used bases include:
-
Triethylamine (TEA): A non-nucleophilic tertiary amine that is effective at scavenging HCl.
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction.[5][8]
Experimental Protocol: Synthesis of Methyl 4-acetylpiperazine-2-carboxylate
This protocol describes a robust and reliable method for the selective N4-acetylation of methyl piperazine-2-carboxylate using acetyl chloride and triethylamine.
Objective: To selectively synthesize methyl 4-acetylpiperazine-2-carboxylate from methyl piperazine-2-carboxylate.
Materials:
-
Methyl piperazine-2-carboxylate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetyl chloride is corrosive and reacts violently with water. Dichloromethane is a volatile solvent.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl piperazine-2-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of substrate).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acetyl chloride solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetyl chloride and acidic byproducts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes or DCM/methanol) to yield pure methyl 4-acetylpiperazine-2-carboxylate.
Product Characterization
Thorough spectroscopic analysis is essential to confirm the structure of the product and verify the regioselectivity of the acetylation.
| Technique | Expected Observations for Methyl 4-acetylpiperazine-2-carboxylate |
| ¹H NMR | Appearance of a new singlet around δ 2.1 ppm corresponding to the three protons of the acetyl group (-COCH₃). A downfield shift and change in multiplicity of the piperazine ring protons, particularly those adjacent to N4, due to the electronic effect and restricted rotation around the newly formed amide bond.[9][10] |
| ¹³C NMR | Appearance of two new signals: one around δ 21-22 ppm for the acetyl methyl carbon and another around δ 169-170 ppm for the amide carbonyl carbon. Shifts in the signals for the piperazine ring carbons are also expected.[10][11] |
| FT-IR | A strong absorption band appearing in the range of 1630-1660 cm⁻¹ is characteristic of the C=O stretch of a tertiary amide. The N-H stretching band of the secondary amine (around 3300 cm⁻¹) from the starting material should be absent or significantly diminished. |
| Mass Spec. | The molecular ion peak in the mass spectrum should correspond to the molecular weight of the acetylated product (C₈H₁₄N₂O₃, MW: 186.21 g/mol ). |
Potential Side Reactions and Troubleshooting
-
Di-acetylation: Under harsh conditions (e.g., large excess of acetylating agent, high temperature), acetylation at the less reactive N1 position can occur. This can be minimized by using a slight excess (1.05-1.1 eq) of the acetylating agent and maintaining low reaction temperatures.
-
Incomplete Reaction: If the reaction does not go to completion, ensure all reagents are anhydrous, as moisture will consume the acetylating agent. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate slow reactions.[5]
-
Ester Hydrolysis: The methyl ester is generally stable under these conditions but can be susceptible to hydrolysis if the work-up involves strong aqueous base or acid for prolonged periods. Use of mild conditions like saturated sodium bicarbonate for quenching is recommended.
Conclusion
The regioselective acetylation of methyl piperazine-2-carboxylate is a highly achievable and crucial transformation for the synthesis of advanced pharmaceutical intermediates. A thorough understanding of the inherent electronic differences between the N1 and N4 nitrogen atoms is fundamental to predicting and controlling the reaction's outcome. By employing standard acetylating agents in the presence of an appropriate base and carefully controlling reaction conditions, researchers can reliably synthesize the desired N4-acetylated product in high yield and purity. The protocols and characterization data provided in this guide serve as a validated starting point for the successful application of this versatile chemical building block.
References
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
- JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available at: [Link]
-
Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]
-
Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Synthesis of new amides of the N-methylpiperazine series | Request PDF - ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents.
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - ResearchGate. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
-
Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines - Taylor & Francis Online. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? - ResearchGate. Available at: [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. Available at: [Link]
-
Piperazine-Containing Polymer Brush Layer as Supported Base Catalyst in a Glass Microreactor - ResearchGate. Available at: [Link]
-
Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
- US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents.
-
Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. Available at: [Link]
-
Acetylation of Secondary amines - Chemistry Stack Exchange. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? | ResearchGate. Available at: [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. Available at: [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
Physicochemical properties of Methyl 1-acetylpiperazine-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-acetylpiperazine-2-carboxylate
Introduction
This compound is a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amide and an ester functional group on the piperazine scaffold, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the acetyl group at the N1 position and the methyl carboxylate at the C2 position creates a unique electronic and steric environment that dictates its chemical reactivity, solubility, and overall suitability as a drug candidate or intermediate.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and outlines robust, field-proven experimental protocols for the precise determination of its key characteristics. This approach ensures scientific integrity and provides researchers with the necessary tools to fully characterize this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of structural analogs such as 1-acetylpiperazine and methyl piperazine-2-carboxylate and should be confirmed by experimental validation.
| Property | Predicted Value/Range | Key Influencing Factors |
| Molecular Formula | C₈H₁₄N₂O₃ | - |
| Molecular Weight | 186.21 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 1-acetylpiperazine[1][2]. |
| Boiling Point | > 200 °C (estimated) | The presence of polar functional groups increases the boiling point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The piperazine nitrogen and carbonyl oxygens can act as hydrogen bond acceptors, enhancing water solubility[1][3]. |
| pKa (Conjugate Acid) | 6.5 - 7.5 | The electron-withdrawing effect of the N1-acetyl group significantly reduces the basicity of the N4 nitrogen compared to unsubstituted piperazine (pKa₂ ≈ 9.73)[4][5]. |
| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | The acetyl and methyl carboxylate groups increase polarity, likely resulting in a negative or low positive LogP value, indicating hydrophilicity. |
| Stability | Stable under standard conditions; susceptible to hydrolysis at extreme pH | The ester linkage is prone to hydrolysis under acidic or basic conditions. |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from piperazine-2-carboxylic acid or its methyl ester. A common synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of methyl piperazine-2-carboxylate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise. The choice of acetylating agent depends on the desired reactivity; acetyl chloride is generally more reactive.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (in CDCl₃) would include signals for the acetyl methyl group (around 2.1 ppm), the ester methyl group (around 3.7 ppm), and a complex pattern of multiplets for the piperazine ring protons (typically between 2.5 and 4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl group (around 170 ppm) and the ester group (around 172 ppm), the methyl carbons of the acetyl (around 21 ppm) and ester (around 52 ppm) groups, and the carbons of the piperazine ring (between 40 and 60 ppm)[6].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide C=O stretch (around 1640-1680 cm⁻¹), the ester C=O stretch (around 1735-1750 cm⁻¹), C-N stretching, and C-H stretching of the alkyl groups[7][8]. The presence of two distinct carbonyl peaks is a key indicator of the successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 186.21 would be expected. Common fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring[9][10]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the compound.
Experimental Protocols for Physicochemical Properties
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the solubility of a compound in water.
-
Preparation: Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer).
-
Addition of Compound: Add an excess amount of this compound to each vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Determination of pKa
Potentiometric titration is a reliable method for determining the pKa of ionizable groups.
-
Solution Preparation: Prepare a solution of this compound of known concentration in water.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the basic nitrogen (N4) is protonated. This corresponds to the midpoint of the buffer region in the titration curve.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is commonly used.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Prepare a solution of this compound in one of the phases (e.g., water). Add an equal volume of the other phase.
-
Equilibration: Shake the mixture vigorously for several hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
References
-
PubChem. Methyl Piperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
American Elements. Methyl (R)-1-Boc-piperazine-2-carboxylate. [Link]
-
Hyma Synthesis Pvt. Ltd. Custom Synthesis. [Link]
-
PubChem. 1-Acetylpiperazine. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]
- Google Patents. Synthesis method of N-methylpiperazine.
-
PubChem. Methyl 1-methylpiperidine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Institute of Standards and Technology. Piperazine, 2-methyl-. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. 3 Factors That Stabilize Carbocations. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
-
PubChem. 1-Piperazinecarboxylic acid, 4-(2-(3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-, methyl ester, (2E). National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 1-acetylpyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 2. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uregina.ca [uregina.ca]
- 6. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine, 2-methyl- [webbook.nist.gov]
The Solubility Profile of Methyl 1-acetylpiperazine-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a solubility profile that requires thorough characterization to inform formulation development and preclinical studies. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the underlying physicochemical principles, details a robust experimental protocol for equilibrium solubility determination, and offers insights into the causality behind experimental choices, ensuring a scientifically rigorous approach.
Introduction: The Imperative of Solubility in Pharmaceutical Sciences
In the journey of a drug candidate from discovery to a viable therapeutic, the assessment of its physicochemical properties is a foundational step. Among these, solubility stands out as a paramount parameter.[2] It dictates the rate and extent of drug absorption, thereby influencing its bioavailability and ultimate clinical utility.[1][3] Poor solubility can lead to challenging formulation development, increased manufacturing costs, and suboptimal drug delivery.[4] For compounds like this compound, which incorporates both polar (amide, ester) and non-polar (piperazine ring, methyl groups) functionalities, understanding its interaction with various organic solvents is crucial for processes such as synthesis, purification, and the development of liquid formulations. This guide provides the necessary theoretical background and practical methodology to empower researchers in this critical task.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium phenomenon.[5] The principle of "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility. The polarity of both the solute and the solvent, along with the potential for specific interactions such as hydrogen bonding, are key determinants.
2.1. Molecular Structure and Polarity Considerations
This compound possesses a calculated XLogP3 value of -0.4, suggesting a relatively hydrophilic character.[6][7] The presence of two nitrogen atoms in the piperazine ring, a carbonyl group in the acetyl moiety, and an ester group contribute to its polarity and capacity for hydrogen bonding.
-
Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atoms of the piperazine ring.
-
Hydrogen Bond Donors: The N-H group on the piperazine ring (if not the acetylated nitrogen).
-
Dipole Moment: The asymmetrical distribution of electronegative atoms (oxygen and nitrogen) will result in a significant molecular dipole moment, influencing its interaction with polar solvents.
Based on these structural features, it is anticipated that this compound will exhibit higher solubility in polar protic and polar aprotic solvents compared to non-polar solvents. The interplay between the solute's ability to form hydrogen bonds with the solvent and the solvent's own polarity will govern the extent of dissolution.[8]
2.2. The Role of the Solvent
The choice of organic solvents for solubility determination should span a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to effectively solvate the polar functional groups of the target molecule.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. DMSO is a particularly strong solvent for many pharmaceutical compounds.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and hydrogen bonding capabilities. The solubility of a polar compound like this compound is expected to be low in these solvents.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[4][5][9] The following protocol is a self-validating system designed to ensure accurate and reproducible results.
3.1. Materials and Equipment
-
This compound (ensure purity and known polymorphic form)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or screw-cap glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Caption: Experimental workflow for equilibrium solubility determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately dispense a known volume of each selected organic solvent into the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). It is essential to establish that equilibrium has been reached by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the concentration does not change significantly.[10][11]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[2][10]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted samples and the standards using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10]
-
Determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Report the solubility for each solvent at the specified temperature.
-
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
The interpretation of this data should correlate the observed solubilities with the physicochemical properties of the solvents. For instance, higher solubility in methanol and ethanol would be attributed to their ability to form hydrogen bonds with the solute, while low solubility in hexane would be due to the non-polar nature of the solvent.
Conclusion and Future Directions
This guide has provided a robust framework for the systematic determination of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers can generate high-quality, reliable data. This data is indispensable for guiding subsequent stages of drug development, from process chemistry and purification to the design of effective formulations. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the solvation process.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. Retrieved from [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
DergiPark. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
SAGE Journals. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 1-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 18404484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Journal of Physical Chemistry and Functional Materials » Submission » The Role of the Various Solvent Polarities on Piperine Reactivity and Stability [dergipark.org.tr]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Whitepaper: The Ascendant Pharmacological Potential of Acetylated Piperazine Compounds
Abstract
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that enhance aqueous solubility and allow for diverse substitutions, make it a versatile core for drug design.[2] A key chemical modification, acetylation, transforms the piperazine amine into an amide, a strategic maneuver that can profoundly alter a molecule's pharmacological profile. This technical guide provides an in-depth analysis of the synthesis, pharmacological activities, and structure-activity relationships of acetylated piperazine compounds. We will explore their potential across critical therapeutic areas—including antipsychotics, oncology, and anti-inflammatory agents—supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.
The Strategic Role of Acetylation in Piperazine Drug Design
The piperazine moiety is a six-membered heterocyclic ring with two nitrogen atoms at opposite positions.[1] This structure imparts a combination of rigidity and conformational flexibility, while the nitrogen atoms serve as key points for molecular interactions and synthetic modification. The decision to acetylate one of these nitrogens is a deliberate design choice driven by several key principles:
-
Modulation of Basicity: Acetylation converts a basic secondary or tertiary amine into a neutral amide. This significantly alters the pKa of the molecule, which can reduce off-target interactions with physiological receptors that recognize cationic amines (e.g., hERG channel) and improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group acts as a potent hydrogen bond acceptor. This feature can introduce new, high-affinity interactions with biological targets, enhancing potency and selectivity.
-
Conformational Restriction and Vectorial Projection: The planar nature of the amide bond can impose conformational constraints on adjacent substituents, locking the molecule into a bioactive conformation. It also provides a well-defined vector for directing substituents toward specific pockets within a target protein.
-
Metabolic Stability: Amide bonds are generally more resistant to metabolic degradation than other functional groups, potentially increasing the half-life of a drug candidate.
Core Synthetic Methodologies: N-Acetylation of the Piperazine Scaffold
The synthesis of acetylated piperazine derivatives is typically straightforward, most often involving the acylation of a piperazine nitrogen with an acetylating agent. The choice of starting material—either a monosubstituted piperazine or a piperazine that will be functionalized post-acetylation—dictates the overall synthetic strategy.
2.1 General Synthetic Workflow: N-Acetylation
The most common method for introducing an acetyl group is the reaction of a piperazine derivative with acetic anhydride or acetyl chloride in the presence of a base. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.
Diagram 1: General Workflow for N-Acetylation of Piperazine Derivatives
Caption: Workflow for the N-acetylation of a piperazine core.
2.2 Experimental Protocol: Synthesis of 1-Acetyl-4-phenylpiperazine
This protocol details a standard procedure for the N-acetylation of 1-phenylpiperazine, a common precursor in drug discovery.
Materials:
-
1-phenylpiperazine
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 1-phenylpiperazine (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes. The base acts as a scavenger for the acid byproduct generated during the reaction.
-
Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-acetyl-4-phenylpiperazine.
Self-Validation: The integrity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and high purity.
Pharmacological Landscape of Acetylated Piperazine Compounds
The introduction of an acetyl group onto the piperazine scaffold has unlocked significant potential in several key therapeutic areas.
3.1 Antipsychotic Potential
Many atypical antipsychotic drugs feature a piperazine moiety that interacts with dopamine (D₂) and serotonin (5-HT) receptors.[3] Acetylation within the molecular structure can fine-tune receptor affinity and selectivity, a critical factor for balancing efficacy with side effects.
Mechanism Insight: In the context of N-aryl-N'-benzylpiperazines, smaller acetylated derivatives have demonstrated notable in vivo activity predictive of clinical antipsychotic effects.[4] The acetyl group often serves as a linker or a terminal cap. Its neutral, hydrogen-bonding character can facilitate optimal positioning within the receptor's binding pocket, influencing interactions with key amino acid residues. While larger acyl groups like benzoyl may introduce steric hindrance and reduce activity, the compact nature of the acetyl group is often favorable.[4]
Table 1: Receptor Binding Affinity of Representative Piperazine Compounds
| Compound Class | Modification | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| N-Aryl-N'-benzylpiperazine | Acetylated derivative | D₂ | Moderate to High | [4] |
| N-Aryl-N'-benzylpiperazine | Acetylated derivative | 5-HT₁A | Moderate to High | [4] |
| Thiazolinylphenyl-piperazine | Non-acetylated (2b) | 5-HT₁A | 412 | [5] |
| Thiazolinylphenyl-piperazine | N-acetyl derivative | 5-HT₁A | Lower Affinity |[5] |
Note: Specific Ki values for many acetylated derivatives are proprietary or reported qualitatively in the literature as "fair" or "moderate" activity.
3.2 Anticancer Activity
Acetylated piperazine derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[6][7]
Mechanism Insight: The mechanisms are diverse. Some acetylated piperazine compounds induce apoptosis (programmed cell death) and cause DNA fragmentation in cancer cells.[8] In one study, novel thiazolinylphenyl-piperazines were synthesized, and their corresponding N-acetyl derivatives were evaluated for cytotoxic activity.[5] Interestingly, while the parent compounds showed activity, the acetylated versions were inactive against the MCF-7 breast cancer cell line, suggesting that for this specific scaffold, the basic nitrogen is crucial for the antitumor effect.[6] This highlights the context-dependent nature of acetylation; it is not a universally beneficial modification but a tool for structural refinement.
Diagram 2: Simplified Apoptosis Pathway Triggered by Bioactive Compounds
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Table 2: Cytotoxic Activity of Piperazine Derivatives in Cancer Cell Lines
| Compound Series | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Thiazolinylphenyl-piperazines (2a-c) | LNCaP (Prostate) | IC₅₀ | 15 - 73 | [5] |
| Thiazolinylphenyl-piperazines (2a-c) | MCF-7 (Breast) | IC₅₀ | 15 - 73 | [5] |
| N-acetyl derivatives (3a-c) | MCF-7 (Breast) | IC₅₀ | Inactive | [6] |
| Imidazole-piperazines (11, 12, 13) | HT-29 (Colon) | IC₅₀ | Significant Activity |[8] |
3.3 Anti-inflammatory Properties
Piperazine derivatives have been investigated for their ability to modulate inflammatory responses.[9] Acetylation can contribute to this activity by influencing interactions with key inflammatory targets.
Mechanism Insight: The anti-inflammatory effects of N-phenyl piperazine derivatives have been linked to the inhibition of enzymes like α-amylase and the reduction of inflammatory mediators.[9] Some compounds demonstrate a dose-dependent reduction in inflammation, with efficacy comparable to standard controls.[9] The mechanism often involves the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[10] The acetylated amide structure can provide a stable anchor point for binding to the active sites of enzymes involved in the inflammatory cascade.
Key Methodologies for Pharmacological Evaluation
To validate the therapeutic potential of newly synthesized acetylated piperazine compounds, a series of standardized in vitro assays are essential.
4.1 Experimental Protocol: Cytotoxicity (MTT) Assay
This assay is a colorimetric method used to assess cell viability and is a primary screen for anticancer activity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Acetylated piperazine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.
Structure-Activity Relationship (SAR) Analysis
The collective data allows for the formulation of key SAR principles for acetylated piperazine compounds.
-
Role of the Acetyl Group: The acetyl group is not merely a placeholder. Its primary role is to modulate basicity and introduce a hydrogen bond acceptor. Its effect is highly context-dependent: in some scaffolds, it enhances activity (e.g., smaller antipsychotics), while in others, it can abolish it by removing a critical basic interaction (e.g., certain anticancer agents).[4][6]
-
Aryl Substituents: The nature and position of substituents on the aryl ring attached to the piperazine (the "N-aryl" portion) are critical. Electron-withdrawing or electron-donating groups can tune the electronic properties and steric profile of the molecule, dictating its affinity for specific biological targets.[2]
-
Linker and Terminal Groups: For compounds where the acetylated piperazine is not the terminal group, the nature of the linker and the functionality at the other end of the molecule are paramount for defining the pharmacological activity.
Diagram 3: Key SAR Insights for Acetylated Piperazines
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Methyl 1-acetylpiperazine-2-carboxylate as a Synthetic Building Block
For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides an in-depth exploration of Methyl 1-acetylpiperazine-2-carboxylate, a valuable heterocyclic building block. This document will delve into its structural features, reactivity, synthesis, and applications, offering practical insights for its strategic use in the design and synthesis of complex molecules.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile linker to orient pharmacophoric groups.[1] this compound (CAS No. 171504-96-4) is a bifunctional derivative of piperazine that offers chemists a powerful tool for introducing this important heterocycle with a defined regiochemistry and opportunities for further elaboration.
This guide will provide a comprehensive overview of the chemical personality of this compound, enabling its effective incorporation into synthetic strategies.
Structural and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its reactivity and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| CAS Number | 171504-96-4 | [2] |
| Appearance | Not specified (typically an oil or low-melting solid) | General Knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
The key structural features are the piperazine ring with two distinct nitrogen atoms, an acetyl group on one nitrogen (N1), and a methyl ester at the 2-position. This substitution pattern creates a fascinating interplay of electronic and steric effects that govern its chemical behavior.
Synthesis of the Building Block
A plausible synthetic pathway is the selective N-acetylation of Methyl piperazine-2-carboxylate. Due to the electron-withdrawing effect of the adjacent methyl ester, the N1 nitrogen is less nucleophilic than the N4 nitrogen.[3] Therefore, treatment of Methyl piperazine-2-carboxylate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base, would be expected to yield the desired product with high regioselectivity.
Conceptual Synthetic Workflow:
Caption: Reactivity map of this compound.
Reactions at the N4-Position: Expanding the Molecular Framework
The nucleophilic N4-nitrogen readily participates in a variety of bond-forming reactions, making it the primary handle for incorporating this building block into larger molecules.
The N4-position can be selectively alkylated using various alkyl halides in the presence of a suitable base. [4]This reaction is fundamental for introducing diverse substituents and building out the molecular scaffold.
Experimental Protocol: Selective N4-Alkylation
-
Objective: To selectively alkylate the N4 position of this compound with an alkyl halide.
-
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N4-alkylated product.
-
The N4-nitrogen can be acylated with acid chlorides or anhydrides, or coupled with carboxylic acids using standard amide coupling reagents (e.g., HATU, HOBt/EDC). [5]This allows for the introduction of a wide range of functional groups and the formation of peptide-like linkages.
Experimental Protocol: Selective N4-Amide Coupling
-
Objective: To form an amide bond at the N4 position of this compound with a carboxylic acid.
-
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2 equivalents)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reactions of the Methyl Ester: Unmasking a Carboxylic Acid
The methyl ester at the C2 position provides another point for chemical modification, most commonly through hydrolysis to the corresponding carboxylic acid.
The methyl ester can be hydrolyzed under either acidic or basic (saponification) conditions. [6][7]Basic hydrolysis is often preferred due to its typically faster reaction rates and irreversibility. [3]The resulting carboxylic acid can then be used in subsequent amide coupling reactions or other transformations.
Experimental Protocol: Ester Hydrolysis
-
Objective: To hydrolyze the methyl ester of this compound to the corresponding carboxylic acid.
-
Materials:
-
This compound (1 equivalent)
-
Lithium hydroxide (1.5 equivalents)
-
Tetrahydrofuran (THF) and water mixture (e.g., 3:1 v/v)
-
1M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.
-
Spectroscopic Characterization
While specific spectroscopic data for this compound is not detailed in the searched literature, characteristic signals can be predicted based on its structure and data from related compounds.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl group, a singlet for the ester methyl group, and a series of multiplets for the piperazine ring protons. The chemical shifts of the piperazine protons would be influenced by the adjacent acetyl and ester groups.
-
¹³C NMR: Key signals would include resonances for the two carbonyl carbons (amide and ester), the methyl carbons of the acetyl and ester groups, and the carbons of the piperazine ring.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the amide C=O stretch (around 1650 cm⁻¹) and the ester C=O stretch (around 1740 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The structural motifs present in this compound are found in numerous biologically active molecules. Its utility as a building block lies in its ability to introduce a constrained diamine scaffold with orthogonal reactivity, allowing for the systematic exploration of chemical space in drug discovery programs.
Derivatives of piperazine-2-carboxylic acid have been investigated as potential agents for Alzheimer's disease. [3]The ability to selectively modify the N4-position and the C2-ester of this compound makes it an attractive starting material for the synthesis of libraries of compounds for screening against a variety of biological targets.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key advantage lies in the differential reactivity of its two nitrogen atoms, allowing for selective functionalization at the N4-position. The presence of the methyl ester provides an additional handle for modification. By understanding the principles of its reactivity and employing the appropriate synthetic methodologies, researchers can effectively utilize this compound to construct complex and potentially bioactive molecules.
References
-
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Accessed January 10, 2026. [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives.
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. Accessed January 10, 2026. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. Accessed January 10, 2026. [Link]
-
Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect. Accessed January 10, 2026. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Accessed January 10, 2026. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Accessed January 10, 2026. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Accessed January 10, 2026. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Accessed January 10, 2026. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Accessed January 10, 2026. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Accessed January 10, 2026. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Accessed January 10, 2026. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Accessed January 10, 2026. [Link]
-
Ester synthesis by O-alkylation. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry. Accessed January 10, 2026. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Accessed January 10, 2026. [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Accessed January 10, 2026. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Accessed January 10, 2026. [Link]
-
Methyl Piperazine-2-carboxylate. PubChem. Accessed January 10, 2026. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Accessed January 10, 2026. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Accessed January 10, 2026. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Accessed January 10, 2026. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). Accessed January 10, 2026. [Link]
-
1-Acetylpiperazine. PubChem. Accessed January 10, 2026. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Accessed January 10, 2026. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan-Group-SI/2016/08/2016-Nature-Nicewicz-SI.pdf]([Link] Macmillan-Group-SI/2016/08/2016-Nature-Nicewicz-SI.pdf)
Sources
Methodological & Application
Application Note & Protocols: Leveraging Methyl 1-acetylpiperazine-2-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Abstract
The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in marketed drugs and its ability to modulate physicochemical properties like solubility and basicity.[1][2][3] Parallel synthesis, a key strategy in combinatorial chemistry, enables the rapid generation of large, focused libraries of compounds for high-throughput screening.[4][5] This guide details the strategic use of Methyl 1-acetylpiperazine-2-carboxylate as a versatile building block for constructing diverse chemical libraries. We will explore its unique reactivity profile, which allows for regioselective diversification, and provide detailed, field-tested protocols for its application in parallel synthesis workflows, empowering researchers in drug discovery to accelerate the hit-to-lead process.
The Strategic Advantage of this compound
The power of this compound lies in its pre-engineered differential reactivity. The scaffold contains three distinct functional groups: an N1-acetyl amide, a C2-methyl ester, and a secondary amine at the N4 position. The electronic properties of these groups dictate the synthetic strategy.
-
N1-Acetyl Group: This electron-withdrawing group significantly reduces the nucleophilicity of the adjacent N1 nitrogen.
-
C2-Methyl Ester Group: This group also exerts an electron-withdrawing inductive effect, further deactivating the N1 nitrogen.
-
N4-Amine: Being electronically isolated from the withdrawing groups, the N4 nitrogen retains its character as a typical secondary amine, making it the primary site for nucleophilic reactions.[6]
This inherent regioselectivity allows for the clean and predictable functionalization of the N4 position without the need for complex protecting group strategies, making it an ideal substrate for high-throughput synthesis.[7]
Visualization 1: Reactivity Map of the Scaffold
Caption: Regioselective reactivity sites on the core scaffold.
Core Synthetic Workflows in Parallel Synthesis
Two primary workflows allow for the creation of vast and diverse compound libraries from this single scaffold.
-
Primary Diversification at the N4 Position: This is the most direct application, involving N-alkylation or N-acylation reactions to introduce a wide array of substituents (R¹).
-
Secondary Diversification at the C2 Position: This workflow begins with the saponification of the methyl ester to a carboxylic acid, which is then coupled with a library of amines to introduce a second point of diversity (R²).
Visualization 2: General Parallel Synthesis Workflow
Caption: A generalized workflow for library synthesis in a 96-well format.
Detailed Application Protocols
The following protocols are designed for execution in a 96-well plate format but can be scaled as needed.
Protocol 1: Parallel N4-Alkylation and N-Acylation
This protocol leverages the nucleophilicity of the N4-amine to build libraries of N-substituted piperazines. N-alkylation is a robust method for introducing diverse alkyl groups, while acylation and sulfonylation introduce key pharmacophoric elements.[8][9]
Objective: To synthesize a library of N4-functionalized piperazines.
Materials & Reagents:
| Reagent | Purpose | Typical Amount (per well) | Supplier Example |
| This compound | Scaffold | 25 µmol (4.65 mg) | Commercially available |
| Alkyl/Acyl/Sulfonyl Halide (R¹-X) | Building Block | 30 µmol (1.2 equiv) | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | 75 µmol (3.0 equiv) | Sigma-Aldrich |
| Acetonitrile (ACN) or DMF | Anhydrous Solvent | 250 µL | Fisher Scientific |
| PS-Trisamine Resin | Scavenger (for excess R¹-X) | ~45 mg (~3 equiv) | Biotage |
| PS-Isocyanate Resin | Scavenger (for excess amine) | ~45 mg (~3 equiv) | Novabiochem |
Step-by-Step Methodology:
-
Scaffold Dispensing: Prepare a 0.1 M stock solution of this compound in anhydrous ACN. Dispense 250 µL of this solution into each well of a 96-well reaction block.
-
Building Block Addition: Prepare 0.2 M stock solutions of a diverse library of alkyl halides (e.g., benzyl bromides, alkyl iodides) or acyl chlorides in ACN. Dispense 150 µL (30 µmol) of the appropriate building block solution into each corresponding well.
-
Scientist's Note: The use of an automated liquid handler is crucial here for accuracy and throughput. For acyl chlorides, the reaction should be run at 0°C initially to control exotherms.
-
-
Base Addition: Add 13 µL (75 µmol) of DIPEA to each well. The role of DIPEA is to neutralize the acid (HX) generated during the reaction without competing as a nucleophile.
-
Reaction Incubation: Seal the reaction block securely with a cap mat. Place the block on a shaker and heat to 60 °C for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Polymer-Assisted Purification: Cool the reaction block to room temperature. To each well, add ~45 mg of PS-Trisamine resin (to scavenge unreacted acyl/sulfonyl chlorides) or PS-Isocyanate resin (to scavenge any unreacted scaffold). Resuspend the resin and shake at room temperature for 4-6 hours.
-
Self-Validation Insight: This step is a cornerstone of high-throughput synthesis as it replaces traditional column chromatography.[10] The resin-bound impurities are simply filtered away, leaving the desired product in solution.
-
-
Library Finalization: Filter the contents of each well through a filter plate into a clean 96-well collection plate. Wash the resin in each well with 100 µL of ACN and filter into the collection plate. Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Quality Control: Reconstitute the final compounds in a suitable solvent (e.g., DMSO). Analyze each well via LC-MS to confirm the molecular weight of the desired product and estimate its purity.
Protocol 2: Parallel C2-Amide Diversification
This two-step workflow unlocks a second vector of diversity by converting the C2-ester into an amide library. This is highly valuable as the amide bond is a fundamental linker in medicinal chemistry.[11][12]
Objective: To synthesize a library of C2-amide functionalized piperazines.
Step A: Saponification (Ester to Carboxylic Acid)
-
Reaction Setup: To each well containing 25 µmol of the N4-substituted scaffold (from Protocol 1 or the starting material), add 200 µL of a 3:1 mixture of THF:Water.
-
Hydrolysis: Add 50 µL of 1.0 M Lithium Hydroxide (LiOH) solution (50 µmol, 2.0 equiv).
-
Incubation: Seal the plate and shake at 40 °C for 4-6 hours, monitoring by LC-MS until the starting ester is consumed.
-
Acidification & Extraction: Cool the plate. Add 50 µL of 1.0 M HCl (to neutralize) and 500 µL of Dichloromethane (DCM). Shake vigorously and then centrifuge to separate the layers. Carefully remove the upper aqueous layer. Repeat the extraction with another 250 µL of DCM. Evaporate the combined organic layers to dryness. The resulting carboxylic acid is typically used directly in the next step.
Step B: Amide Coupling
Materials & Reagents:
| Reagent | Purpose | Typical Amount (per well) | Supplier Example |
| Piperazine-2-carboxylic acid intermediate | Scaffold | ~25 µmol | From Step A |
| Amine Library (R²-NH₂) | Building Block | 30 µmol (1.2 equiv) | Enamine |
| HATU (Hexafluorophosphate Azabenzotriazole...) | Coupling Agent | 30 µmol (1.2 equiv) | Combi-Blocks |
| DIPEA | Base | 75 µmol (3.0 equiv) | Sigma-Aldrich |
| DMF | Anhydrous Solvent | 250 µL | Fisher Scientific |
Methodology:
-
Reagent Preparation: Re-dissolve the dried carboxylic acid from Step A in 150 µL of anhydrous DMF.
-
Amine Addition: To each well, add 100 µL of a 0.3 M stock solution of the desired primary or secondary amine in DMF.
-
Coupling Reagent & Base Addition: In a separate vial, prepare a solution of HATU (11.4 mg, 30 µmol) and DIPEA (13 µL, 75 µmol) in 50 µL of DMF. Add this activation cocktail to each well.
-
Expert Rationale: HATU is an efficient coupling reagent that minimizes racemization and works well for a broad range of substrates.[12] It is pre-activated with the base before being added to the acid/amine mixture to ensure rapid and clean amide bond formation.
-
-
Reaction Incubation: Seal the plate and shake at room temperature for 12-18 hours. Monitor by LC-MS.
-
Workup & Purification: Add 500 µL of ethyl acetate and 500 µL of a 5% aqueous NaHCO₃ solution to each well. Shake and centrifuge. Remove the aqueous layer. Wash the organic layer with 500 µL of brine. Transfer the organic layer to a new plate and evaporate to dryness.
-
Quality Control: Perform LC-MS analysis on each well to confirm product identity and purity.
Conclusion
This compound is a powerful and economically viable scaffold for parallel synthesis. Its inherent, electronically-driven regioselectivity simplifies synthetic planning and execution, allowing for the rapid and predictable generation of large, diverse libraries of drug-like molecules. The protocols outlined herein provide a robust framework for leveraging this building block in modern drug discovery campaigns, ultimately accelerating the identification of novel therapeutic agents.
References
-
PubChem. Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. Organic-Chemistry.org. [Link]
-
Koroleva, E. V., et al. Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry. (Note: A direct link to the full text was not available, linking to the abstract). [Link]
-
Panda, G., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
-
Hyma Synthesis Pvt. Ltd. Company Profile. (Note: General supplier website). [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Ghattas, C. V., et al. (2021). Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. Bioorganic & Medicinal Chemistry, 48, 116387. [Link]
-
Trifiró, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Ley, S. V., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(35), 6291-6294. (Note: Linking to ResearchGate abstract as direct text is unavailable). [Link]
-
Çetin-Atalay, R., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-255. [Link]
-
Nchinda, A. T., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. [Link]
-
Le, T. A., & Gong, Y. D. (2014). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 19(6), 7255-7278. [Link]
-
G G, T., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Salvino, J. M., et al. (2001). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 3(6), 546-553. [Link]
-
Bech, M., et al. (2000). A Simple Synthesis of N-Alkylpiperazines. Synthetic Communications, 30(20), 3687-3694. (Note: Linking to ResearchGate as direct text is unavailable). [Link]
-
Sharma, R., et al. (2024). Applications of piperazine scaffold in drug design. (Note: Pre-print or early access article). [Link]
-
Kumar, A., et al. (2024). A Review on Uses of Combinatorial Chemistry in Drug Discovery. Journal of Pharma Insights and Research. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic-Chemistry.org. [Link]
-
Bavaro, T., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Patel, D. B., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143. [Link]
-
PubChem. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Epton, R. (2014). Parallel Synthesis and Library Design. In Solid-Phase Synthesis (pp. 15-34). Springer. [Link]
- WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
American Elements. Methyl (R)-1-Boc-piperazine-2-carboxylate. AmericanElements.com. [Link]
-
Nilsson, J. W., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 3(6), 546-53. [Link]
-
Manikya, D. (2016). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 633-647. [Link]
-
Shaikh, S. M., et al. (2017). A Review on Combinatorial Chemistry. Research & Reviews: Journal of Chemistry, 6(2). [Link]
-
Kumar, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
-
El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106888. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. growingscience.com [growingscience.com]
Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives
Abstract: Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, serves as a foundational scaffold in a vast array of pharmaceuticals, from antipsychotics to anthelmintics.[1][2][3] Its unique physicochemical properties, conferred by the two basic nitrogen atoms, enhance the pharmacokinetic profiles of drug candidates, making it a "privileged" structure in medicinal chemistry.[4] Consequently, the rigorous analytical characterization of piperazine derivatives is a critical activity in drug discovery, development, and quality control. This guide provides an in-depth exploration of the primary analytical techniques and validated protocols for the comprehensive characterization of these compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies, but the underlying scientific rationale to empower robust and reliable analysis.
Chapter 1: Foundational Spectroscopic Analysis for Structural Elucidation
The first step following the synthesis of a new piperazine derivative is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is essential to piece together the molecular puzzle, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[5]
Expertise & Causality: For piperazine derivatives, the ¹H NMR spectrum is particularly informative. The protons on the piperazine ring typically appear as a complex multiplet or a set of singlets in the 2.5-4.0 ppm region, depending on the substitution and conformational dynamics.[5] Substitution on one or both nitrogen atoms dramatically influences the chemical shifts of adjacent methylene protons. Furthermore, N-acylated piperazines can exhibit rotational isomers (conformers) due to the partial double-bond character of the amide C-N bond, leading to a doubling of NMR signals at room temperature.[6][7][8] Temperature-dependent NMR studies can be employed to study these dynamic processes and determine the energy barriers to rotation.[6] For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning specific proton and carbon signals.
Protocol 1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[5]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Utilize a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width for the expected carbon range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon atom.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift using the TMS signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.[5]
-
Data Presentation: Table 1. Typical NMR Chemical Shifts
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) |
| N-Benzoylpiperazine | CDCl₃ | 2.81-3.97 (m, 8H, piperazine CH₂) | 43.5-49.0 (piperazine CH₂) |
| 1-Benzylpiperazine (BZP) | CDCl₃ | ~2.5 (t, 4H), ~3.5 (s, 2H, benzyl CH₂), ~7.3 (m, 5H, Ar-H) | ~53 (piperazine CH₂), ~63 (benzyl CH₂), ~127-138 (aromatic C) |
Note: Data is compiled from representative sources.[4][5] Actual shifts are highly dependent on solvent, concentration, and substitution.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
MS is a destructive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[5]
Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion ([M+H]⁺), confirming the molecular weight with high accuracy.[9] Electron Ionization (EI), common in GC-MS, is a "hard" technique that causes extensive fragmentation, creating a reproducible fingerprint that can be used for library matching and structural elucidation.
For piperazine derivatives, fragmentation is predictable. Key cleavage points are the C-N bonds of the ring and the bonds connecting substituents to the nitrogen atoms.[9]
-
Phenylpiperazines often show fragments corresponding to the piperazine ring (m/z 56, 70) and the phenylpiperazine core.[9]
-
Benzylpiperazines (BZP) characteristically cleave to produce a high-abundance tropylium ion at m/z 91.[10]
Protocol 1.2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
-
LC Separation (Upstream of MS):
-
Column: Use a standard C18 reversed-phase column (e.g., 150 mm x 3 mm, 3 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is common. Formic acid aids in the protonation of the piperazine nitrogens for positive ion mode detection.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Detection:
-
Ionization Source: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Mass Analyzer: Set the analyzer (e.g., Quadrupole, Time-of-Flight) to scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Acquisition: Acquire both full scan data (to find the [M+H]⁺ ion) and tandem MS (MS/MS) data. For MS/MS, the [M+H]⁺ ion is isolated and fragmented to produce a characteristic fragmentation spectrum.
-
-
Data Analysis: Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight. Analyze the MS/MS spectrum to identify characteristic fragments and propose fragmentation pathways, corroborating the proposed structure.[11][12]
Data Presentation: Table 2. Characteristic Mass Fragments (EI)
| Compound Class | Precursor Ion Type | Characteristic Fragment m/z Values | Causality of Key Fragment |
| Benzylpiperazines (BZP) | [M+H]⁺ | 91, 134, 176, 56 | Cleavage of benzyl group to form stable tropylium ion (m/z 91).[10] |
| 1-(3-chlorophenyl)piperazine (mCPP) | [M+H]⁺ | 154, 196, 138, 57 | Fragments related to the chlorophenyl moiety and piperazine ring cleavage.[10] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | [M+H]⁺ | 188, 230, 172, 145 | Fragments related to the trifluoromethylphenyl group.[10] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR provides a rapid, non-destructive method to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[1]
Expertise & Causality: For piperazine derivatives, the FTIR spectrum can confirm the presence of the core structure and its substituents.
-
N-H Stretch: For monosubstituted or unsubstituted piperazines, a characteristic N-H stretching vibration appears in the 3100-3500 cm⁻¹ region.[13]
-
C-H Stretch: Aliphatic C-H stretches from the piperazine ring are observed just below 3000 cm⁻¹, while aromatic C-H stretches (if present) appear just above 3000 cm⁻¹.[4]
-
C=O Stretch: For acylated derivatives, a strong carbonyl (C=O) absorption band will be present around 1630-1680 cm⁻¹.[4]
-
C-N Stretch: C-N stretching vibrations typically appear in the 1020-1250 cm⁻¹ region.
Protocol 1.3: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[14]
Chapter 2: Chromatographic Methods for Separation and Quantification
Once the structure is confirmed, chromatographic techniques are employed to assess purity, identify and quantify impurities, and, if necessary, separate stereoisomers.
High-Performance Liquid Chromatography (HPLC): The Analytical Workhorse
HPLC is the dominant technique in pharmaceutical analysis for its high resolution, reproducibility, and versatility.[1]
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common mode for analyzing piperazine derivatives.[1] A significant challenge arises with the parent piperazine and simple alkyl derivatives, as they lack a UV chromophore, making detection difficult.[15] To overcome this, pre-column derivatization is a common strategy. A reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of piperazine to form a highly UV-active product, enabling detection at low levels.[15][16] In contrast, derivatives containing aromatic rings (e.g., phenylpiperazines, benzoylpiperazines) often have sufficient UV absorbance for direct analysis.[17]
For chiral piperazine derivatives, enantiomeric separation is mandatory, as enantiomers can have different pharmacological and toxicological profiles. This is achieved using a chiral stationary phase (CSP), often based on immobilized polysaccharides like cellulose or amylose.[18][19][20]
Protocol 2.1.1: RP-HPLC for Impurity Analysis (with Derivatization)
This protocol is adapted for quantifying trace piperazine in an Active Pharmaceutical Ingredient (API).[15]
-
Reagents & Solutions:
-
Mobile Phase: Acetonitrile, Methanol, Diethylamine (90:10:0.1 v/v/v). Filter and degas.
-
Derivatizing Agent: Prepare a solution of NBD-Cl in a suitable solvent.
-
Standard Solution: Prepare a stock solution of piperazine standard and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the API sample, dissolve in a diluent, and react with the derivatizing agent under controlled temperature and time.
-
-
HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm). Note: While a chiral column was used in the reference method, a standard C18 column would be suitable for the achiral derivative.[15]
-
Column Temperature: 35°C.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Detection: UV detector set at 340 nm (the absorbance maximum for the NBD derivative).[15]
-
-
Analysis & Validation:
-
Inject a blank, followed by the calibration standards to establish a linearity curve.
-
Inject the prepared sample solutions.
-
Quantify the piperazine peak based on the calibration curve.
-
The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH guidelines.[15][21]
-
Protocol 2.1.2: Chiral HPLC for Enantiomeric Separation
This protocol provides a starting point for separating enantiomers of a chiral piperazine derivative.[18][19]
-
Sample Preparation: Dissolve the racemic or enriched sample in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: A polysaccharide-based CSP, such as Chiralpak® IC or a similar column.[19]
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). An amine additive like diethylamine (DEA) is often required to reduce peak tailing. A good starting point is Hexane:Isopropanol:DEA (80:20:0.1).
-
Column Temperature: 25-35°C.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Confirm the separation of two distinct peaks for the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 is desired for baseline separation.[19]
-
For non-racemic samples, calculate the enantiomeric excess (% ee).
-
Data Presentation: Table 3. Summary of HPLC Conditions
| Application | Column Type | Typical Mobile Phase | Detection | Reference |
| Impurity (Piperazine) | Chiralpak IC / C18 | ACN:MeOH:DEA (90:10:0.1) | UV @ 340 nm (post-derivatization) | [15] |
| Assay (Aromatic Deriv.) | C18 (Reversed-Phase) | ACN / Water / Buffer | UV @ 220-280 nm | [10] |
| Enantiomeric Purity | Polysaccharide CSP | Hexane / Isopropanol / DEA | UV @ 220-280 nm | [18][19] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and thermally stable piperazine derivatives.[5]
Expertise & Causality: The primary advantage of GC-MS is the high sensitivity and specificity provided by the mass spectrometer detector, which generates a fragmentation pattern that serves as a molecular fingerprint.[10] This is particularly useful for identifying unknown impurities or for screening in forensic and toxicological contexts.[1] For less volatile or polar piperazine derivatives, derivatization (e.g., acylation) may be necessary to increase their volatility and prevent on-column degradation.[5][22]
Protocol 2.2: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol, ethyl acetate). If required, perform a derivatization step (e.g., add trifluoroacetic anhydride and heat) to enhance volatility.[5]
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid vaporization (e.g., 250°C).
-
Column: Use a low- to mid-polarity capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature (e.g., 300°C) to elute all components.[5]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak, comparing it to spectral libraries (like NIST) and known fragmentation patterns to identify the compound and any related impurities.[10]
-
Chapter 3: Physicochemical Characterization
Beyond structure and purity, understanding the solid-state properties of a piperazine derivative is crucial for formulation development and ensuring stability.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques measure changes in material properties as a function of temperature.[23]
-
Thermogravimetric Analysis (TGA) measures mass changes with temperature, revealing thermal stability, decomposition patterns, and solvent/water content.[24][25]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and polymorphic transitions.[26]
Expertise & Causality: For a pharmaceutical compound, the TGA curve indicates the temperature at which degradation begins, a critical parameter for determining handling and storage conditions.[27] The DSC thermogram provides the melting point, which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm. DSC is also the primary tool for screening for polymorphism—the existence of multiple crystal forms—which can have profound impacts on a drug's solubility, stability, and bioavailability.
Protocol 3.1: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the solid sample into a tared aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrument Setup:
-
Place the sample pan (and a reference pan for DSC) into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[26]
-
-
Experimental Conditions:
-
Temperature Program: Equilibrate the sample at ambient temperature, then heat at a controlled linear rate (e.g., 10°C/min) to a temperature beyond any expected transitions or decomposition (e.g., 350°C).[26]
-
-
Data Analysis:
-
TGA: Plot mass percent vs. temperature. Determine the onset temperature of decomposition. The first derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.[25]
-
DSC: Plot heat flow vs. temperature. The peak of an endotherm indicates the melting point (Tₘ). Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
-
Chapter 4: An Integrated Approach to Characterization
No single technique can fully characterize a piperazine derivative. A logical, integrated workflow is necessary to build a complete analytical profile, ensuring the identity, purity, and quality of the compound.
Mandatory Visualization: Integrated Characterization Workflow
Caption: Integrated workflow for the analytical characterization of a piperazine derivative.
Method Validation: Ensuring Fitness for Purpose
Every quantitative analytical method must be validated to demonstrate that it is suitable for its intended purpose.[28] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[21][29][30]
Expertise & Causality: Validation is not a one-size-fits-all process. The required validation parameters depend on the type of method. For example, an HPLC method to quantify a 0.1% impurity needs to be highly sensitive (low LOQ), accurate, and precise at that low level. In contrast, an identity test only needs to be specific. Robustness—the ability of a method to remain unaffected by small, deliberate variations in parameters—is crucial for methods intended for routine use in a quality control lab.[31]
Mandatory Visualization: Key Parameters of Method Validation
Caption: Core validation parameters as per ICH Q2(R2) guidelines.
Conclusion
The analytical characterization of piperazine derivatives is a multi-modal process that relies on the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. From the initial confirmation of a molecule's identity with NMR and MS to the rigorous, validated HPLC methods required for quality control, each step provides critical data that ensures the safety, efficacy, and quality of the final drug product. This guide provides the foundational protocols and scientific rationale to build a robust characterization strategy, enabling scientists to confidently advance their drug discovery and development programs.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Al-Zehouri, J., & Al-Mardini, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Yakan, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
-
Sabatino, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
-
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]
-
AZoM. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). The thermal gravimetric analysis (TGA) and derivative thermal.... ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]
-
ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]
-
MDPI. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. MDPI. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. azom.com [azom.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. database.ich.org [database.ich.org]
- 29. database.ich.org [database.ich.org]
- 30. ema.europa.eu [ema.europa.eu]
- 31. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Derivatization of Methyl 1-acetylpiperazine-2-carboxylate for bioassays
Application Note & Protocol Guide
Topic: Derivatization of Methyl 1-acetylpiperazine-2-carboxylate for Bioassays
Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its versatile physicochemical and biological properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of this compound, a versatile building block for creating focused compound libraries for bioassay screening. We will explore the key reactive sites of this molecule, provide step-by-step synthetic procedures for diversification, and outline a general workflow for subsequent characterization and biological evaluation.
The Piperazine Scaffold: A Foundation for Drug Discovery
The prevalence of the piperazine moiety in therapeutics stems from its unique combination of attributes. It is a six-membered heterocycle containing two nitrogen atoms, which can be readily modified to modulate properties like solubility, lipophilicity, and basicity.[2][3] These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the piperazine unit can act as a rigid spacer or a flexible linker to connect different pharmacophoric elements, enabling the exploration of vast chemical space to achieve desired biological activity.[2][4] this compound offers two distinct points for chemical modification, making it an excellent starting point for scaffold-based drug design.[1][5]
Principles of Derivatization: A Strategic Approach
The structure of this compound contains three key functional groups: an amide, a secondary amine, and a methyl ester. However, their reactivity is not equivalent, allowing for selective chemical transformations.
-
N1-Nitrogen (Amide): The nitrogen at position 1 is part of an acetyl amide group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group, rendering it essentially non-nucleophilic and unreactive under standard derivatization conditions.
-
N4-Nitrogen (Secondary Amine): The nitrogen at position 4 behaves as a typical secondary amine. It is nucleophilic and basic, making it the primary site for reactions such as alkylation, arylation, and acylation. This is the most accessible handle for introducing molecular diversity.
-
C2-Position (Methyl Ester): The methyl ester at position 2 is susceptible to hydrolysis, typically under basic conditions (saponification), to yield a carboxylic acid.[6][7] This unmasks a new reactive handle that can be used for subsequent reactions, most commonly amide bond formation with a diverse range of amines.[8]
The diagram below illustrates the key reactive sites on the core scaffold.
Caption: Key reactive sites for derivatization on the core scaffold.
Synthetic Protocols for Library Generation
The following protocols provide detailed, step-by-step methodologies for creating a library of derivatives from the starting scaffold. These methods are foundational and can be adapted for a wide range of building blocks.
Protocol 1: N4-Alkylation of the Piperazine Core
This protocol describes the reaction of the N4-amine with an electrophile, such as an alkyl halide, to form a new carbon-nitrogen bond. Using an excess of piperazine starting material is often avoided in library synthesis; instead, controlled stoichiometry with a suitable base is preferred.[9][10]
Objective: To synthesize Methyl 1-acetyl-4-benzylpiperazine-2-carboxylate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution. This inorganic base is easily filtered off post-reaction.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Saponification (Hydrolysis) of the Methyl Ester
This protocol details the conversion of the methyl ester to a carboxylic acid, which is a crucial intermediate for further derivatization via amide coupling.[6][11]
Objective: To synthesize 1-acetylpiperazine-2-carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the carboxylic acid product, which is often used in the next step without further purification.
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid intermediate with an amine to form a stable amide bond, a reaction of paramount importance in medicinal chemistry.[8][] Modern coupling reagents like HATU offer high efficiency and mild reaction conditions.[]
Objective: To synthesize 1-acetyl-4-(benzylcarbamoyl)piperazine-2-carboxylic acid from the product of Protocol 2.
Materials:
-
1-acetylpiperazine-2-carboxylic acid (from Protocol 2)
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (as in Protocol 1).
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes. This pre-activates the carboxylic acid.
-
Add DIPEA (3.0 eq) to the mixture, followed by the dropwise addition of benzylamine (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of Synthesized Derivatives
Unambiguous characterization of all new compounds is essential for scientific integrity.[13] A combination of spectroscopic and chromatographic techniques should be employed to confirm identity, structure, and purity.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized molecule, confirming the addition of new fragments and changes to the chemical environment of the core scaffold.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the new compound.[13][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For bioassays, purity should typically be >95%.[15][18]
Table 1: Representative Characterization Data for Synthesized Derivatives
| Compound ID | Protocol | Structure | Expected Mass [M+H]⁺ | Purity (HPLC) |
| SC-000 | Starting Material | This compound | 187.108 | >98% |
| N4B-001 | Protocol 1 | Methyl 1-acetyl-4-benzylpiperazine-2-carboxylate | 277.155 | >95% |
| CA-001 | Protocol 2 | 1-acetylpiperazine-2-carboxylic acid | 173.092 | >90% (used crude) |
| AM-001 | Protocol 3 | 1-acetyl-4-benzyl-N-benzylpiperazine-2-carboxamide | 380.208 | >95% |
Application in Bioassays: A General Workflow
The ultimate goal of synthesizing a derivative library is to screen for biological activity. The workflow below illustrates a typical process for evaluating the compounds in an in vitro enzyme inhibition assay.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. Methyl Esters [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs [jstage.jst.go.jp]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. latrobe.edu.au [latrobe.edu.au]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. news-medical.net [news-medical.net]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
Methyl 1-acetylpiperazine-2-carboxylate: A Versatile Scaffold for Next-Generation CNS Drug Discovery
An Application Guide for CNS Drug Research
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the Central Nervous System (CNS).[1] This document provides detailed application notes and protocols for Methyl 1-acetylpiperazine-2-carboxylate , a strategically functionalized heterocyclic compound poised for application in modern CNS drug discovery. We will explore its potential by examining its physicochemical properties, synthetic utility, and application in a standard drug discovery cascade. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for identifying novel therapeutics for neurological and psychiatric disorders.
Introduction: The Strategic Value of the Piperazine Moiety
The piperazine heterocycle is a cornerstone of CNS-active pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and serve as a versatile linker for engaging biological targets.[2] Its presence in drugs like clozapine, olanzapine, and aripiprazole underscores its importance.[3][4] this compound is a particularly compelling starting point for a discovery program due to its distinct chemical handles:
-
The Piperazine Core: A basic motif that can be protonated at physiological pH, often improving solubility and facilitating interactions with target proteins.
-
The N-Acetyl Group: This feature modulates the basicity of the adjacent nitrogen and provides a site for potential metabolic activity or further chemical modification. It is a common feature in CNS drug candidates.[5]
-
The C-2 Methyl Ester: An ideal handle for facile derivatization via amide bond formation, allowing for the systematic exploration of chemical space and the introduction of diverse pharmacophoric elements.
This guide outlines how to harness these features to generate and evaluate novel compound libraries with the potential for CNS activity.
Physicochemical Profile and In Silico CNS Drug-Likeness
Before embarking on a synthesis campaign, it is crucial to assess the foundational properties of the scaffold. An in silico analysis provides early insights into the potential for blood-brain barrier (BBB) penetration and overall drug-likeness, often guided by frameworks like Lipinski's Rule of Five. While specific experimental data for this compound is limited, we can extrapolate typical properties for such a structure.
Table 1: Predicted Physicochemical Properties and CNS Drug-Likeness Parameters
| Parameter | Predicted Value Range | Rationale & Implication in CNS Drug Design |
| Molecular Weight (MW) | ~186 g/mol | Well under the 500 Da threshold, favoring passive diffusion across the BBB. |
| LogP (Octanol/Water) | -0.5 to 1.0 | A balanced lipophilicity is critical; too low hinders membrane crossing, too high can lead to non-specific binding and poor solubility. |
| Hydrogen Bond Donors | 1 (N-H) | Low number is favorable for BBB penetration. |
| Hydrogen Bond Acceptors | 4 (2x O, 2x N) | Within an acceptable range for maintaining solubility and target interaction potential. |
| Polar Surface Area (PSA) | ~60-70 Ų | A key predictor for BBB permeability; values under 90 Ų are generally considered favorable for CNS entry.[6] |
| Rotatable Bonds | 2-3 | Low number suggests conformational rigidity, which can be advantageous for specific receptor binding. |
Causality Behind the Data: These parameters collectively suggest that this compound possesses a strong starting profile for CNS drug development. Its low molecular weight and balanced polarity are predictive of good passive diffusion, a primary mechanism for crossing the BBB.[6] The next logical step is to use this scaffold to build a library of compounds that retain these favorable properties while introducing functionality for biological activity.
Synthetic Strategy: Library Generation from the Core Scaffold
The true power of this compound lies in its utility as a versatile chemical intermediate. The methyl ester at the C-2 position is the primary site for derivatization via aminolysis to generate a diverse amide library.
Workflow for Amide Library Synthesis
Caption: Synthetic workflow for generating a diverse amide library.
Protocol 1: Synthesis of a Representative Amide Derivative
Rationale: This protocol describes a standard amide coupling reaction, a robust and widely used method in medicinal chemistry. It involves converting the methyl ester to a carboxylic acid, which is then activated and coupled with a desired amine. This two-step process offers greater control and applicability to a wider range of amines compared to direct aminolysis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
-
A selected primary or secondary amine (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Saponification (Ester to Carboxylic Acid): a. Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. c. Concentrate the mixture under reduced pressure to remove THF. d. Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. e. Extract the product (1-acetylpiperazine-2-carboxylic acid) with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid.
-
Amide Coupling: a. Dissolve the crude acid (1.0 eq) in anhydrous DMF. b. Add the selected amine (e.g., 4-fluoroaniline, 1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). c. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x). e. Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to obtain the final amide derivative.
Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC, with a target of >95% for biological testing.
Application in a CNS Drug Discovery Cascade
Once a library of derivatives is synthesized, a systematic screening process is required to identify promising candidates. The following protocols outline a tiered approach, from broad initial screens to more specific functional and permeability assays.
Diagram of the CNS Screening Cascade
Caption: A tiered workflow for screening CNS drug candidates.
Protocol 2: Neuronal Cytotoxicity Assay (MTT Assay)
Rationale: It is essential to first determine the concentration range at which compounds are not toxic to neuronal cells. This ensures that any activity observed in subsequent assays is not a result of cell death. The MTT assay is a standard colorimetric method for assessing cell viability.[7]
Materials:
-
SH-SY5Y human neuroblastoma cells (or other relevant neuronal cell line).[8]
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS).
-
Test compounds dissolved in DMSO (stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium (final DMSO concentration <0.5%). Include a vehicle control (medium + DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (concentration causing 50% cytotoxicity).
Protocol 3: Target-Specific Binding Assay (Hypothetical: 5-HT₁ₐ Receptor)
Rationale: Based on the prevalence of the piperazine scaffold in serotonergic agents, a binding assay against a key serotonin receptor like 5-HT₁ₐ is a logical primary screen.[4] This radioligand binding assay measures the ability of a test compound to displace a known radioactive ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄, 0.5 mM EDTA).
-
Non-specific binding control: Serotonin (10 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and assay buffer.
-
Add the test compounds at a range of concentrations (e.g., from 1 nM to 10 µM).
-
For total binding wells, add vehicle instead of compound. For non-specific binding wells, add 10 µM serotonin.
-
Incubate the plate for 60 minutes at 25°C.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the percent inhibition of specific binding for each compound concentration and determine the IC₅₀ or Ki value.
Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
Rationale: A critical hurdle for any CNS drug is its ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[9][10] It provides a rapid assessment of a compound's intrinsic permeability.
Materials:
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate).
-
Brain lipid extract (e.g., porcine brain lipid in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and standards with known permeability (high and low).
Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the brain lipid solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Dissolve test compounds in PBS (donor solution) and add 200 µL to the donor plate wells.
-
Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Incubate the plate sandwich for 4-18 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) value.
Data Interpretation:
-
Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB penetration.
-
Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB penetration.
Protocol 5: In Vivo Behavioral Model (Forced Swim Test)
Rationale: For lead candidates that demonstrate target engagement and good BBB permeability, an in vivo model is necessary to establish proof-of-concept. The Forced Swim Test (FST) is a common screening tool for assessing the potential antidepressant activity of a compound.[11]
Materials:
-
Male C57BL/6 mice (or other appropriate rodent strain).
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Reference antidepressant (e.g., Imipramine).
-
Transparent cylindrical tanks (25 cm high, 10 cm diameter) filled with water (23-25°C).
Procedure:
-
Habituation (Day 1): Place each mouse individually into the swim tank for a 15-minute pre-swim session. This induces a state of helplessness for the test day.
-
Dosing (Day 2): Administer the test compound, vehicle, or reference drug via intraperitoneal (IP) injection 30-60 minutes before the test.
-
Test Session (Day 2): Place each mouse back into the swim tank for a 6-minute session. Record the session with a video camera.
-
Analysis: Score the last 4 minutes of the session, measuring the total time the animal remains immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Statistical Analysis: Compare the immobility time of the compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests potential antidepressant-like effects.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Analytical Quantification
Accurate quantification is essential for pharmacokinetic studies and for correlating compound concentration with biological effect. HPLC-MS is the gold standard for this purpose.[12]
Table 2: Typical HPLC-MS Starting Parameters for Quantification
| Parameter | Typical Setting | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small molecules of this type. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for eluting compounds from a C18 column. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | The basic piperazine nitrogen is readily protonated, making positive mode ESI highly sensitive. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices like plasma or brain homogenate. |
Conclusion
This compound is not merely a single compound but a gateway to a vast chemical space of potential CNS therapeutics. Its favorable physicochemical starting point and synthetically tractable nature make it an ideal scaffold for library development. By following a systematic discovery cascade—from in silico analysis and chemical synthesis to in vitro screening and in vivo validation—researchers can effectively leverage this building block to identify novel drug candidates for a range of challenging neurological disorders.
References
- Zhang, Y., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS.
-
Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. [Link]
-
PubChem. Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Acetylpiperazine. National Center for Biotechnology Information. [Link]
-
Di, L., & Kerns, E. H. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery. [Link]
- Google Patents. CN101239957A - Synthesis method of N-methylpiperazine.
-
ResearchGate. Structure of CNS active drugs bearing N-methyl piperazine moiety. [Link]
-
Shalygin, A., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]
-
Rinaldi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
-
MDPI. (2023). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Sygnature Discovery. CNS Disorder Models. [Link]
-
Fischer, H., et al. (2023). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]
-
NCBI. 5-Methyl-8-(4-[11C]methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. National Center for Biotechnology Information. [Link]
-
Al-Warhi, T., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. [Link]
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery. [Link]
-
American Elements. Methyl (R)-1-Boc-piperazine-2-carboxylate. [Link]
-
Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]
-
ResearchGate. Strategies to assess blood-brain barrier penetration | Request PDF. [Link]
-
PharmacologyOnLine. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series | Request PDF. [Link]
-
Medium. The Role of 1-Acetylpiperazine in Drug Development & Discovery. [Link]
-
iD3 Catalyst Unit. Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
-
Dawson, L. A., & Tricklebank, M. D. (2014). Animal models of CNS disorders. In Neuropharmacology. Academic Press. [Link]
-
Medicilon. CNS Pharmacology Models. [Link]
-
European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]
-
MDPI. (2023). X-Ray-Induced Alterations in In Vitro Blood–Brain Barrier Models: A Comparative Analysis. International Journal of Molecular Sciences. [Link]
-
Medium. The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicilon.com [medicilon.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: The Piperazine Scaffold in Kinase Inhibitor Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1][2] Its unique combination of physicochemical properties—including aqueous solubility, basicity, and conformational rigidity—makes it an invaluable building block for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] In the field of oncology, the piperazine moiety is particularly prominent in the design of kinase inhibitors, where it often serves as a versatile linker connecting key pharmacophoric elements that interact with the target enzyme.[1] This guide provides an in-depth exploration of the strategic use of the piperazine scaffold in kinase inhibitor synthesis. We will dissect the rationale behind its use, present detailed, field-proven synthetic protocols for its incorporation, and discuss advanced strategies that are pushing the boundaries of kinase inhibitor design.
The Strategic Role of Piperazine in Kinase Inhibitor Design
Protein kinases, which regulate a vast number of cellular signaling pathways, are among the most critical targets in modern drug discovery, particularly in oncology.[5] Kinase inhibitors typically function by competing with ATP for binding in a pocket on the enzyme. The piperazine scaffold is rarely the primary pharmacophore responsible for this inhibition; instead, its value lies in its structural and physicochemical contributions.[1]
Key Functions:
-
Versatile Linker: The 1,4-disubstituted nature of piperazine allows it to act as a highly adaptable linker, connecting a hinge-binding fragment (which interacts with the core ATP-binding site) to a solvent-exposed moiety. This precise spatial arrangement is critical for optimizing target affinity and selectivity.[1]
-
Solubility Enhancement: The two basic nitrogen atoms of the piperazine ring can be protonated at physiological pH. This positive charge significantly enhances the aqueous solubility of the drug molecule, a critical factor for achieving good oral bioavailability.[3][4]
-
Pharmacokinetic Modulation: The piperazine ring can serve as a "metabolic soft spot" or, conversely, can be modified to block metabolism, allowing chemists to fine-tune the drug's half-life and clearance properties.
-
Target Interactions: The basic nitrogen can form crucial salt-bridge interactions with acidic residues, such as aspartate, often found in the hinge region or solvent-exposed areas of the kinase, thereby anchoring the inhibitor and increasing its potency.[1]
Many FDA-approved kinase inhibitors, including Imatinib (the groundbreaking treatment for chronic myeloid leukemia), Palbociclib (a CDK4/6 inhibitor), and Entrectinib (a ROS1/TRK inhibitor), feature a piperazine core, underscoring its importance in successful drug design.[6][7]
Figure 1: General structure of a piperazine-containing kinase inhibitor, illustrating the piperazine scaffold's role as a central linker between the hinge-binding and solvent-exposed pharmacophores within the kinase ATP-binding pocket.
Core Synthetic Protocols for Incorporating Piperazine
The synthetic accessibility of the piperazine scaffold is a primary reason for its widespread use.[6] Generally, syntheses involve creating bonds to one or both of the piperazine nitrogen atoms. The following protocols detail the most common and robust methods.
N-Arylation Reactions
Connecting an aryl or heteroaryl ring to a piperazine nitrogen is a frequent and critical step. The choice of method depends largely on the electronic nature of the aromatic partner.
This is one of the most powerful and versatile methods for forming C-N bonds, especially with electron-rich or sterically hindered aryl halides.[6]
-
Causality & Rationale: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates a catalytic cycle of oxidative addition, amine coordination, and reductive elimination to form the C(aryl)-N bond under conditions where direct substitution is impossible. The choice of ligand is critical and must be matched to the substrates to optimize yield and minimize side reactions. The base is required to deprotonate the piperazine nitrogen, making it a more active nucleophile in the catalytic cycle.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), the piperazine derivative (1.1–1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1–5 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, 2–10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 2.0–3.0 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., Toluene, Dioxane, or DMF). The concentration is typically 0.1–0.5 M.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–120 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel.
Table 1: Reagent Selection for Buchwald-Hartwig Amination
| Component | Common Examples | Key Considerations |
|---|---|---|
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Reactivity: I > Br > OTf > Cl. Chlorides often require more specialized, electron-rich ligands. |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr | Pd₂(dba)₃ is a common precatalyst. Pre-formed catalyst/ligand complexes can also be used. |
| Ligand | Xantphos, RuPhos, SPhos, BINAP | Ligand choice is crucial for reaction efficiency and depends on the steric/electronic properties of the substrates. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. NaOtBu is very effective but can be sensitive. Cs₂CO₃ is a milder, versatile option. |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed to prevent catalyst deactivation. |
This method is highly effective and often preferred for its simplicity and cost-effectiveness when the aromatic ring is sufficiently electron-deficient.[6]
-
Causality & Rationale: An SNAr reaction is feasible when one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, or aza-groups in heterocycles like pyridine) are present on the aromatic ring, typically ortho or para to the leaving group (e.g., F, Cl). These groups stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction. Fluorine is the best leaving group in SNAr, contrary to SN1/SN2 reactions.
Protocol: General Procedure for SNAr Reaction
-
Reagent Preparation: In a round-bottom flask, dissolve the electron-deficient (hetero)aryl halide (1.0 eq) and the piperazine derivative (1.1–2.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Base Addition (Optional but Recommended): Add a mild base such as K₂CO₃ or DIPEA (2.0–3.0 eq) to act as a scavenger for the HX acid produced.
-
Reaction: Heat the mixture (typically 60–150 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
N-Alkylation and Amide Bond Formation
These methods are fundamental for elaborating the piperazine scaffold, often to attach it to the solvent-exposed part of the inhibitor.
This is a mild and high-yielding method to form N-alkyl bonds by reacting a piperazine with an aldehyde or ketone.[6]
-
Causality & Rationale: The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the condensation of the amine and carbonyl, followed by its immediate reduction by a mild, selective hydride agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less basic and more selective for iminium ions over carbonyls, allowing the reaction to be performed in a single pot.
-
Reagent Preparation: Dissolve the piperazine derivative (1.0 eq) and the aldehyde or ketone (1.0–1.2 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or THF).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent (1.2–2.0 eq) portion-wise at room temperature or 0 °C.
-
Reaction: Stir the mixture at room temperature for 1–12 hours. Monitor by LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
This reaction connects a piperazine to a carboxylic acid and is one of the most common reactions in medicinal chemistry.
-
Causality & Rationale: A direct reaction between a carboxylic acid and an amine is too slow. Therefore, a coupling reagent is used to activate the carboxylic acid, typically by forming a highly reactive O-acylisourea ester (with carbodiimides like EDC) or an active ester (with reagents like HATU). This activated intermediate is then readily attacked by the nucleophilic piperazine nitrogen to form the stable amide bond.
-
Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 eq), the piperazine derivative (1.0–1.2 eq), and the coupling reagent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 eq).
-
Reaction: Stir the mixture at room temperature for 1–16 hours. Monitor by LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or preparative HPLC.
Advanced Strategies: C-H Functionalization
While N-functionalization is the traditional workhorse, modern methods now allow for direct modification of the piperazine ring's C-H bonds. This opens up new vectors for structural diversification, which was previously only accessible through lengthy de novo ring synthesis.[8][9]
Photoredox catalysis, in particular, has emerged as a powerful tool for the α-C–H functionalization of amines.[10]
-
Mechanism Insight: An iridium or ruthenium-based photocatalyst, upon excitation by visible light, becomes a potent oxidant. It can abstract an electron from the piperazine nitrogen to form a radical cation. A subsequent deprotonation at the α-carbon generates an α-amino radical. This highly reactive intermediate can then couple with various partners, such as electron-deficient arenes or vinyl sulfones, to form a new C-C bond directly on the piperazine ring.[10]
Figure 3: Retrosynthetic analysis of a Palbociclib analog highlighting key piperazine incorporation and subsequent reactions.
The initial SNAr reaction between a protected piperazine and the activated chloropyrimidine core is a robust and high-yielding transformation. [6]Subsequent deprotection and further coupling reactions complete the synthesis. This case study exemplifies how a core synthetic protocol is integrated into a complex, multi-step synthesis of a clinically relevant molecule.
Troubleshooting and Practical Considerations
-
Protecting Groups: When synthesizing unsymmetrically 1,4-disubstituted piperazines, one nitrogen must often be protected (e.g., with a Boc group) to ensure regioselectivity. The choice of protecting group is critical and must be orthogonal to subsequent reaction conditions.
-
Purification: The basic nature of piperazine-containing compounds can lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to the eluent.
-
Solubility: While the final compounds are often soluble, intermediates can sometimes be poorly soluble. Careful solvent selection is key.
-
Stoichiometry: In reactions like Buchwald-Hartwig amination, using a slight excess of the more readily available or less expensive reagent (often the piperazine) can drive the reaction to completion. [6]
Conclusion
The piperazine scaffold is an indispensable tool in the synthesis of kinase inhibitors. Its synthetic tractability, combined with its profound and tunable effects on a molecule's physicochemical and pharmacokinetic properties, ensures its continued prominence in drug discovery. A thorough understanding of the core synthetic methodologies—N-arylation, N-alkylation, and amide coupling—provides researchers with a robust platform for the rational design of novel therapeutics. Furthermore, emerging technologies like C-H functionalization are expanding the synthetic toolbox, promising access to even greater structural diversity and the next generation of innovative kinase inhibitors.
References
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5874. [Link]
-
Dierks, C., & Sarpong, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 221-233. [Link]
-
Testa, A., Hughes, S. J., & Ciulli, A. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 14(8), 1435-1481. [Link]
-
Dierks, C., & Sarpong, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(4), 1133-1147. [Link]
-
Various Authors. (2024). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]
-
Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, M. J., & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]
-
Bhattacharjee, J., Dash, R., & Deka, D. C. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 51(2), 389-416. [Link]
-
Kamenecka, T., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4235-4239. [Link]
-
American Chemical Society. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(5), 503-524. [Link]
-
Romanelli, M. N., & Manetti, D. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Zanger, U. M., & Schwab, M. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(11), 1421-1433. [Link]
-
Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]
-
Ye, Z., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Methyl 1-acetylpiperazine-2-carboxylate in Alzheimer's Disease Research
Foreword: Charting New Territories in Alzheimer's Drug Discovery
The landscape of Alzheimer's disease (AD) research is one of relentless pursuit for novel therapeutic agents that can modify the disease's complex and devastating progression. Within this pursuit, the structural motif of piperazine has emerged as a versatile scaffold, giving rise to a multitude of derivatives with diverse biological activities.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a specific, and likely novel, compound: Methyl 1-acetylpiperazine-2-carboxylate .
While direct research on this particular molecule in the context of Alzheimer's disease is not yet prevalent in published literature, its structural components—a piperazine ring, an acetyl group, and a methyl ester—suggest a number of plausible and exciting avenues for investigation. The piperazine core is a well-established pharmacophore in centrally active agents, known for its ability to interact with various neurotransmitter systems and other biological targets.[1][3][4] The strategic placement of an acetyl group and a methyl carboxylate offers unique opportunities for chemical modification and interaction with key pathological players in AD.
This guide is therefore structured to provide not just a set of instructions, but a strategic framework for inquiry. We will extrapolate from the established knowledge of similar piperazine derivatives to propose potential mechanisms of action and outline robust protocols for their investigation. Our approach is grounded in the principles of multi-target-directed ligands (MTDLs), a promising strategy in the fight against the multifaceted nature of Alzheimer's disease.[5][6]
Section 1: The Scientific Rationale - Unpacking the Therapeutic Potential
The therapeutic promise of this compound in Alzheimer's disease research stems from the well-documented activities of its parent piperazine scaffold and related derivatives. The multifaceted nature of AD, characterized by amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, and cholinergic dysfunction, necessitates therapeutic agents that can engage multiple pathological pathways.[6][7][8]
Potential Mechanisms of Action
Based on its chemical structure, this compound could be hypothesized to act through several key mechanisms relevant to AD:
-
Cholinesterase Inhibition: The piperazine nucleus is a common feature in many cholinesterase inhibitors.[5][9] By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), this compound could potentially increase the levels of the neurotransmitter acetylcholine in the brain, a well-established therapeutic strategy for symptomatic relief in AD. The acetyl group on the piperazine nitrogen might play a role in binding to the catalytic site of these enzymes.
-
Anti-Amyloid Aggregation: Numerous piperazine derivatives have been shown to inhibit the aggregation of Aβ peptides, a central event in AD pathogenesis.[7][9] The aromatic and heterocyclic nature of the piperazine ring could facilitate interactions with the hydrophobic regions of the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils.
-
Modulation of Tau Pathology: Emerging research indicates that some piperazine-based compounds can reduce the hyperphosphorylation of tau protein, a key step in the formation of NFTs.[6] The specific functional groups of this compound may allow it to interact with kinases or phosphatases that regulate tau phosphorylation.
-
Neuroprotection: Beyond direct targeting of Aβ and tau, piperazine derivatives have demonstrated neuroprotective properties, potentially by mitigating oxidative stress or modulating inflammatory pathways in the brain.[8][10]
The Multi-Target-Directed Ligand (MTDL) Hypothesis
The true potential of this compound may lie in its ability to act as an MTDL, simultaneously engaging multiple targets within the complex AD pathology. This "polypharmacology" approach is increasingly recognized as a more effective strategy than single-target therapies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antiviral Efficacy of Functionalized Piperazine Compounds
Introduction: The Piperazine Scaffold as a Privileged Structure in Antiviral Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of pharmacologically active compounds, capable of binding to diverse biological targets with high affinity.[1] Its unique structural and physicochemical properties—including its basicity, conformational flexibility, and ability to serve as a versatile linker between different pharmacophores—make it an invaluable component in drug design.[3][4]
In the realm of virology, functionalized piperazine derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with potent activity against a wide array of viruses.[5][6][7] Several FDA-approved antiviral drugs, such as the HIV protease inhibitor Indinavir and the non-nucleoside reverse transcriptase inhibitor Delavirdine, incorporate the piperazine moiety, underscoring its clinical significance.[5][8] Research has demonstrated the efficacy of novel piperazine compounds against challenging pathogens including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), Zika Virus (ZIKV), Dengue Virus (DENV), and Noroviruses.[1][5][6][9]
This guide provides an in-depth technical overview and a set of validated protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of functionalized piperazine compounds as potential antiviral agents. The methodologies described herein are designed to be robust and self-validating, enabling a systematic assessment from initial cytotoxicity screening to preliminary mechanism of action studies.
Mechanisms of Antiviral Action: Targeting the Viral Life Cycle
The broad-spectrum activity of piperazine derivatives can be attributed to their ability to be functionalized in ways that interfere with various, distinct stages of a viral life cycle. The choice of substituents on one or both nitrogen atoms of the piperazine ring dictates the compound's target specificity and mechanism of action.
Key antiviral mechanisms include:
-
Viral Entry and Fusion Inhibition: Many viruses require specific interactions with host cell receptors to enter. Piperazine derivatives have been successfully designed as antagonists for these receptors. For instance, certain 2-methylpiperazine analogues act as CCR5 antagonists, blocking the entry of R5-tropic HIV-1 strains into host T-cells.[5] Other compounds, like chlorcyclizine, have been shown to inhibit Hepatitis C virus entry by directly targeting the viral envelope glycoprotein E1.[5]
-
Inhibition of Viral Replication: This is the most common mechanism, targeting the enzymatic machinery essential for viral genome replication and protein synthesis.
-
Enzyme Inhibition: Piperazine scaffolds are integral to inhibitors of key viral enzymes such as reverse transcriptase (e.g., Atevirdine), protease (e.g., Indinavir), and integrase.[5][8] The piperazine moiety often serves to correctly position the pharmacophoric groups within the enzyme's active site.
-
Nucleoprotein Interaction: Some compounds, like Nucleozin, target the influenza A nucleoprotein, a critical RNA-binding protein, thereby inhibiting its function and preventing viral replication.[5]
-
Direct DNA Replication Interference: Certain 2-phenylpiperazine derivatives have been shown to significantly decrease the DNA copy number of Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV), suggesting a direct interference with the DNA replication process or transcription of essential early genes.[10]
-
-
Inhibition of Viral Assembly and Egress: The late stages of the viral life cycle are also viable targets. Piperazine-substituted pyranopyridines have been identified as inhibitors of HBV reproduction by preventing the formation and release of new virion particles.[6]
-
Capsid Protein Interaction: For some alphaviruses, such as Chikungunya virus (CHIKV), piperazine itself has been shown to bind within a conserved hydrophobic pocket of the capsid protein.[11] This interaction offers a novel therapeutic avenue, and the piperazine-capsid complex serves as a valuable model for designing more potent derivatives.[11]
Experimental Protocols: A Step-by-Step Guide for Antiviral Evaluation
A systematic evaluation of a new chemical entity's antiviral potential requires a tiered approach. It begins with assessing its toxicity to the host cell, followed by determining its efficacy against the virus, and culminating in studies to elucidate its mechanism of action. The following protocols provide a robust framework for this evaluation.
Protocol 1: Determination of Cytotoxicity (CC₅₀)
Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of an uninfected cell culture by 50%. This is crucial for distinguishing true antiviral effects from non-specific cell killing. The Neutral Red uptake assay is a common method, as it measures the accumulation of the dye in the lysosomes of viable cells.[12][13]
Materials:
-
Host cells appropriate for the target virus (e.g., A549, Vero, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Sterile, 96-well flat-bottom cell culture plates
-
Test piperazine compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Lysis buffer (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader (spectrophotometer) at ~540 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1-2 x 10⁴ cells per well in 100 µL of medium). Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration in all wells is non-toxic (typically ≤0.5%).
-
Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" controls (medium with DMSO vehicle) and "medium only" blank controls.
-
Incubation: Incubate the plates for a period relevant to the antiviral assay (typically 48-72 hours) at 37°C, 5% CO₂.[10]
-
Neutral Red Staining: Remove the medium containing the compounds. Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Remove the staining solution, wash the cells gently with PBS, and add 150 µL of lysis buffer to each well to solubilize the dye. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 540 nm using a microplate reader.
-
Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (OD_test / OD_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to calculate the CC₅₀ value.
-
Protocol 2: Antiviral Efficacy - Plaque Reduction Assay (IC₅₀)
Principle: The plaque reduction assay is the gold standard for quantifying the inhibition of lytic virus replication.[14][15] A viral plaque is a localized area of cell death (cytopathic effect) resulting from infection by a single virus particle. This assay measures the ability of a compound to reduce the number of plaques formed, allowing for the calculation of the 50% inhibitory concentration (IC₅₀).[10][11][12]
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Target virus stock with a known titer (PFU/mL)
-
Test compounds at various concentrations (non-toxic range determined in Protocol 1)
-
Overlay medium: Cell culture medium containing 0.5-1.2% low-melting-point agarose or carboxymethyl cellulose (CMC) to immobilize the virus.[12][15]
-
Crystal Violet staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer (95-100%).
-
Infection: Aspirate the growth medium. Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well (a multiplicity of infection, MOI, of ~0.001 is often a good starting point). Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.[16][17]
-
Compound Treatment: During the adsorption period, prepare the overlay medium containing serial dilutions of the test compound. Also prepare a "virus control" overlay (with vehicle) and a "cell control" overlay (no virus, no compound).
-
Overlay Application: After adsorption, remove the virus inoculum. Gently add 2-3 mL of the corresponding compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ until plaques are visible (typically 2-10 days, depending on the virus). Do not disturb the plates during this time.
-
Fixation and Staining: Once plaques are well-formed, fix the cells by adding formalin or by removing the overlay and adding cold methanol. After fixation, stain the cell monolayer with Crystal Violet solution for 15-30 minutes. The dye stains viable cells, leaving the plaques as clear, unstained zones.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
Analysis:
-
Calculate the percentage of plaque inhibition for each concentration: % Inhibition = [1 - (Plaque_count_test / Plaque_count_control)] * 100.
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as CC₅₀ / IC₅₀ . A higher SI value (ideally >10) indicates that the compound's antiviral activity occurs at concentrations well below its toxic threshold, making it a more promising candidate.[5][10]
-
Protocol 3: Mechanism of Action - Time-of-Addition Assay
Principle: This assay helps pinpoint the stage of the viral life cycle that is inhibited by the compound.[18][19] A synchronized infection is established, and the compound is added at different time points post-infection. If a compound loses its effectiveness when added late, it likely targets an early event (like entry or reverse transcription). If it remains effective even when added late, it likely targets a late event (like assembly or release).[18][20]
Materials:
-
Host cells in 96-well plates
-
High-titer virus stock
-
Test compound at a concentration of 5-10 times its IC₅₀
-
Reference inhibitors with known mechanisms (e.g., an entry inhibitor, a replication inhibitor, a release inhibitor)
-
Method for quantifying viral output (e.g., qPCR for viral genomes, ELISA for viral antigen, or a secondary yield reduction assay)
Step-by-Step Methodology:
-
Synchronized Infection: Seed cells in a 96-well plate. The next day, pre-chill the plate at 4°C for 30 minutes. Remove the medium and add a high multiplicity of infection (MOI=1-5) of the virus in cold medium to allow binding but not entry. Incubate at 4°C for 1 hour.
-
Initiate Infection: Wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium (37°C) to all wells simultaneously. This time point is considered t=0.
-
Staggered Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10 hours), add the test compound and reference inhibitors to designated wells.
-
Incubation: Incubate the plate until the end of a single replication cycle (e.g., 12-24 hours, depending on the virus).
-
Quantify Viral Yield: Harvest the cell supernatant or cell lysate. Quantify the viral yield using an appropriate method (e.g., qPCR for viral RNA/DNA).
-
Analysis:
-
Normalize the viral yield for each time point to the untreated virus control.
-
Plot the % inhibition of viral yield against the time of compound addition.
-
Compare the inhibition profile of the test compound to the profiles of the reference inhibitors. A similar profile suggests a similar mechanism of action. For example, if your compound's activity drops off at the same time as a known reverse transcriptase inhibitor, it likely targets a post-entry, pre-integration step.[18]
-
Data Presentation and Interpretation
For effective comparison and reporting, quantitative data should be summarized in a clear, tabular format. This allows for rapid assessment of the potency, toxicity, and therapeutic window of different piperazine derivatives.
Table 1: Example Antiviral Activity Summary for Functionalized Piperazine Compounds against HAdV5
| Compound ID | Functionalization | CC₅₀ (µM) on A549 cells[10] | IC₅₀ (µM) vs. HAdV5[10] | Selectivity Index (SI) |
| PZ-046 | 2-Phenyl, N-acyl | >100 | 5.2 | >19.2 |
| PZ-059 | 2-Phenyl, N-acyl, 4-F-phenyl | >100 | 4.8 | >20.8 |
| PZ-064 | 2-Phenyl, N-acyl, 2-NO₂-phenyl | >100 | 3.1 | >32.3 |
| PZ-065 | 2-Phenyl, N-acyl, Benzofuran-2-yl | >100 | 7.5 | >13.3 |
| Control | Cidofovir | >100 | 15.0 | >6.7 |
Data is illustrative, based on findings for 2-phenylpiperazine derivatives against Human Adenovirus 5 (HAdV5).[10]
Conclusion and Future Perspectives
The functionalized piperazine scaffold represents a highly versatile and successful platform for the discovery of novel antiviral agents.[5][6] The protocols detailed in this guide provide a comprehensive framework for the systematic in vitro evaluation of these compounds, from initial screening to mechanistic insights. The key to advancing promising hits lies in a thorough understanding of their structure-activity relationships (SAR). Further optimization of lead compounds, guided by these assays, will be essential to enhance their potency, improve their selectivity index, and refine their drug-like properties for potential in vivo studies.[1][10] The continued exploration of the chemical space around the piperazine core holds significant promise for the development of next-generation therapeutics against a multitude of viral pathogens.
References
- Sánchez Céspedes, J., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity.
-
Akhtar, T., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105233. [Link]
-
Orlov, A.A., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 8343. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Abdel-Mottaleb, Y., et al. (2013). Inhibition of Noroviruses by Piperazine Derivatives. ACS Medicinal Chemistry Letters, 4(5), 488-492. [Link]
-
Jalageri, M. B., & G, S. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15729-15744. [Link]
-
Jalageri, M. B., & G, S. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15729-15744. [Link]
-
Singh, P., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 100-108. [Link]
-
Omar, A. Z., et al. (2021). Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Bioorganic Chemistry, 114, 105101. [Link]
-
Lipin, R., et al. (2021). Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. SN Applied Sciences, 3(1), 110. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
Sahoo, B. M., et al. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Research Journal of Pharmacy and Technology, 14(7), 3961-3966. [Link]
-
Badger, J., et al. (2000). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of Medicinal Chemistry, 43(1), 101-111. [Link]
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Brito, M. A., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Wang, L., et al. (2015). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 119, 52-60. [Link]
-
Bio-protocol. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). [Link]
-
Thriveni, P. S., et al. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research, 52(4S), S123-S130. [Link]
-
ResearchGate. (n.d.). Time-of-addition assay used to identify the steps of the influenza A virus life cycle. [Link]
-
protocols.io. (2020). Viral Plaque Assay. [Link]
-
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. [Link]
-
Rose, W. A., et al. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design, 14(8), 795-815. [Link]
-
Mendoza, E. J., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology, 57(1), e105. [Link]
-
Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]
-
DIFF Biotech. (2024). 7 steps for screening antiviral drugs. [Link]
Sources
- 1. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 11. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. protocols.io [protocols.io]
- 18. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Anticancer Efficacy of Novel Piperazine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of novel piperazine derivatives for anticancer activity.
Introduction
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics, such as improved solubility and bioavailability, to parent molecules.[2][3] Consequently, the piperazine moiety is a core structural component in numerous FDA-approved drugs and a focal point in the development of new therapeutic agents, particularly in oncology.[1][3]
Novel piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting a diverse range of biological activities.[4] These compounds can induce cytotoxic effects against tumor cells through various mechanisms, including the modulation of critical signaling pathways that are frequently dysregulated in cancer, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[3][5] This guide provides a comprehensive overview of the primary mechanisms of action, quantitative efficacy data for representative compounds, and detailed, field-proven protocols for the systematic evaluation of novel piperazine derivatives in cancer cell line models.
Key Mechanisms of Anticancer Activity
Piperazine derivatives exert their anticancer effects by targeting multiple cellular processes crucial for cancer cell survival and proliferation.[3] Understanding these mechanisms is fundamental to identifying the most promising drug candidates and their potential clinical applications.
1. Inhibition of Pro-Survival Signaling Pathways (e.g., PI3K/Akt)
The PI3K/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[6] Its over-activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Several novel piperazine derivatives have been identified as potent inhibitors of this pathway.[5][6] They can disrupt the signaling cascade, leading to a decrease in the phosphorylation of Akt and downstream effectors, ultimately inhibiting cell proliferation and inducing apoptosis.[6][7]
Caption: General experimental workflow for evaluating anticancer piperazine derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro assays. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent), in every experiment.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [3]Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
96-well microplates
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. [8]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes. [3]
-
Materials:
-
6-well plates
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat cells with the piperazine derivative at selected concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [3]
-
This method analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. [9]PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA in the cell.
-
Materials:
-
6-well plates
-
PBS, 70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Follow step 1 of the Apoptosis Detection protocol.
-
Cell Harvesting: Collect and wash cells as described in step 2 of the Apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle. [3]
-
This technique is used to detect and quantify the expression levels of specific proteins, providing insight into the signaling pathways affected by the piperazine derivatives. [3]For example, one can measure the levels of phosphorylated Akt (p-Akt), total Akt, cleaved caspase-3, or cell cycle regulatory proteins like CDK1. [10]
-
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Piperazine derivatives represent a highly versatile and promising class of compounds for the development of novel anticancer therapeutics. [3]Their ability to target multiple, often dysregulated, cellular pathways provides a strong rationale for their continued investigation. [6]The protocols and application notes provided in this guide offer a standardized and robust framework for the in vitro evaluation of these compounds, enabling researchers to effectively identify and characterize the next generation of cancer therapies.
References
-
Vincze, Z., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Cirigliano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]
-
Dong, G., et al. (2026). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Cirigliano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]
-
Naik, N., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. Available at: [Link]
-
Vincze, Z., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]
-
Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Oncotarget. Available at: [Link]
-
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Xu, M., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Pandurangan, M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2021). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Sun, L., et al. (2017). Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Chen, Y., et al. (2020). Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy. Marine Drugs. Available at: [Link]
-
Shaik, A. B., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publishers. Available at: [Link]
-
Da Settimo, F., et al. (2014). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]
-
Patel, K. (2023). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). World Journal of Pharmaceutical Research. Available at: [Link]
-
HMP Education. (2014). Targeting the PI3K-Akt-mTOR Pathway. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening with Methyl 1-acetylpiperazine-2-carboxylate Libraries for Accelerated Drug Discovery
Abstract
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This application note provides a comprehensive guide to designing and executing an HTS campaign using libraries derived from the Methyl 1-acetylpiperazine-2-carboxylate scaffold. We delve into the rationale for selecting the piperazine core, a privileged structure in medicinal chemistry, and provide detailed, field-proven protocols for every stage of the HTS workflow: from library design and assay validation to primary screening, data analysis, and hit confirmation.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.
The Piperazine Scaffold: A Privileged Core for Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[4][5] Its prevalence in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders, is a testament to its value.[4][6][7][8]
Key Advantages of the Piperazine Scaffold:
-
Physicochemical Properties: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors.[4] This feature, combined with its inherent basicity, allows for the modulation of aqueous solubility and bioavailability, which are critical pharmacokinetic properties.[3][9]
-
Structural Versatility: The piperazine ring serves as an excellent scaffold, allowing for the precise spatial arrangement of various pharmacophoric groups from its nitrogen and carbon atoms.[7][10] This enables extensive Structure-Activity Relationship (SAR) studies.
-
Synthetic Tractability: The piperazine core is synthetically accessible, and its nitrogen atoms can be readily functionalized through well-established chemical reactions like reductive amination and nucleophilic substitution, making it ideal for combinatorial library synthesis.[7][11]
The This compound core is a particularly strategic starting point. The methyl ester at the C-2 position provides a reactive handle for creating a diverse library of amides, while the acetyl group at the N-1 position modulates the basicity of the adjacent nitrogen, leaving the N-4 nitrogen as a prime site for further diversification.
Library Design and Synthesis Strategy
A successful HTS campaign begins with a high-quality, diverse chemical library. Starting from the this compound core, a focused library can be generated through parallel synthesis. A common and effective strategy is the aminolysis of the methyl ester to generate a diverse set of carboxamides. This approach introduces a wide range of chemical functionalities, exploring new chemical space and potential interactions with the biological target.
Caption: A generalized workflow for HTS campaigns.
Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay. Whether biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene), the assay must be optimized for the HTS format. [12][13][14] Causality Behind Key Choices:
-
Miniaturization: Assays are typically miniaturized to 384- or 1536-well plate formats to reduce the consumption of costly reagents and valuable library compounds. [1][15]* Reagent Stability: All reagents must be stable over the duration of the screen to ensure consistent results across thousands of plates.
-
Automation Compatibility: The protocol must be compatible with automated liquid handling systems to ensure precision and throughput. [2] Protocol 1: HTS Assay Validation
-
Prepare Control Plates: Design 384-well plates containing only positive and negative controls. For an enzyme inhibition assay, this would be:
-
Negative Control: Assay buffer, enzyme, substrate, and DMSO (vehicle). This represents 0% inhibition.
-
Positive Control: Assay buffer, enzyme, substrate, DMSO, and a known inhibitor at a concentration that gives maximum inhibition. This represents 100% inhibition.
-
-
Run the Assay: Process the control plates using the exact, automated protocol intended for the primary screen.
-
Calculate Quality Metrics: Determine the assay's quality and robustness using the statistical parameters outlined in Table 1. [16][17]An assay is generally considered suitable for HTS if it consistently yields a Z'-factor greater than 0.5. [18] Table 1: HTS Assay Quality Control Metrics | Metric | Formula | Acceptable Range | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 | Measures the statistical separation between positive (p) and negative (n) controls, indicating the assay's power to discriminate hits. A value between 0.5 and 1.0 is excellent. [15]| | Signal-to-Noise (S/N) | |μp - μn| / sqrt(σp² + σn²) | > 10 | Quantifies the separation between control means relative to their standard deviations (σ). | | Coefficient of Variation (CV) | (σ / μ) * 100% | < 15% | Measures the relative variability of the data. Low CV is essential for reproducibility. |
(μ = mean, σ = standard deviation)
Primary Screening Protocol: An Exemplary Enzyme Inhibition Assay
This protocol outlines a typical primary screen to identify inhibitors of a target enzyme (e.g., a kinase or protease).
Materials:
-
Piperazine library plates (compounds at 10 mM in DMSO).
-
Assay plates (384-well, low-volume).
-
Automated liquid handler and plate reader.
-
Assay buffer, target enzyme, substrate, and known inhibitor (positive control).
Protocol 2: Primary HTS
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound from the stock plates to the corresponding wells of the assay plates. This results in a final screening concentration of 10 µM in a 10 µL final assay volume. Reserve specific columns for positive and negative controls.
-
Enzyme Addition: Add 5 µL of the target enzyme solution (diluted in assay buffer) to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors.
-
Initiate Reaction: Add 5 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Read Plate: After a defined reaction time (e.g., 60 minutes), read the plates using a suitable plate reader (e.g., measuring fluorescence or luminescence).
-
Data Analysis: Upload the raw data to a data analysis platform for normalization and hit identification.
Data Analysis and Hit Identification
Raw HTS data must be processed to correct for systematic errors and to identify statistically significant "hits". Self-Validating Data Analysis Steps:
-
Normalization: Raw data from each plate is normalized relative to the on-plate controls. The activity of each compound is typically expressed as a percentage of inhibition:
-
% Inhibition = 100 * (1 - [ (Signalcompound - Meanpos) / (Meanneg - Meanpos) ])
-
-
Hit Selection: A common and robust method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of all test compounds on the plate. [1] * Z-score = (Valuecompound - Medianplate) / MADplate
-
Where MAD is the Median Absolute Deviation, a robust measure of statistical dispersion. [19]3. Hit Threshold: A Z-score threshold is set to define a "hit". For example, compounds with a Z-score ≤ -3 (for inhibitors) or ≥ 3 (for activators) are flagged as primary hits. This statistical cutoff minimizes the selection of false positives arising from random data variability.
-
Hit Confirmation and Secondary Assays
Primary hits must be subjected to a series of follow-up experiments to confirm their activity, determine their potency, and rule out artifacts. [18]
Dose-Response and IC₅₀ Determination
Confirmed hits are tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency, which is expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: IC₅₀ Determination
-
Source Fresh Compound: Obtain a fresh, powdered sample of the hit compound to rule out degradation or contamination issues with the library sample.
-
Create Serial Dilutions: Prepare a serial dilution series of the compound in DMSO.
-
Test in Assay: Test each concentration in triplicate using the same assay protocol as the primary screen.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Secondary and Counter-Screens
The goal of secondary assays is to eliminate false positives and to further characterize the mechanism of action of true hits. [20]This step is critical for ensuring that resources are focused on the most promising chemical matter.
Examples of Secondary Assays:
-
Orthogonal Assays: Use a different technology or readout to confirm activity (e.g., a label-free method like SAMDI mass spectrometry if the primary assay was fluorescence-based). [21]* Counter-Screens: Test compounds in an assay lacking the target enzyme to identify compounds that interfere with the assay technology itself (e.g., fluorescent compounds).
-
Selectivity Assays: Screen hits against related enzymes to determine their specificity. High selectivity is often a desirable trait for a therapeutic candidate.
Table 2: Exemplary Hit Confirmation and Potency Data
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| PZC-00123 | 85.2% | Yes | 1.2 | Potent and well-behaved dose-response curve. |
| PZC-00456 | 78.9% | Yes | 5.7 | Moderate potency. |
| PZC-00789 | 65.1% | No | > 50 | Inactive upon re-test with fresh powder. |
| PZC-01011 | 92.5% | No | N/A | Identified as an assay interference compound in a counter-screen. |
Conclusion
Libraries derived from the this compound scaffold represent a rich source of chemical matter for drug discovery. The privileged nature of the piperazine core, combined with a robust and well-validated HTS workflow, provides a powerful strategy for identifying novel, high-quality starting points for therapeutic development. [3][6]The protocols and data analysis methods described in this application note provide a self-validating framework to ensure the generation of reliable and actionable data, ultimately accelerating the journey from hit identification to lead optimization.
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Bavetsias, V., & et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]
-
Di, C., & Spencer, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 12(5), 613-620. [Link]
-
Trifiró, P., & et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 15(1), 109-122. [Link]
-
Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS Discovery, 26(2), 248-256. [Link]
-
Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Zhang, X. D. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Journal of Biomolecular Screening, 16(7), 705-712. [Link]
-
Rajalingham, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(2), 83-88. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. PubChem Compound Summary for CID 18404484. [Link]
-
Shraga, R., & et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research, 19(4), 741-750. [Link]
-
ResearchGate. (2010). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Schworer, R., & et al. (2023). Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. Chemical Reviews, 123(10), 6337-6401. [Link]
-
Gorshkov, K. (2014). Data analysis approaches in high throughput screening. [Link]
-
de Oliveira, R., & et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-611. [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
-
ResearchGate. (2019). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
Erlanson, D. A., & et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(20), 9207-9229. [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
-
Inglese, J., Shamu, C. E., & Guy, R. K. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 2(10), 517-520. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem Compound Summary for CID 29920832. [Link]
-
Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360-366. [Link]
-
BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 56(9), 3446-3455. [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Sharma, A., & et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Targets, 25(1), 1-25. [Link]
-
Apix-Drive. (2024). HTS Data Integration. Retrieved from [Link]
-
ResearchGate. (2011). Flow chart of the proposed enzyme inhibitor screening methodology... [Link]
-
Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
Singh, S., & et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 144-147. [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. Retrieved from [Link]
-
Gelin, M., & et al. (2022). Comprehensive analysis of commercial fragment libraries. Molecular Systems Design & Engineering, 7(1), 21-34. [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 14. marinbio.com [marinbio.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. rna.uzh.ch [rna.uzh.ch]
- 20. High-Throughput Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Solid-Phase Synthesis Utilizing a Piperazine Carboxylate Core: Application Notes and Protocols
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs has earned it the designation of a "privileged scaffold."[2][3] This widespread use is not coincidental but is rooted in the unique physicochemical properties that the piperazine moiety imparts to a molecule. These properties include modulating aqueous solubility, enhancing cell permeability, and providing a rigid scaffold that can be strategically decorated with functional groups to optimize interactions with biological targets.[4] The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate by modifying the piperazine core makes it an invaluable tool for drug development professionals.[2][5]
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of large libraries of piperazine-based compounds, accelerating the drug discovery process. By anchoring a piperazine carboxylate core to a solid support, researchers can efficiently perform iterative chemical modifications and purifications, leading to a diverse array of molecules for biological screening.[6] This guide provides a comprehensive overview of the principles and protocols for the solid-phase synthesis of piperazine-based compound libraries, from the initial loading of the core onto the resin to the final cleavage and purification of the desired products.
Scientific Principles: The Chemistry Behind the Synthesis
The solid-phase synthesis of piperazine derivatives relies on a series of well-established chemical reactions, adapted for a solid support. The general workflow involves the initial attachment of a piperazine carboxylate core to a resin, followed by the sequential addition of building blocks to the free nitrogen atoms of the piperazine ring. A key strategy in this process is the use of orthogonal protecting groups, which allows for the selective deprotection and functionalization of one nitrogen atom in the presence of the other.[7]
A common approach utilizes an N-Boc-piperazine-2-carboxylic acid core, where the N4 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the N1 nitrogen is part of the carboxylate that will be attached to the resin. The carboxylate group is typically esterified to a resin such as 2-chlorotrityl chloride (2-CTC) resin. This resin is particularly advantageous as it allows for the cleavage of the final product under mild acidic conditions, which keeps acid-labile side-chain protecting groups intact if desired.[8]
Once the piperazine core is anchored to the resin, the Boc group on the N4 nitrogen can be removed with a strong acid, such as trifluoroacetic acid (TFA), to expose a free secondary amine. This amine can then be functionalized through various reactions, such as acylation, alkylation, or reductive amination. The ester linkage to the resin is stable to these conditions.
Alternatively, an orthogonal protecting group strategy can be employed using an N-Fmoc-piperazine derivative, where the fluorenylmethyloxycarbonyl (Fmoc) group is used to protect one of the nitrogens. The Fmoc group is labile to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), while the Boc group is stable to base.[7] This allows for selective deprotection and functionalization of the two nitrogen atoms in a controlled manner.
Materials and Methods
Resins
-
2-Chlorotrityl chloride (2-CTC) resin: Ideal for producing C-terminal carboxylic acids and allows for mild cleavage conditions.[8][9]
-
Wang resin: Another option for generating C-terminal carboxylic acids, but requires stronger acid for cleavage.[10]
-
Rink amide resin: Used for the synthesis of C-terminal amides.[11]
Piperazine Building Blocks
-
N-Boc-piperazine-2-carboxylic acid
-
N-Fmoc-piperazine-2-carboxylic acid
Reagents
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Deprotection Reagents: Trifluoroacetic acid (TFA), Piperidine
-
Cleavage Cocktails: A mixture of TFA with scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT) to prevent side reactions.
Experimental Protocols
Protocol 1: Loading of N-Boc-Piperazine-2-Carboxylic Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the piperazine core to the solid support.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel equipped with a sintered glass frit.
-
Preparation of Reagent Solution: In a separate flask, dissolve N-Boc-piperazine-2-carboxylic acid (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the N-Boc-piperazine-2-carboxylic acid solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the N-Boc-piperazine can be determined gravimetrically or by a spectrophotometric method.[10]
Protocol 2: Iterative Synthesis Cycle for Library Generation
This protocol outlines the deprotection of the Boc group and subsequent coupling of a building block. This cycle can be repeated to add multiple building blocks.
-
Boc Deprotection:
-
Neutralization and Washing:
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Building Block Coupling (Acylation Example):
-
In a separate vial, pre-activate the desired carboxylic acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: On-Resin Diversification via Reductive Amination
This protocol describes the functionalization of the deprotected piperazine nitrogen with an aldehyde.
-
Resin Preparation: Start with the resin-bound piperazine with a free secondary amine (after Boc deprotection and neutralization as described in Protocol 2).
-
Imine Formation: Add a solution of the desired aldehyde (5.0 eq.) in 1% acetic acid in DMF to the resin. Agitate at room temperature for 1 hour.
-
Reduction: Add a solution of sodium triacetoxyborohydride (5.0 eq.) in DMF to the resin slurry. Agitate at room temperature for 4-12 hours.[5]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: On-Resin Diversification via Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.[13]
-
Resin Preparation: Start with the resin-bound piperazine with a free secondary amine.
-
Reaction Mixture Preparation: In a separate vial, mix the desired aldehyde (10 eq.), carboxylic acid (10 eq.), and isocyanide (10 eq.) in a suitable solvent such as a mixture of DCM and methanol.
-
Ugi Reaction: Add the reaction mixture to the resin and agitate at room temperature for 24-48 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, MeOH, and DCM.
-
Drying: Dry the resin under vacuum.
Protocol 5: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized compound from the solid support.
-
Resin Preparation: Wash the final resin-bound product with DCM (3 x 10 mL) and dry it thoroughly under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude product can be further purified by techniques such as HPLC.
Data Presentation
The efficiency of each step in the solid-phase synthesis can be monitored and quantified. The following table provides typical ranges for key parameters in the synthesis of a small piperazine-based library on 2-chlorotrityl chloride resin.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[12] |
| Initial Scaffold Loading Efficiency | 80 - 95% | Determined gravimetrically or by spectrophotometric analysis.[12] |
| Boc Deprotection Efficiency (per step) | >99% | Monitored by a qualitative test for secondary amines (e.g., Chloranil test).[12] |
| Building Block Coupling Efficiency (per step) | 95 - 99% | May require double coupling for sterically hindered building blocks. |
| Overall Crude Product Yield | 50 - 70% | Dependent on the number of synthetic steps and the nature of the building blocks. |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound. |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process. |
Visualization of Workflows
General Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of piperazine derivatives.
Orthogonal Protecting Group Strategy
Caption: Orthogonal strategy for selective functionalization of the piperazine core.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Incomplete activation of the resin.- Steric hindrance of the piperazine core.- Presence of moisture. | - Ensure all reagents and solvents are anhydrous.- Increase the reaction time and/or temperature.- Use a higher excess of the piperazine building block and coupling reagents. |
| Incomplete Deprotection | - Insufficient deprotection time or reagent concentration.- Aggregation of the resin-bound peptide. | - Increase the deprotection time or perform a double deprotection.- Use a different deprotection reagent (e.g., DBU for Fmoc removal).- Swell the resin in a different solvent to disrupt aggregation. |
| Low Coupling Yield | - Steric hindrance of the building block or the resin-bound amine.- Inefficient activation of the carboxylic acid. | - Perform a double coupling.- Use a more potent coupling reagent (e.g., HATU).- Add a catalytic amount of DMAP to the coupling reaction. |
| Side Product Formation during Cleavage | - Cationic species reacting with sensitive amino acid residues. | - Use a cleavage cocktail containing scavengers (e.g., TIS, water, EDT).- Optimize the cleavage time to minimize side reactions. |
| Diketopiperazine Formation | - Intramolecular cyclization of the N-terminal dipeptide. | - This is more common with certain amino acid sequences (e.g., Pro at the second position). Use of 2-CTC resin can minimize this. |
Conclusion
The solid-phase synthesis of libraries based on a piperazine carboxylate core is a robust and efficient method for generating diverse collections of molecules for drug discovery. By leveraging the principles of orthogonal protection and a variety of on-resin chemical transformations, researchers can rapidly explore the chemical space around this privileged scaffold. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic strategy. Careful attention to experimental detail, including the choice of resin, protecting groups, and reaction conditions, is paramount to achieving high yields and purities of the desired products. With these tools in hand, the scientific community can continue to unlock the full potential of the piperazine scaffold in the development of new and innovative therapeutics.
References
- Akritopoulou-Zanze, I., et al. (2004). Triazole-fused piperazines can be synthesized by the sequence U-4CR followed by [3+2] cycloaddition. Tetrahedron Letters, 45(45), 8439-8441.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- Di Zanni, E., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Pertejo, P., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9133–9142.
- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
- Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Konieczny, K., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(4), 4541-4558.
- Sliedregt, K. M., et al. (2021). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499.
- Banfi, L., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(21), 5915-5928.
- Peptideweb.com. (n.d.). Loading protocols.
- Zaitsev, V. P., et al. (2018). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations.
- Stratton, T. (2018). Diketopiperazines. Baran Group Meeting.
- Reddit. (2023).
- Taylor, R. D., et al. (2019). Recent Advances in Piperazine Synthesis.
- de la Torre, D., et al. (2019).
- Yang, H., et al. (2017). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. IOP Conference Series: Earth and Environmental Science, 69, 012163.
- Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- Scott, W. L., et al. (2005). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential.
- Nowick, J. S. (n.d.). word. UCI Department of Chemistry.
- Wikipedia. (n.d.). 2,5-Diketopiperazine.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- Ganesan, A. (2000). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin.
- Dömling, A., & Huang, Y. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Synthesis, 2010(17), 2859-2883.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Vágvölgyi, M., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296.
- Abdel-Magid, A. F., et al. (2011). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. The Journal of Organic Chemistry, 76(11), 4433-4441.
- Barrow, J. C., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(14), 8343-8378.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Vlček, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 7(9), 1645-1647.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis.
- Springer. (n.d.). Solid-Phase Synthesis of Nitrogenous Heterocycles.
- MDPI. (n.d.).
- University of Groningen. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions.
- ResearchGate. (2022).
- ResearchGate. (n.d.). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
- Chem-Impex. (n.d.). 4-Fmoc-piperazine-2-carboxylic acid.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
- MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- ResearchGate. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction.
- ResearchGate. (n.d.). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Poly(amino acid)
- ACG Publications. (n.d.). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ACS Publications. (n.d.). Improving 2-Chlorotrityl Chloride (2-CTC)
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- RSC Publishing. (n.d.).
- MDPI. (n.d.). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application.
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs has earned it the designation of a "privileged scaffold."[2][3] This widespread use is not coincidental but is rooted in the unique physicochemical properties that the piperazine moiety imparts to a molecule. These properties include modulating aqueous solubility, enhancing cell permeability, and providing a rigid scaffold that can be strategically decorated with functional groups to optimize interactions with biological targets.[4] The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate by modifying the piperazine core makes it an invaluable tool for drug development professionals.[2][5]
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of large libraries of piperazine-based compounds, accelerating the drug discovery process. By anchoring a piperazine carboxylate core to a solid support, researchers can efficiently perform iterative chemical modifications and purifications, leading to a diverse array of molecules for biological screening.[6] This guide provides a comprehensive overview of the principles and protocols for the solid-phase synthesis of piperazine-based compound libraries, from the initial loading of the core onto the resin to the final cleavage and purification of the desired products.
Scientific Principles: The Chemistry Behind the Synthesis
The solid-phase synthesis of piperazine derivatives relies on a series of well-established chemical reactions, adapted for a solid support. The general workflow involves the initial attachment of a piperazine carboxylate core to a resin, followed by the sequential addition of building blocks to the free nitrogen atoms of the piperazine ring. A key strategy in this process is the use of orthogonal protecting groups, which allows for the selective deprotection and functionalization of one nitrogen atom in the presence of the other.[7]
A common approach utilizes an N-Boc-piperazine-2-carboxylic acid core, where the N4 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the N1 nitrogen is part of the carboxylate that will be attached to the resin. The carboxylate group is typically esterified to a resin such as 2-chlorotrityl chloride (2-CTC) resin. This resin is particularly advantageous as it allows for the cleavage of the final product under mild acidic conditions, which keeps acid-labile side-chain protecting groups intact if desired.[8]
Once the piperazine core is anchored to the resin, the Boc group on the N4 nitrogen can be removed with a strong acid, such as trifluoroacetic acid (TFA), to expose a free secondary amine. This amine can then be functionalized through various reactions, such as acylation, alkylation, or reductive amination. The ester linkage to the resin is stable to these conditions.
Alternatively, an orthogonal protecting group strategy can be employed using an N-Fmoc-piperazine derivative, where the fluorenylmethyloxycarbonyl (Fmoc) group is used to protect one of the nitrogens. The Fmoc group is labile to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), while the Boc group is stable to base.[7] This allows for selective deprotection and functionalization of the two nitrogen atoms in a controlled manner.
Materials and Methods
Resins
-
2-Chlorotrityl chloride (2-CTC) resin: Ideal for producing C-terminal carboxylic acids and allows for mild cleavage conditions.[8][9]
-
Wang resin: Another option for generating C-terminal carboxylic acids, but requires stronger acid for cleavage.[10]
-
Rink amide resin: Used for the synthesis of C-terminal amides.[11]
Piperazine Building Blocks
-
N-Boc-piperazine-2-carboxylic acid
-
N-Fmoc-piperazine-2-carboxylic acid
Reagents
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Deprotection Reagents: Trifluoroacetic acid (TFA), Piperidine
-
Cleavage Cocktails: A mixture of TFA with scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT) to prevent side reactions.
Experimental Protocols
Protocol 1: Loading of N-Boc-Piperazine-2-Carboxylic Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the piperazine core to the solid support.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel equipped with a sintered glass frit.
-
Preparation of Reagent Solution: In a separate flask, dissolve N-Boc-piperazine-2-carboxylic acid (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the N-Boc-piperazine-2-carboxylic acid solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the N-Boc-piperazine can be determined gravimetrically or by a spectrophotometric method.[10]
Protocol 2: Iterative Synthesis Cycle for Library Generation
This protocol outlines the deprotection of the Boc group and subsequent coupling of a building block. This cycle can be repeated to add multiple building blocks.
-
Boc Deprotection:
-
Neutralization and Washing:
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Building Block Coupling (Acylation Example):
-
In a separate vial, pre-activate the desired carboxylic acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: On-Resin Diversification via Reductive Amination
This protocol describes the functionalization of the deprotected piperazine nitrogen with an aldehyde.
-
Resin Preparation: Start with the resin-bound piperazine with a free secondary amine (after Boc deprotection and neutralization as described in Protocol 2).
-
Imine Formation: Add a solution of the desired aldehyde (5.0 eq.) in 1% acetic acid in DMF to the resin. Agitate at room temperature for 1 hour.
-
Reduction: Add a solution of sodium triacetoxyborohydride (5.0 eq.) in DMF to the resin slurry. Agitate at room temperature for 4-12 hours.[5]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: On-Resin Diversification via Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity.[13]
-
Resin Preparation: Start with the resin-bound piperazine with a free secondary amine.
-
Reaction Mixture Preparation: In a separate vial, mix the desired aldehyde (10 eq.), carboxylic acid (10 eq.), and isocyanide (10 eq.) in a suitable solvent such as a mixture of DCM and methanol.
-
Ugi Reaction: Add the reaction mixture to the resin and agitate at room temperature for 24-48 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF, MeOH, and DCM.
-
Drying: Dry the resin under vacuum.
Protocol 5: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized compound from the solid support.
-
Resin Preparation: Wash the final resin-bound product with DCM (3 x 10 mL) and dry it thoroughly under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude product can be further purified by techniques such as HPLC.
Data Presentation
The efficiency of each step in the solid-phase synthesis can be monitored and quantified. The following table provides typical ranges for key parameters in the synthesis of a small piperazine-based library on 2-chlorotrityl chloride resin.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[12] |
| Initial Scaffold Loading Efficiency | 80 - 95% | Determined gravimetrically or by spectrophotometric analysis.[12] |
| Boc Deprotection Efficiency (per step) | >99% | Monitored by a qualitative test for secondary amines (e.g., Chloranil test).[12] |
| Building Block Coupling Efficiency (per step) | 95 - 99% | May require double coupling for sterically hindered building blocks. |
| Overall Crude Product Yield | 50 - 70% | Dependent on the number of synthetic steps and the nature of the building blocks. |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound. |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process. |
Visualization of Workflows
General Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of piperazine derivatives.
Orthogonal Protecting Group Strategy
Caption: Orthogonal strategy for selective functionalization of the piperazine core.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Incomplete activation of the resin.- Steric hindrance of the piperazine core.- Presence of moisture. | - Ensure all reagents and solvents are anhydrous.- Increase the reaction time and/or temperature.- Use a higher excess of the piperazine building block and coupling reagents. |
| Incomplete Deprotection | - Insufficient deprotection time or reagent concentration.- Aggregation of the resin-bound peptide. | - Increase the deprotection time or perform a double deprotection.- Use a different deprotection reagent (e.g., DBU for Fmoc removal).- Swell the resin in a different solvent to disrupt aggregation. |
| Low Coupling Yield | - Steric hindrance of the building block or the resin-bound amine.- Inefficient activation of the carboxylic acid. | - Perform a double coupling.- Use a more potent coupling reagent (e.g., HATU).- Add a catalytic amount of DMAP to the coupling reaction. |
| Side Product Formation during Cleavage | - Cationic species reacting with sensitive amino acid residues. | - Use a cleavage cocktail containing scavengers (e.g., TIS, water, EDT).- Optimize the cleavage time to minimize side reactions. |
| Diketopiperazine Formation | - Intramolecular cyclization of the N-terminal dipeptide. | - This is more common with certain amino acid sequences (e.g., Pro at the second position). Use of 2-CTC resin can minimize this. |
Conclusion
The solid-phase synthesis of libraries based on a piperazine carboxylate core is a robust and efficient method for generating diverse collections of molecules for drug discovery. By leveraging the principles of orthogonal protection and a variety of on-resin chemical transformations, researchers can rapidly explore the chemical space around this privileged scaffold. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic strategy. Careful attention to experimental detail, including the choice of resin, protecting groups, and reaction conditions, is paramount to achieving high yields and purities of the desired products. With these tools in hand, the scientific community can continue to unlock the full potential of the piperazine scaffold in the development of new and innovative therapeutics.
References
-
Akritopoulou-Zanze, I., et al. (2004). Triazole-fused piperazines can be synthesized by the sequence U-4CR followed by [3+2] cycloaddition. Tetrahedron Letters, 45(45), 8439-8441.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Di Zanni, E., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. Available at: [Link]
-
Pertejo, P., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9133–9142. Available at: [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available at: [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]
-
Konieczny, K., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(4), 4541-4558. Available at: [Link]
-
Sliedregt, K. M., et al. (2021). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499. Available at: [Link]
-
Banfi, L., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(21), 5915-5928. Available at: [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Available at: [Link]
-
Zaitsev, V. P., et al. (2018). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. ResearchGate. Available at: [Link]
-
Stratton, T. (2018). Diketopiperazines. Baran Group Meeting. Available at: [Link]
-
Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]
-
Taylor, R. D., et al. (2019). Recent Advances in Piperazine Synthesis. ResearchGate. Available at: [Link]
-
de la Torre, D., et al. (2019). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 24(18), 3348. Available at: [Link]
-
Yang, H., et al. (2017). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. IOP Conference Series: Earth and Environmental Science, 69, 012163. Available at: [Link]
-
Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available at: [Link]
-
Scott, W. L., et al. (2005). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Journal of Combinatorial Chemistry, 7(4), 499-514. Available at: [Link]
-
Nowick, J. S. (n.d.). word. UCI Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Available at: [Link]
-
Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Ganesan, A. (2000). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Journal of Combinatorial Chemistry, 2(4), 346-352. Available at: [Link]
-
Dömling, A., & Huang, Y. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Synthesis, 2010(17), 2859-2883. Available at: [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Vágvölgyi, M., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2011). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. The Journal of Organic Chemistry, 76(11), 4433-4441. Available at: [Link]
-
Barrow, J. C., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(14), 8343-8378. Available at: [Link]
-
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. Available at: [Link]
-
Vlček, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 7(9), 1645-1647. Available at: [Link]
-
Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]
-
Springer. (n.d.). Solid-Phase Synthesis of Nitrogenous Heterocycles. Available at: [Link]
-
MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]
-
University of Groningen. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Available at: [Link]
-
ResearchGate. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Available at: [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Available at: [Link]
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Available at:
-
Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives. Available at:
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Available at:
-
MDPI. (n.d.). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available at: [Link]
-
MDPI. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Available at: [Link]
-
MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Available at: [Link]
-
PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]
-
ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. Available at: [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Available at: [Link]
-
RSC Publishing. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available at: [Link]
-
ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]
-
MDPI. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available at: [Link]
-
ACG Publications. (n.d.). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
ACS Publications. (n.d.). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Available at: [Link]
-
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]
-
MDPI. (n.d.). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Available at: [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. peptideweb.com [peptideweb.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in Piperazine Synthesis
Introduction
The piperazine ring is a vital scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] The two nitrogen atoms within the piperazine core offer valuable handles for modulating physicochemical properties like solubility and for establishing specific interactions with biological targets.[1] However, the inherent symmetry of the piperazine molecule poses a significant synthetic hurdle: the selective functionalization of one nitrogen atom while the other remains available for subsequent transformations.[1] This challenge necessitates the use of protecting groups to temporarily mask one of the amine functionalities.[2]
This guide provides a comprehensive overview of protecting group strategies for the selective functionalization of piperazines. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and detailed, field-proven protocols. We will explore the nuances of various protecting groups, emphasizing the concept of orthogonality, which is paramount for the efficient synthesis of complex, unsymmetrically substituted piperazine derivatives.[3]
Core Principles of Protecting Group Strategy
A successful protecting group strategy hinges on several key principles.[4] The ideal protecting group should be:
-
Easy to introduce: The protection reaction should be high-yielding and selective for the desired nitrogen atom.
-
Stable: The protected group must withstand a range of reaction conditions planned for subsequent synthetic steps.
-
Easy to remove: The deprotection should be efficient and occur under conditions that do not compromise the integrity of the rest of the molecule.
-
Orthogonal: In the context of multi-step synthesis, orthogonal protecting groups can be removed selectively in the presence of other protecting groups.[3][5] This is a critical consideration for the synthesis of complex molecules with multiple reactive sites.[5]
Comparative Overview of Common Piperazine Protecting Groups
The selection of a protecting group is a critical decision in the synthetic planning process. The choice is primarily dictated by the stability of the protecting group to various reaction conditions and the specific conditions required for its removal.[3] The following table provides a comparative overview of the most common protecting groups used in piperazine synthesis.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics & Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[3] | The industry standard; stable to base and hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[3] | Orthogonal to Boc; deprotection is exceptionally mild.[1] Ideal for substrates with acid-sensitive groups.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., 20% piperidine in DMF)[1] | Orthogonal to Boc and Cbz.[1] Primarily used in solid-phase peptide synthesis (SPPS).[1] |
| Trityl | Trt | Trityl chloride (Trt-Cl) | Very Mild Acid (e.g., 1% TFA, Acetic Acid) | Highly acid-labile, allowing for selective deprotection in the presence of Boc.[1] Orthogonal to Boc.[1] |
The Logic of Orthogonal Protection
The power of orthogonal protecting groups lies in the ability to selectively unmask one reactive site while others remain protected. This allows for a stepwise and controlled construction of complex molecules. The diagram below illustrates the orthogonal relationship between the three most common protecting groups for piperazine.
Caption: Orthogonality of common piperazine protecting groups.
Detailed Experimental Protocols
The following protocols are provided as a practical guide for the introduction and removal of the most frequently used protecting groups in piperazine synthesis.
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol describes the synthesis of tert-butyl piperazine-1-carboxylate, a cornerstone building block in medicinal chemistry.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in DCM.
-
Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.[3]
-
Stir the reaction mixture for 20-24 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove excess piperazine and any piperazine dihydrochloride formed.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Deprotection of N-Boc-piperazine Derivatives
This protocol outlines the removal of the Boc group using strong acidic conditions.
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add an excess of TFA to the solution.[3]
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a suitable base to obtain the free amine.
Protocol 3: Mono-N-Cbz Protection of Piperazine
This protocol details the synthesis of benzyl piperazine-1-carboxylate.
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate
-
Sodium carbonate (if using a biphasic system)
Procedure:
-
Dissolve piperazine (5.0 equivalents) in a suitable solvent such as DCM or a biphasic system with aqueous sodium carbonate.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add benzyl chloroformate (1.0 equivalent) to the stirred solution. If using a biphasic system, maintain the aqueous layer at a basic pH with sodium carbonate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using DCM, wash the reaction mixture with water. If using a biphasic system, separate the layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of N-Cbz-piperazine Derivatives via Catalytic Hydrogenolysis
This protocol describes the mild cleavage of the Cbz group.
Materials:
-
N-Cbz protected piperazine derivative
-
Methanol, ethanol, or ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[1]
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6]
-
Rinse the Celite pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.[6]
Caption: Catalytic hydrogenolysis of an N-Cbz protected piperazine.
Protocol 5: Mono-N-Fmoc Protection of Piperazine
This protocol is useful when the subsequent chemistry involves acidic conditions.
Materials:
-
Piperazine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve piperazine (excess) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.0 equivalent) portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.[3]
-
Stir the reaction at room temperature until completion.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 6: Deprotection of N-Fmoc-piperazine Derivatives
This protocol describes the base-mediated cleavage of the Fmoc group.
Materials:
-
N-Fmoc protected piperazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[3]
-
Add piperidine to the solution to create a 20% (v/v) mixture.[1][3]
-
Stir the reaction at room temperature for 30-60 minutes.[1][3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected product.[1][3]
Application in the Synthesis of Unsymmetrically Substituted Piperazines
The true utility of these orthogonal protecting group strategies is realized in the synthesis of unsymmetrically substituted piperazines. A general workflow is depicted below.
Caption: General workflow for unsymmetrical piperazine synthesis.
This strategy allows for the sequential introduction of two different substituents (R¹ and R²) onto the piperazine core. For example, one could protect piperazine with a Boc group, introduce the first substituent via alkylation or acylation, deprotect the Boc group with TFA, and then introduce the second, different substituent on the newly liberated nitrogen.
Conclusion
The selective functionalization of piperazine is a common challenge in medicinal chemistry. A thorough understanding and strategic application of protecting groups are essential for success. While N-Boc-piperazine remains a valuable and widely used reagent, its deprotection requirements can be a limitation in the synthesis of complex and sensitive molecules.[1] By embracing a broader range of orthogonal protecting groups such as Cbz and Fmoc, researchers can devise more flexible and robust synthetic strategies.[1] Each alternative offers a unique deprotection mechanism—hydrogenolysis for Cbz and mild base for Fmoc—that significantly expands the synthetic chemist's toolbox.[1] The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and execute these critical transformations with confidence.
References
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Kocienski, P. J. (n.d.). Protective Groups. University of Leeds. Retrieved January 10, 2026, from [Link]
-
Kavková, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2172. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). Protective Group Strategies. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. Retrieved January 10, 2026, from [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Retrieved January 10, 2026, from [Link]
-
Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents.
-
RSC Advances. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9, 36386–36409. Retrieved January 10, 2026, from [Link]
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of Methyl 1-acetylpiperazine-2-carboxylate
An Application Note for the Scalable Synthesis of Methyl 1-acetylpiperazine-2-carboxylate
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, a valuable heterocyclic building block in pharmaceutical development. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, making robust and scalable synthetic routes to its derivatives crucial for drug discovery and manufacturing.[1] This document details a highly efficient and regioselective N-acetylation protocol, starting from the commercially available Methyl piperazine-2-carboxylate. We delve into the mechanistic rationale behind the synthetic strategy, provide a detailed step-by-step protocol suitable for multigram to kilogram scale, and outline critical process safety considerations, work-up procedures, and analytical characterization methods.
Introduction and Strategic Rationale
This compound serves as a key intermediate for introducing the N-acetylated piperazine motif into more complex molecules. The primary challenge in the functionalization of Methyl piperazine-2-carboxylate is achieving regioselectivity between the two nitrogen atoms, N1 and N4.
Causality of Regioselectivity:
The piperazine ring's two secondary amines exhibit differential reactivity. The N1 nitrogen, being adjacent to the electron-withdrawing methyl carboxylate group (-CO₂Me), has a significantly reduced nucleophilicity compared to the N4 nitrogen.[2][3] This electronic disparity is the cornerstone of our synthetic strategy, enabling a direct and highly selective acetylation at the more nucleophilic N4 position without the need for complex protecting group manipulations, which are often employed in monosubstitution of symmetric piperazines.[2][4][5] This approach simplifies the overall process, reduces step count, and improves the overall yield and cost-effectiveness, which are paramount considerations for industrial scale-up.
Reaction Scheme
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Acetylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the fundamental reactions in medicinal chemistry: the acetylation of piperazine. As a key scaffold in numerous pharmaceuticals, understanding and controlling the outcomes of piperazine acetylation is critical for the successful synthesis of active pharmaceutical ingredients (APIs).[1][2][3]
This document moves beyond standard protocols to offer field-proven insights into the common side reactions that can occur during this process. Here, you will find a curated collection of frequently asked questions (FAQs) and troubleshooting guides designed to help you identify, understand, and mitigate these unwanted reactions, ensuring the desired purity and yield of your target mono-acetylated piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during piperazine acetylation and why does it occur?
The most prevalent side reaction is the formation of the 1,4-diacetylpiperazine byproduct.[4] This occurs because piperazine is a symmetrical molecule with two secondary amine groups of similar basicity and nucleophilicity.[5] Once the first nitrogen is acetylated to form the desired mono-acetylated product, the second nitrogen is still available to react with the acetylating agent, leading to over-acetylation.
Q2: How does the stoichiometry of the reactants influence the formation of the di-acetylated byproduct?
The molar ratio of piperazine to the acetylating agent is a critical parameter in controlling the selectivity of the reaction. To minimize the formation of the di-acetylated product, a significant excess of piperazine is often used.[1] This ensures that the acetylating agent is more likely to encounter an unreacted piperazine molecule rather than a mono-acetylated one.
Q3: Can temperature be used to control the selectivity of the reaction?
Yes, reaction temperature can influence the selectivity of piperazine acetylation. While detailed kinetic studies are not extensively reported in readily available literature, a Japanese patent suggests that conducting the reaction at temperatures exceeding 100°C may lead to a decrease in the selectivity for the desired N-acetyl homopiperazine.[6] Generally, it is advisable to start with lower temperatures (e.g., 0-25°C) and monitor the reaction progress closely.
Q4: Are there other, less common side reactions I should be aware of?
While di-acetylation is the primary concern, other side reactions can occur, although they are less frequently reported in the context of simple piperazine acetylation. These can include:
-
Hydrolysis of the Acetylating Agent: Acetylating agents like acetic anhydride can be hydrolyzed by water present in the solvent or on the glassware.[7][8] This not only consumes the reagent but also introduces acetic acid into the reaction mixture, which can protonate the piperazine and affect its reactivity.
-
N-Oxide Formation: While more common with stronger oxidants, the formation of piperazine N-oxides is a theoretical possibility, especially if the reaction conditions are not inert and in the presence of certain catalysts or impurities. Heterocyclic N-oxides are a known class of compounds.[9][10][11]
-
Ring Opening: Under harsh conditions (e.g., very high temperatures, presence of strong Lewis acids), cleavage of the piperazine ring is a potential but unlikely side reaction in standard acetylation procedures.
Q5: How can I effectively monitor the progress of my piperazine acetylation reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside standards of piperazine, the desired mono-acetylated product, and, if available, the di-acetylated byproduct, you can track the consumption of the starting material and the formation of products over time. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for the free amine), can help visualize the different spots.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during piperazine acetylation, presented in a question-and-answer format to directly address your experimental challenges.
Issue 1: Low Yield of the Desired Mono-acetylated Product
You've run your reaction and, after work-up, the yield of your mono-acetylated piperazine is significantly lower than expected.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | Explanation: The reaction may not have gone to completion, leaving unreacted piperazine. Troubleshooting: • Extend Reaction Time: Continue to monitor the reaction by TLC until the piperazine spot is no longer visible. • Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C), but be mindful that higher temperatures can decrease selectivity.[6] |
| Hydrolysis of Acetylating Agent | Explanation: Moisture in your solvent or on your glassware can hydrolyze the acetic anhydride, reducing its effective concentration.[7][8] Troubleshooting: • Use Anhydrous Solvents: Ensure your solvents are properly dried before use. • Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction. |
| Loss of Product During Work-up | Explanation: Mono-acetylated piperazine can have some water solubility, leading to losses during aqueous extraction. Troubleshooting: • Back-extraction: After the initial extraction, back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. • Brine Wash: Washing the combined organic layers with brine can help to reduce the amount of dissolved water and may improve recovery. |
Issue 2: Significant Formation of the Di-acetylated Byproduct
Your final product is contaminated with a substantial amount of 1,4-diacetylpiperazine.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Stoichiometry | Explanation: An insufficient excess of piperazine allows the mono-acetylated product to compete for the acetylating agent. Troubleshooting: • Increase Piperazine Excess: Use a larger excess of piperazine (e.g., 5-10 equivalents) to statistically favor the mono-acetylation.[1] |
| Reaction Temperature Too High | Explanation: Higher temperatures can provide enough energy to overcome the potentially slightly lower reactivity of the second nitrogen atom in the mono-acetylated intermediate, leading to increased di-acetylation.[6] Troubleshooting: • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) and allow it to proceed for a longer time. |
| Slow Addition of Acetylating Agent | Explanation: Adding the acetylating agent too quickly can create localized areas of high concentration, increasing the likelihood of di-acetylation. Troubleshooting: • Controlled Addition: Add the acetylating agent dropwise to a stirred solution of piperazine over an extended period. |
Advanced Strategies for Selective Mono-Acetylation
For challenging substrates or when high purity of the mono-acetylated product is critical, the following advanced strategies can be employed.
Strategy 1: Mono-Protonation of Piperazine
Concept: By adding one equivalent of a strong acid to the piperazine, you can form the piperazinium salt. The protonated nitrogen is no longer nucleophilic, effectively protecting it from acetylation and leaving the other nitrogen free to react.[4][5]
Workflow Diagram:
Caption: Workflow for selective mono-acetylation using protonation.
Experimental Protocol:
-
Dissolution: Dissolve piperazine (e.g., 5 equivalents) in a suitable solvent (e.g., methanol, water).
-
Protonation: Slowly add one equivalent of a strong acid (e.g., concentrated HCl) while stirring.
-
Acetylation: Add the acetylating agent (1 equivalent) dropwise at a controlled temperature (e.g., 0-25°C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the excess acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
Strategy 2: Use of a Bulky Acetylating Agent or Protecting Group
Concept: Employing a sterically hindered acetylating agent can favor reaction at the less hindered nitrogen atom. Alternatively, a bulky protecting group can be introduced to one nitrogen, followed by acetylation of the other, and subsequent deprotection.
Analytical Characterization of Side Products
Accurate identification of side products is crucial for optimizing your reaction conditions. Here are the expected spectroscopic signatures for the key compounds in a piperazine acetylation reaction.
| Compound | ¹H NMR Spectroscopy (Expected Signals) | Mass Spectrometry (Expected m/z) |
| Piperazine | A single peak for the eight equivalent protons of the two CH₂ groups.[12] | [M+H]⁺ = 87.1 |
| 1-Acetylpiperazine | Complex splitting pattern for the eight non-equivalent CH₂ protons. A singlet for the acetyl CH₃ group.[12] | [M+H]⁺ = 129.1 |
| 1,4-Diacetylpiperazine | A single peak for the eight equivalent protons of the two CH₂ groups. A singlet for the six equivalent protons of the two acetyl CH₃ groups.[12] | [M+H]⁺ = 171.1 |
Note: Chemical shifts can vary depending on the solvent used.
Conclusion
The successful synthesis of mono-acetylated piperazines hinges on a thorough understanding and control of the potential side reactions, primarily di-acetylation. By carefully manipulating stoichiometry, temperature, and employing strategies such as mono-protonation, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundation for troubleshooting and optimizing your piperazine acetylation reactions, enabling you to proceed with your research and development with greater confidence and efficiency.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]
- Method for producing N-acetylhomopiperazines.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]
-
(PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Angewandte Chemie International Edition. [Link]
-
Piperazine-Containing Polymer Brush Layer as Supported Base Catalyst in a Glass Microreactor. ResearchGate. [Link]
-
O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]
-
-
The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Scite.ai. [Link]
-
- Method for the preparation of piperazine and its derivatives.
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]
-
Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. SciSpace. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]
-
Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Masaryk University. [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 1-acetylpiperazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-acetylpiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Reaction Overview: The Challenge of Regioselectivity
The synthesis of this compound is most commonly achieved through the selective N-acetylation of its precursor, Methyl piperazine-2-carboxylate. The core challenge in this synthesis is achieving regioselectivity. The piperazine ring contains two secondary amines at the N1 and N4 positions, both of which are nucleophilic and can react with an acetylating agent.
However, the N1 and N4 nitrogens exhibit different reactivity profiles. The N1 nitrogen is directly attached to the C2 carbon, which bears an electron-withdrawing methyl ester group. This inductive effect significantly reduces the electron density of the N1 nitrogen, making it less basic and less nucleophilic than the N4 nitrogen.[1] Consequently, the N4 nitrogen is the more reactive site, and selective acetylation at this position is the desired outcome.
Caption: General synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for this synthesis? The most prevalent method is the nucleophilic acyl substitution reaction between Methyl piperazine-2-carboxylate and an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.[2]
Q2: Why is controlling the reaction temperature so critical? Controlling the temperature, typically by starting the reaction at 0 °C, is crucial for minimizing side reactions.[1] Exothermic addition of the acetylating agent can lead to a loss of selectivity, resulting in the formation of the di-acetylated byproduct. It also helps prevent potential degradation of starting materials or products.
Q3: Which base should I choose? The choice of base is critical and depends on the overall reaction conditions.
-
Inorganic bases (e.g., NaOH, K₂CO₃) are often used in two-phase systems, such as the Schotten-Baumann reaction.[3][4] They are inexpensive and effective at neutralizing the acid byproduct (HCl). However, they increase the risk of hydrolyzing the methyl ester.[5]
-
Organic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) are used in anhydrous organic solvents (e.g., DCM, THF). They act as acid scavengers without introducing water, thereby protecting the ester group from hydrolysis.[6]
Q4: What are the best analytical techniques for monitoring this reaction? A combination of techniques is recommended for comprehensive monitoring.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks on reaction progress. It allows for quick visualization of the consumption of starting material and the formation of the product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion rate and can identify the masses of the product and any byproducts, confirming their identities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for analyzing the final product's structure and purity by examining an aliquot from the reaction mixture.[7][9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Formation
-
Question: My TLC/LC-MS analysis shows only starting material, even after several hours. What are the likely causes?
-
Answer & Rationale:
-
Degraded Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture. If the reagent is old or has been improperly stored, it may have converted to acetic acid, which is not reactive enough for this transformation. Solution: Use a fresh bottle of the acetylating agent or distill it immediately before use.
-
Inactive Base: If using an organic base like triethylamine, ensure it is pure and dry. If using an inorganic base, ensure it has dissolved properly to neutralize the generated HCl. The accumulation of HCl will protonate the piperazine's nitrogen, rendering it non-nucleophilic and halting the reaction.
-
Insufficient Temperature: While starting at 0 °C is recommended, the reaction may require warming to room temperature to proceed to completion. If the reaction is sluggish, allow it to stir at room temperature for an extended period.
-
Problem 2: Significant Formation of Di-acetylated Byproduct
-
Question: I am getting a good yield, but a large portion of it is the unwanted 1,4-diacetylpiperazine-2-carboxylate. How can this be prevented?
-
Answer & Rationale:
-
Stoichiometric Control: The formation of the di-acetylated product is a classic sign of using excess acetylating agent. The mono-acetylated product is still nucleophilic (at the N1 position) and can react a second time. Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of acetyl chloride. A slight excess is acceptable to drive the reaction, but a large excess will promote di-acetylation.
-
Slow, Controlled Addition: Adding the acetylating agent too quickly creates localized areas of high concentration, increasing the probability of a second acetylation event on the already-formed product. Solution: Add the acetylating agent dropwise to a cooled (0 °C), vigorously stirred solution of the piperazine over 20-30 minutes.[1] This maintains a low concentration of the electrophile, favoring the more reactive N4 position of the starting material.
-
Problem 3: Hydrolysis of the Methyl Ester Group
-
Question: My final product's NMR and Mass Spec data indicate the presence of 1-acetylpiperazine-2-carboxylic acid instead of the desired methyl ester. What caused this?
-
Answer & Rationale: The methyl ester is susceptible to hydrolysis under either strong acidic or strong basic conditions, particularly in the presence of water.[10][11]
-
Aqueous Basic Workup: Washing the reaction mixture with strong aqueous bases like NaOH or KOH during workup is a common cause of ester hydrolysis (saponification).[5] Solution: Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) for the workup quench. Alternatively, avoid an aqueous workup altogether if possible by using a solid-phase scavenger for the excess acid.
-
Reaction Conditions: If using Schotten-Baumann conditions with aqueous NaOH as the base, hydrolysis can occur during the reaction itself.[3] Solution: If ester hydrolysis is a persistent issue, switch to a protocol using an organic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).[6]
-
Problem 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to separate my product from the remaining starting material and the di-acetylated byproduct using column chromatography. What can I do?
-
Answer & Rationale: The polarities of the starting material, mono-acetylated product, and di-acetylated byproduct can be quite similar, making chromatographic separation challenging.
-
Optimize Chromatography: The starting material is the most polar (two N-H bonds), followed by the mono-acetylated product (one N-H bond), and then the di-acetylated byproduct (no N-H bonds), which is the least polar. Solution: Use a gradient elution on your silica gel column, starting with a less polar solvent system (e.g., 2-3% Methanol in Dichloromethane) and gradually increasing the polarity. This will help to resolve the spots more effectively.
-
Acid-Base Extraction: Leverage the basicity of the unreacted starting material and the desired product. Solution: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic starting material and product will move into the aqueous layer as their hydrochloride salts, while the non-basic di-acetylated byproduct remains in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and re-extracted with an organic solvent to recover the purified product and starting material, which should now be easier to separate.
-
Experimental Protocols & Data
Protocol 1: Selective N-Acetylation using an Organic Base (Recommended)
This protocol minimizes the risk of ester hydrolysis and generally offers better control over selectivity.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl piperazine-2-carboxylate (1.0 eq.) and anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Addition of Base: Add triethylamine (TEA, 1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acetylation: Prepare a solution of acetyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.[1]
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-Acetylation under Schotten-Baumann Conditions
This method uses readily available and inexpensive reagents but carries a higher risk of ester hydrolysis.
-
Setup: In a flask, dissolve Methyl piperazine-2-carboxylate (1.0 eq.) in Dichloromethane (DCM, approx. 0.2 M).
-
Aqueous Base: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Acetylation: Add acetyl chloride (1.1 eq.) dropwise to the mixture.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Data Summary
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Organic Base) | Protocol 2 (Schotten-Baumann) |
|---|---|---|
| Typical Yield | 75-90% | 60-80% |
| Selectivity | High to Excellent | Moderate to High |
| Primary Byproduct Risk | Di-acetylation (if AcCl > 1.1 eq) | Di-acetylation, Ester Hydrolysis |
| Reagent Cost | Moderate (Triethylamine) | Low (Sodium Carbonate) |
| Control | Excellent | Good |
Table 2: Typical Analytical Data for Reaction Monitoring (TLC) Stationary Phase: Silica Gel; Mobile Phase: 5% Methanol in Dichloromethane
| Compound | Expected Rf Value | Visualization (KMnO₄ stain) |
|---|---|---|
| Methyl piperazine-2-carboxylate | ~0.15 | Yellow/Brown Spot |
| This compound | ~0.40 | Yellow/Brown Spot |
| 1,4-Diacetylpiperazine-2-carboxylate | ~0.65 | Yellow/Brown Spot |
Purification Workflow Visualization
Caption: A standard workflow for the workup and purification process.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]
-
Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
- Synthesis method of N-methylpiperazine.
-
Methyl Esters. Organic Chemistry Portal. [Link]
- Method for producing N-acetylhomopiperazines.
-
What are the side effects of Piperazine? Patsnap Synapse. [Link]
-
Methyl 1-methylpiperazine-2-carboxylate. PubChem. [Link]
-
Carboxylic Acids and Esters. Physics & Maths Tutor. [Link]
- Purification of piperazine.
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. (2023). MDPI. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. PubMed Central. [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]
-
Adverse reactions to intravenous N-acetylcysteine in Chinese patients with paracetamol (acetaminophen) poisoning. PubMed. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. [Link]
-
Acidic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. [Link]
-
Acid-catalyzed ester hydrolysis. (2014). YouTube. [Link]
-
1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Piperazines | Ambeed [ambeed.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 1-acetylpiperazine-2-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 1-acetylpiperazine-2-carboxylate. The content is structured to address common issues through practical, experience-driven advice, moving from high-level questions to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound, providing a quick reference for common queries.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of crude this compound is heavily dependent on the synthetic route. However, common impurities typically fall into three categories:
-
Starting Materials & Reagents: The most common impurity is often the unreacted starting material, Methyl piperazine-2-carboxylate . Depending on the acetylating agent used (e.g., acetic anhydride or acetyl chloride), residual acids or related salts may also be present.
-
Reaction Byproducts: Over-acetylation can lead to the formation of Methyl 1,4-diacetylpiperazine-2-carboxylate . Additionally, side reactions inherent to the synthesis of the piperazine core may introduce structurally similar impurities like pyrazines or other N-alkylated piperazines, which can be difficult to separate.[1][2]
-
Degradation Products: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which can form 1-acetylpiperazine-2-carboxylic acid .
Q2: Which physicochemical properties of this compound are most critical for its purification?
A2: Understanding the molecule's structure is key to designing an effective purification strategy. Two properties are paramount:
-
Basicity: The piperazine ring contains a secondary amine (N-H) that is not acetylated. This nitrogen is basic (typical pKa for a secondary amine in a piperazine ring is ~7.9) and represents the most important functional handle for purification.[3] This basicity allows for selective extraction or salt formation, but it can also cause issues like peak tailing during normal-phase chromatography.[2]
-
Polarity: The presence of the acetyl group and the methyl ester makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents and its retention characteristics on chromatographic stationary phases.
Q3: What are the recommended analytical methods for assessing the purity of my final product?
A3: A multi-pronged approach is recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column is typically effective. To ensure good peak shape, using a mobile phase with an additive is crucial (see Troubleshooting Issue #2).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing molecular weight information, confirming that contaminant peaks are not isomers of your target compound.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your product and identifying any structurally related impurities that may not be resolved by chromatography.
-
Gas Chromatography (GC): While less common for this specific molecule due to its polarity and molecular weight, GC can be used, potentially after derivatization, to detect volatile impurities.[6]
Section 2: Troubleshooting Guide
This guide uses a problem-cause-solution format to address specific experimental challenges.
Issue #1: A persistent impurity with a lower retention time (more polar) is present in my final product, identified as the unacetylated starting material.
-
Underlying Cause: This indicates an incomplete acetylation reaction. The starting material, Methyl piperazine-2-carboxylate, is more polar than the N-acetylated product due to the presence of a free secondary amine.
-
Strategic Solution:
-
Reaction Optimization: Re-run the acetylation reaction. Ensure at least 1.1 to 1.2 equivalents of the acetylating agent (e.g., acetyl chloride or acetic anhydride) are used. The reaction can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Chromatographic Separation: If re-synthesis is not feasible, flash column chromatography is the best option. The polarity difference is usually sufficient for separation. Use a solvent system that provides good separation on a TLC plate (e.g., a gradient of 50% to 100% ethyl acetate in hexanes, or 0% to 10% methanol in dichloromethane). See Protocol 1 for details.
-
Issue #2: My product peak shows significant tailing in my HPLC/LC-MS analysis.
-
Underlying Cause: Peak tailing for basic compounds like this is a classic sign of undesirable secondary interactions between the basic nitrogen atom of the piperazine ring and residual acidic silanol groups on the surface of the silica-based HPLC column.[2]
-
Strategic Solution:
-
Mobile Phase Modification: The most effective solution is to add a modifier to your mobile phase to suppress the silanol interactions.
-
For Reverse-Phase HPLC (C18, C8): Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components. The acid protonates the basic nitrogen on your molecule, preventing it from interacting with the stationary phase.
-
For Normal-Phase Chromatography (Silica): When performing flash chromatography, add a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[2]
-
-
Issue #3: After solvent removal, my purified product is a persistent oil or gum, but literature suggests it should be a solid.
-
Underlying Cause: This issue typically stems from two sources: a) the presence of residual, high-boiling point solvents (like DMSO or DMF), or b) a minor, greasy impurity that is inhibiting crystallization.
-
Strategic Solution:
-
High Vacuum Drying: First, ensure all solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.
-
Trituration: If the product remains an oil, perform trituration. This involves adding a solvent in which your product is poorly soluble but the impurity is soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step that can remove impurities and yield a crystalline solid.[7]
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for common and effective purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from both more polar (e.g., starting material) and less polar (e.g., over-acetylated) impurities.
-
Solvent System Selection: Using TLC, identify an eluent system that gives your product an Rf value of ~0.3. A common starting point is a mixture of ethyl acetate (EtOAc) and hexanes. Add 1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.
-
Column Packing: Pack a silica gel column with the selected eluent (containing 1% TEA). Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the product is not very soluble, dissolve it in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with your chosen solvent system. If impurities are close to your product, a shallow gradient can be employed (e.g., starting with 30% EtOAc/Hexanes and gradually increasing to 80% EtOAc/Hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique leverages the basicity of the piperazine nitrogen to separate the product from non-basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Combine and Wash: Combine the aqueous layers. To remove any trapped non-polar impurities, perform a "back-wash" by washing the combined aqueous layer once with fresh EtOAc or DCM. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH), until the pH is >8 (check with pH paper). This deprotonates your product, making it soluble in organic solvents again.
-
Product Extraction: Extract the product from the basified aqueous solution three times with fresh EtOAc or DCM.
-
Drying and Evaporation: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Data & Visual Workflow
Table 1: Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Modifier/Additive |
| TLC/Flash | Silica Gel | Ethyl Acetate / Hexanes (Gradient) | 0.5 - 1% Triethylamine (TEA) |
| TLC/Flash | Silica Gel | Methanol / Dichloromethane (Gradient) | 0.5 - 1% Triethylamine (TEA) |
| RP-HPLC | C18 | Acetonitrile / Water (Gradient) | 0.1% Formic Acid (FA) or TFA |
| HILIC | Cyano or Amide | Acetonitrile / Water (Gradient) | 0.1% Formic Acid (FA) |
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification method based on the nature of the impurities present.
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Mono-N-Acetylation of Piperazine
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine functionalization. The symmetrical nature of the piperazine ring presents a common yet significant challenge: achieving selective mono-N-acetylation while avoiding the formation of the di-acetylated byproduct. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control this critical reaction with precision and confidence.
The Challenge: Mono- vs. Di-acetylation
The two secondary amine groups of the piperazine ring exhibit similar nucleophilicity. When reacting with an acetylating agent, the initial mono-acetylated product can often react further to yield the undesired N,N'-diacetylpiperazine. The key to success lies in modulating the reactivity of one nitrogen atom over the other.
Below, we explore the core strategies to achieve this selectivity, explaining the chemical principles behind each approach and providing actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of di-acetylated product in my reaction. What is the most straightforward way to increase the yield of the mono-acetylated product?
A1: The simplest and often first approach to favor mono-acetylation is to manipulate the stoichiometry of your reactants. Using a significant excess of piperazine compared to the acetylating agent (e.g., acetic anhydride or acetyl chloride) will statistically favor the reaction of the acetylating agent with an unreacted piperazine molecule over the already mono-acetylated product.
-
Expert Insight: While straightforward, this method necessitates a more rigorous downstream purification process to remove the large excess of unreacted piperazine.
Q2: I've heard about using protecting groups. When is this strategy recommended?
A2: Employing a protecting group strategy is a robust and highly effective method for ensuring selective mono-acetylation, particularly when working with valuable or complex substrates where maximizing yield and purity is critical.[1][2] This multi-step approach involves:
-
Protection: Selectively protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).
-
Acetylation: Acetylating the remaining free nitrogen.
-
Deprotection: Removing the protecting group to yield the desired mono-acetylated piperazine.
This method is recommended when you require high purity of the final product and wish to avoid the challenges of separating a mixture of mono- and di-acetylated compounds from excess starting material.[1]
Q3: What is the "in situ mono-protonation" method and what are its advantages?
A3: This is an elegant one-pot strategy that avoids the multiple steps of a traditional protecting group approach.[1][3] The core principle is to react piperazine with one equivalent of an acid (such as hydrochloric acid or acetic acid) to form the piperazin-1-ium salt in the reaction mixture.[1][4][5]
-
Mechanism of Action: The protonated nitrogen atom is no longer nucleophilic, effectively "protecting" it from acetylation.[1] This leaves the other nitrogen free to react selectively with the acetylating agent. The formation of the di-substituted byproduct is significantly suppressed under these conditions.[1]
Advantages:
-
Efficiency: It is a one-pot reaction, reducing synthesis time and handling steps.[1]
-
Cost-Effective: It avoids the use of expensive protecting group reagents.[1][3]
-
Simplicity: The starting materials are readily available and the procedure is relatively simple to execute.[1]
Q4: My mono-acetylated product seems to be staying in the aqueous phase during workup. How can I isolate it?
A4: The mono-acetylated piperazine product, especially when formed as a salt (e.g., hydrochloride), can be quite water-soluble. To extract it into an organic layer, you must first convert it to its free base form. This is achieved by basifying the aqueous layer with a suitable base, such as a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is basic (typically pH > 10).[5] This deprotonates the remaining secondary amine, making the molecule less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Di-acetylated Product | 1. Stoichiometry of acetylating agent is too high. 2. Rate of addition of acetylating agent is too fast. 3. Reaction temperature is too high. | 1. Use a larger excess of piperazine (3-5 equivalents) or switch to the in situ mono-protonation method. 2. Add the acetylating agent dropwise and slowly to a cooled solution (0-5 °C) of piperazine. 3. Maintain a low reaction temperature throughout the addition and for a period afterward before allowing it to warm to room temperature. |
| Low or No Reaction | 1. Acetylating agent is not reactive enough. 2. In the in situ mono-protonation method, an excess of acid was used, leading to the formation of the di-protonated piperazine salt. | 1. Consider using a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride). 2. Ensure you are using an equimolar amount of acid relative to piperazine to form the mono-salt. Titrate your acid if necessary to confirm its concentration. |
| Complex Mixture of Products | 1. Uncontrolled reaction conditions. 2. Degradation of starting material or product. | 1. Re-evaluate your reaction setup. Ensure slow, controlled addition of the acetylating agent with efficient stirring and temperature control. 2. Check the stability of your specific piperazine derivative and acetylating agent under the reaction conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | 1. Similar polarity of mono- and di-acetylated products. 2. Presence of excess piperazine starting material. | 1. For column chromatography, use a gradient elution system to improve separation. Consider derivatization of the free amine on the mono-acetylated product to alter its polarity for easier separation. 2. After basifying the aqueous layer during workup, perform multiple extractions with an organic solvent. A subsequent acid wash of the combined organic layers can remove residual unreacted piperazine. |
Experimental Protocols & Methodologies
Protocol 1: Selective Mono-Acetylation via In Situ Mono-Protonation
This protocol is based on the principle of forming a piperazine mono-salt directly in the reaction flask to achieve selectivity.[1][5]
Workflow Diagram:
Caption: Workflow for selective mono-acetylation via in situ mono-protonation.
Step-by-Step Methodology:
-
Preparation of Piperazin-1-ium Monohydrochloride: In a round-bottom flask, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol (approx. 10-20 mL per 1 g of anhydrous piperazine).[1] Heat the mixture gently with stirring until all solids have dissolved. This creates a solution of in situ formed piperazine monohydrochloride.
-
Reaction: Cool the solution from Step 1 to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Remove the solvent under reduced pressure. To the residue, add water and basify to pH > 10 with a 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization to yield pure 1-acetylpiperazine.
Protocol 2: Mono-Boc Protection of Piperazine
This protocol is a prerequisite for a protecting group-based approach to mono-acetylation.
Logical Relationship Diagram:
Caption: Synthesis pathway using a Boc protecting group strategy.
Step-by-Step Methodology for Mono-Boc Protection:
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 to 3.0 eq) in dichloromethane (DCM).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM.
-
Add the (Boc)₂O solution dropwise to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.[6]
-
Reaction: Allow the reaction mixture to stir for 20-24 hours at room temperature.
-
Workup: Evaporate the solvent under reduced pressure. The resulting residue will contain the desired mono-Boc-piperazine, some di-Boc-piperazine, and excess piperazine.
-
Purification: The mono-Boc-piperazine can be purified from the mixture by flash column chromatography on silica gel.
References
-
Šafařík, M., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- Gao, F. L., et al. (2003). Synthesis and evaluation of piperazine derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.
- Toyo Kasei Kogyo Co., Ltd. (2001). Method for producing N-acetylhomopiperazines.
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4232–4235. [Link]
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, Electronic Supplementary Material. [Link]
- Fang, Y., et al. (2008). Mono-acylation of symmetric diamines in the presence of water. Tetrahedron Letters, 49(41), 6003-6006.
-
Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]
-
Jacobson, A. R., Makris, A. N., & Sayre, L. M. (1987). Monoacylation of symmetrical diamines. The Journal of Organic Chemistry, 52(12), 2592-2594. [Link]
- Pazdera, P. (2012). Direct mono - N- substitution of piperazine. Patent CZ 303256 (B6). (Referenced in discussions on direct mono-substitution).
-
Reddy, P. G., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(2), M990. [Link]
-
Zare, A., et al. (2011). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 49(10), 633-640. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Challenges of Purifying Polar Piperazine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of polar piperazine derivatives. As a Senior Application Scientist, I understand that while the piperazine moiety is a cornerstone in medicinal chemistry, its inherent physicochemical properties can present significant purification challenges.[1] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles, ensuring the integrity and purity of your compounds.
The dual nitrogen atoms within the piperazine ring bestow high polarity and basicity, with typical pKa values around 5.3 and 9.7.[2] These characteristics are the primary source of common purification issues, including poor chromatographic peak shape, unpredictable solubility, and the tendency to form salts and hydrates.[2] This guide will address these challenges in a practical question-and-answer format, explaining the "why" behind the "how" to empower you to make informed decisions in your daily laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude piperazine-containing compounds?
A1: Impurities are often structurally similar to your target molecule and can stem from starting materials, side reactions, or degradation. Common culprits include unreacted starting materials like ethylene diamine and diethylene triamine, byproducts from side reactions such as N-oxide and N-hydroxyalkyl piperazines, and degradation products like N-formylpiperazine.[2] Structurally similar impurities like alkylated piperazines can also co-precipitate, making simple crystallization ineffective.[2]
Q2: Why is my polar piperazine derivative showing severe peak tailing in reversed-phase HPLC?
A2: This is a classic issue for basic compounds. The primary cause is the interaction between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the surface of the silica-based stationary phase.[2][3] This secondary interaction leads to a mixed-mode retention mechanism, resulting in broad, tailing peaks.
Q3: My highly polar piperazine derivative isn't retained on my C18 column. What are my options?
A3: Extremely polar compounds often have insufficient hydrophobic character to interact effectively with a nonpolar C18 stationary phase, causing them to elute in the void volume.[4] Strategies to address this include using highly aqueous mobile phases, employing a more polar stationary phase (like an embedded polar group column), or switching to an alternative chromatographic mode such as Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Q4: My compound seems to be degrading on the silica gel during flash chromatography. What can I do?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive piperazine derivatives.[5] To mitigate this, you can deactivate the silica by pre-treating the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%).[3] Alternatively, consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded phase like diol or amine.[3][6]
Troubleshooting Guide: From Theory to Practical Solutions
This section delves deeper into specific experimental issues, providing detailed explanations and step-by-step protocols to resolve them.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Poor peak shape is a common problem when analyzing basic compounds like piperazines using reversed-phase HPLC.
-
Root Cause Analysis: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the silica stationary phase, leading to peak tailing.[2][3]
-
Solutions & Protocols:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) protonates the piperazine nitrogens and suppresses the ionization of the acidic silanol groups, which minimizes unwanted interactions.[3][7]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
Employ a Highly Deactivated Column: The use of a column with advanced end-capping will minimize the number of accessible silanol groups.[3]
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as those with embedded polar groups, can provide alternative selectivity and improved peak shape.[3]
-
| Parameter | Recommendation for Polar Piperazines | Scientific Rationale |
| Mobile Phase pH | 2.5 - 4.0 or > 8.0 | At low pH, silanol interactions are suppressed. At high pH, the piperazine is neutral, reducing ionic interactions. |
| Additive (Acidic) | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Protonates the piperazine, leading to a single ionic species and improved peak shape. TFA also acts as an ion-pairing agent. |
| Additive (Basic) | 0.1% Triethylamine (TEA) or Ammonia | Acts as a competing base to mask active silanol sites on the stationary phase.[3] |
| Column Type | End-capped C18, Polar-Embedded Group (PEG), Phenyl-Hexyl | Minimizes silanol interactions and offers alternative selectivity for polar compounds.[3] |
Issue 2: Insufficient Retention in Reversed-Phase HPLC
Highly polar piperazine derivatives may elute at or near the void volume on traditional C18 columns due to their limited hydrophobic character.[4]
-
Root Cause Analysis: The high polarity of these compounds leads to weak interactions with the nonpolar stationary phase.
-
Solutions & Protocols:
-
Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the aqueous portion of the mobile phase.[3] Modern reversed-phase columns are designed to be stable under these conditions.
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content. It is an excellent alternative for retaining and separating very polar compounds.[8]
-
Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Issue 3: Solubility Challenges
The crystalline nature and zwitterionic potential of some piperazine derivatives can lead to poor solubility in common organic solvents, complicating both purification and handling.[9]
-
Root Cause Analysis: Strong intermolecular forces in the solid state, such as hydrogen bonding and ionic interactions, can make these compounds difficult to dissolve.
-
Solutions & Protocols:
-
Systematic Solvent Screening: Empirically test a range of solvents with varying polarities. A structured approach is often more effective than random trials.
-
pH Adjustment: For acidic or basic derivatives, adjusting the pH of the solution can significantly increase solubility by forming a soluble salt.
-
Use of Co-solvents: A mixture of solvents can often be more effective than a single solvent. For example, a small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent can disrupt crystal packing.
-
Salt Formation for Purification: Intentionally forming a salt with a suitable counter-ion can improve crystallinity and solubility in a specific solvent system, facilitating purification by recrystallization.
-
| Solvent Class | Examples | Application Notes for Polar Piperazines |
| Protic | Water, Methanol, Ethanol | Good for highly polar and salt forms. May require heating. |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Useful for breaking up strong intermolecular forces. |
| Chlorinated | Dichloromethane, Chloroform | Generally less effective for highly polar free bases, but can be useful for less polar derivatives or as a co-solvent. |
| Ethers | THF, 1,4-Dioxane | Moderate polarity, can be useful in mixed solvent systems. |
Advanced Purification Strategies
When standard chromatographic and crystallization methods fail, consider these alternative approaches:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[10] Since piperazine derivatives are basic, cation-exchange chromatography can be a highly effective purification method.[8]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It can offer unique selectivity for polar compounds and is generally faster than HPLC.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a rapid and cost-effective method. The use of silica plates treated with a basic modifier can improve the separation of piperazine derivatives.
Experimental Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography
This protocol is for purifying acid-sensitive piperazine derivatives.
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Sample Loading: Load your sample, preferably as a concentrated solution or dry-loaded onto a small amount of silica.
-
Elution: Run the chromatography using your pre-determined solvent system.
Protocol 2: HILIC Method Development for Highly Polar Piperazines
This protocol provides a starting point for developing a HILIC method.[3]
-
Column Selection: Begin with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes. This is a critical step for reproducibility in HILIC.
-
-
Initial Gradient:
-
0-1 min: 100% A
-
1-10 min: 0-100% B
-
10-12 min: 100% B
-
12-12.1 min: 100-0% B
-
12.1-15 min: 100% A (re-equilibration)
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Troubleshooting Peak Tailing in RP-HPLC
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
References
- Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2026). MDPI.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester.
- Is there an easy way to purify organic amines?. (2023). Biotage.
- HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ACS Publications.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
- Solid liquid solubility of piperazine. SINTEF.
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. sintef.no [sintef.no]
- 10. osti.gov [osti.gov]
Technical Support Center: Degradation Pathways of Acetylated Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated piperazine compounds. This guide provides in-depth answers to common questions and robust troubleshooting strategies for challenges encountered during stability studies and experimental workflows. Our focus is on explaining the causality behind degradation phenomena and providing actionable, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) on Core Degradation Pathways
This section addresses the fundamental degradation mechanisms affecting acetylated piperazine compounds. Understanding these pathways is the first step in designing stable formulations and robust analytical methods.
Q1: What are the primary degradation pathways for acetylated piperazine compounds?
Acetylated piperazine derivatives are susceptible to several degradation pathways due to the inherent reactivity of the piperazine ring and the attached acetyl group. The four primary pathways you should be aware of are:
-
Hydrolysis: The acetyl group, which forms an amide linkage with the piperazine nitrogen, is prone to cleavage under both acidic and basic conditions. This is often the most significant degradation pathway, reverting the compound to the parent piperazine and acetic acid.[1][2]
-
Oxidation: The nitrogen atoms in the piperazine ring and the adjacent carbon atoms are susceptible to oxidation.[3] This can lead to the formation of N-oxides, ring-opened byproducts, and other complex structures. The presence of atmospheric oxygen, residual peroxides in excipients, or metal ion catalysts can accelerate this process.[4][5]
-
Thermal Degradation: While the piperazine ring itself is relatively robust, high temperatures can induce degradation.[6] Mechanisms often involve nucleophilic substitution reactions that can lead to ring-opening or the formation of oligomers.[7][8] For piperazine, key thermal degradants include N-formylpiperazine and N-(2-aminoethyl)piperazine (AEP).[4][7]
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to initiate degradation reactions.[9] This can involve radical mechanisms, leading to a complex mixture of degradants.[10]
Q2: How does pH critically influence the stability of the acetyl group on a piperazine ring?
The stability of the N-acetyl bond is highly pH-dependent due to its amide nature. Both acidic and basic conditions catalyze its hydrolysis, but through different mechanisms.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the acetyl group becomes protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by a water molecule. This is a common degradation pathway in acidic drug formulations or during exposure to gastric fluids.
-
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond to release the piperazine amine and acetate. This pathway is a significant concern in alkaline solutions or formulations.
Because of these mechanisms, the acetyl group is generally most stable at a neutral or near-neutral pH. Determining the pH-stability profile is a critical step in pre-formulation studies.
Q3: What are the common products of oxidative degradation, and what factors accelerate it?
Oxidative degradation can be complex, yielding a variety of products. Common products include:
-
N-Oxides: Oxidation of one or both of the tertiary nitrogen atoms in the piperazine ring can form N-oxides.
-
Ring-Opened Products: Severe oxidation can lead to the cleavage of the piperazine ring. For the parent piperazine ring, products like ethylenediamine (EDA) have been identified.[5]
-
Hydroxylated Derivatives and Ketones: Oxidation at the carbon atoms adjacent to the nitrogens can introduce hydroxyl groups, which may be further oxidized to ketones (piperazinones).[5]
Several factors can initiate or catalyze oxidation:
-
Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and to a lesser extent iron (Fe²⁺), are potent catalysts for the oxidation of piperazine and its derivatives.[3][4] These ions can be introduced as impurities from manufacturing equipment or excipients.
-
Peroxides: Trace levels of peroxides, often found in excipients like povidone or polyethylene glycols (PEGs), can act as strong oxidizing agents.
-
Oxygen: The presence of dissolved oxygen in solutions is a key requirement for many oxidative pathways.[5]
Q4: Are acetylated piperazine compounds susceptible to photodegradation?
Yes, these compounds can be susceptible to photodegradation. The extent of degradation depends on the molecule's ability to absorb light in the UV-visible spectrum. While the basic acetylated piperazine structure may have limited absorption, other chromophores within the molecule (e.g., aromatic rings) can significantly increase photosensitivity.
Photodegradation is often initiated by the formation of excited-state molecules or free radicals, which can then undergo a variety of reactions, including:
-
N-dealkylation or N-deacetylation: Cleavage of the acetyl group.
-
Ring Cleavage: Fragmentation of the piperazine ring.
-
Dimerization: Reaction of radical intermediates to form larger molecules.[10]
Photostability testing, as part of forced degradation studies, is essential to determine if the compound requires protection from light, such as storage in amber vials or opaque packaging.[11]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to common problems encountered during the analysis of acetylated piperazine compounds.
Q5: My stability-indicating HPLC method shows poor separation between the parent drug and a degradant. What should I do?
Developing a robust, stability-indicating HPLC method is crucial for accurate stability assessment.[11] If you are facing co-elution or poor resolution, a systematic approach to method optimization is required.
Troubleshooting Steps:
-
Confirm Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent drug peak. A non-homogenous peak is a clear sign of a co-eluting impurity.
-
Adjust Mobile Phase pH: The ionization state of basic piperazine compounds and many of their degradants is highly sensitive to pH. Small changes in the mobile phase pH (± 0.2 units) can significantly alter retention times and selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (polarity, hydrogen bonding capability) can alter elution patterns and improve resolution.
-
Modify Column Chemistry: If mobile phase adjustments are insufficient, change the stationary phase. While C18 columns are a common starting point, their selectivity may not be suitable. Consider a column with a different mechanism of interaction, such as a Phenyl-Hexyl or a Cyano (CN) column, which can offer different selectivity for aromatic or polar compounds.[11]
-
Implement a Gradient: If isocratic elution fails, a gradient program is the next logical step. A shallow gradient can often resolve closely eluting peaks that are difficult to separate isocratically.[11]
Below is a decision-making workflow for troubleshooting these separation issues.
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare an unstressed control sample by diluting the stock solution to the target analytical concentration. Store this sample protected from light at 2-8°C.
-
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Keep one sample at room temperature and another in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, but neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature and sample at various time points. Note: Oxidative reactions can be very fast.
-
-
Thermal Degradation:
-
Solid State: Place the solid drug substance in an oven at an elevated temperature (e.g., 80°C). [11]Sample at time points, dissolve in solvent, and analyze.
-
Solution State: Store an aliquot of the stock solution in the oven at 80°C and sample at time points.
-
-
Photodegradation:
-
Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples, the unstressed control, and a blank using the developed stability-indicating HPLC method. The target degradation is typically 5-20% to ensure that secondary degradation is minimized. [11] * Use a PDA detector to check for peak purity and an MS detector to obtain mass information for any new peaks that appear.
-
Section 4: Data Summary
The following table summarizes the typical stress conditions and expected degradation products for acetylated piperazine compounds, based on the known reactivity of the piperazine moiety and amide bonds.
| Stress Condition | Reagent/Parameters | Typical Degradation Products | Causality & Key Insights |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Parent Piperazine, Acetic Acid | Protonation of the acetyl carbonyl enhances susceptibility to nucleophilic attack by water. |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | Parent Piperazine, Acetate | Direct nucleophilic attack by OH⁻ on the acetyl carbonyl leads to amide bond cleavage. |
| Oxidation | 3% H₂O₂, RT | N-Oxides, Piperazinones, Ring-Opened Products (e.g., EDA derivatives) | Free radicals or direct oxidation at electron-rich nitrogen and adjacent carbon atoms. [5] |
| Thermal | 80°C (in solution) | Ring-Opened Products (e.g., AEP derivatives), Oligomers | High thermal energy enables nucleophilic substitution (Sₙ2) reactions, often initiated by a protonated piperazine species. [7][8] |
| Photolytic | ICH Q1B Light | Complex mixture, N-deacetylated product, Ring Cleavage Products | Absorption of UV energy can lead to the formation of highly reactive radical species. [10] |
Data compiled and synthesized from multiple sources. [5][7][8][10][11]"Significant" indicates that degradation is expected, with the rate and products being highly dependent on the specific molecular structure.
References
- MDPI. (2026).
- UNODC. (n.d.).
- ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- University of Texas at Austin Libraries. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Semantic Scholar. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar.
- BenchChem. (2025).
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions.
- ResearchGate. (n.d.). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture.
- Google Patents. (n.d.). Preparation method for 1-piperazine acetyl pyrrolidine.
- ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Cambridge Open Engage. (2019).
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- PubMed. (1966). The hydrolysis of piperazine-2,5-dione.
- NTU Journal of Pure Sciences. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Piperazine Acylation Reactions
Welcome to our dedicated technical support center for resolving challenges in piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high conversion rates in their piperazine acylation reactions. Here, we will delve into the common pitfalls and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you might be encountering during your experiments. Each question is followed by a detailed explanation of potential causes and step-by-step protocols to rectify the problem.
Q1: My piperazine acylation reaction is resulting in a low yield of the desired mono-acylated product, and I'm observing a significant amount of starting material and di-acylated byproduct. What's going wrong?
This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms. The mono-acylated product can sometimes be even more reactive than the starting piperazine, leading to a second acylation. Several factors could be at play:
Primary Causes & Solutions:
-
Sub-optimal Stoichiometry: Using a 1:1 molar ratio of piperazine to your acylating agent often leads to a statistical mixture of products.
-
Solution: Employ a large excess of piperazine (3-10 equivalents). This statistically favors the reaction of the acylating agent with the more abundant unreacted piperazine, minimizing di-acylation.[1] However, this approach can complicate purification.
-
-
Inadequate Control of Reagent Addition: Rapid addition of the acylating agent can create localized high concentrations, promoting di-acylation.
-
Solution: Add the acylating agent dropwise to a solution of piperazine, ideally at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
-
Lack of Selective Protection: For valuable or complex substrates, direct acylation might not be the most efficient route.
Experimental Protocols:
Protocol 1: Mono-N-Acylation via N-Boc Protection/Deprotection [1]
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or another activated acyl species (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine.
Q2: I'm using a carboxylic acid as my acylating agent, and the reaction is sluggish with very low conversion. How can I improve this?
Direct amidation of a carboxylic acid with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated."
Primary Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group.
-
Solution: Convert the carboxylic acid into a more reactive species.
-
Acyl Chlorides/Anhydrides: The most common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4] Mixed anhydrides can also be effective.[5][6]
-
Coupling Reagents: Utilize peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions and racemization.[3][7][8] Urionium-based reagents like HATU are also highly effective.[9]
-
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Byproduct | Solubility of Byproduct | Key Advantages |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive, efficient |
| EDC | Water-soluble urea | Water-soluble | Easy removal of byproduct by aqueous extraction |
| HATU | Tetramethylurea | Soluble | High efficiency, low racemization |
Experimental Protocol: EDC/HOBt Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add EDC (1.1 eq) to the solution and stir for 15-30 minutes at room temperature to form the active ester.
-
Add the piperazine derivative (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the water-soluble byproducts.
-
Purify the product by column chromatography.
Q3: My starting materials are sterically hindered, and I'm observing low to no conversion. What strategies can I employ?
Steric hindrance around either the piperazine nitrogen or the carbonyl carbon of the acylating agent can significantly slow down the reaction rate.[10][11]
Primary Causes & Solutions:
-
Reduced Nucleophilicity/Electrophilicity: Bulky substituents near the reacting centers impede the approach of the nucleophile to the electrophile.
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.
-
Use a More Reactive Acylating Agent: Convert the sterically hindered carboxylic acid to its acyl chloride, which is significantly more electrophilic.
-
Employ a Less Hindered Base: If a base is required, use a smaller, non-nucleophilic base like proton sponge, or consider a base-free method if possible.
-
Prolonged Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress over an extended period.
-
-
Visualization: Troubleshooting Workflow for Low Conversion
Caption: A flowchart for diagnosing and solving low conversion issues.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for piperazine acylation reactions?
The choice of solvent depends on the solubility of your reactants and the nature of the acylating agent. Aprotic solvents are generally preferred.
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for reactions involving acyl chlorides due to their inertness.
-
N,N-Dimethylformamide (DMF) is a good polar aprotic solvent that can help solubilize more polar reactants and is often used with coupling reagents.
-
Acetonitrile (ACN) is another versatile option.
Q: What role does the base play in these reactions?
A base is typically used to neutralize the acid byproduct (e.g., HCl from an acyl chloride reaction) which would otherwise protonate the piperazine, rendering it non-nucleophilic. Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.
Q: Can I perform a mono-acylation without using a protecting group?
Yes, besides using a large excess of piperazine, another strategy is in situ mono-protonation.[12] By reacting piperazine with one equivalent of a strong acid, you can form the mono-salt. The protonated nitrogen is deactivated, directing the acylation to the free nitrogen.[1][12]
Q: My product appears to be hydrolyzing back to the starting materials during workup. How can I prevent this?
Amide bonds are generally stable, but can be hydrolyzed under harsh acidic or basic conditions, especially with heating.[13][14]
-
Ensure your aqueous workup is performed at room temperature or below.
-
Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Minimize the time your product is in contact with acidic or basic aqueous solutions.
Q: How does the electronic nature of the acylating agent affect the reaction?
Electron-withdrawing groups on the acylating agent (e.g., on an aroyl chloride) will increase the electrophilicity of the carbonyl carbon, generally leading to a faster reaction. Conversely, electron-donating groups can slow the reaction down.
Visualization: Mechanism of Amide Bond Formation
Caption: The general mechanism of piperazine acylation with an acyl chloride.
References
-
Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ResearchGate. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
ResearchGate. (2005). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
University of Calgary. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
National Center for Biotechnology Information. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
ResearchGate. (2022). Methods for the Catalytic Synthesis of Piperazine. [Link]
-
RSC Publishing. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
-
ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. [Link]
-
RSC Publishing. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
ResearchGate. (2023). Measurement of Acefylline Piperazine Interaction and Dissociation Constants in Polymer Solvent Systems. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
National Center for Biotechnology Information. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PubMed Central. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
ResearchGate. (1983). Reactions of acetylenic acid esters with piperazine derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Piperazines | Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing By-Product Formation in Piperazine Synthesis
Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing by-product formation during the synthesis of piperazine and its derivatives. This resource offers a combination of theoretical understanding and practical, field-proven advice to help you optimize your synthetic routes and achieve higher purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in industrial piperazine synthesis?
A1: The impurity profile of piperazine is highly dependent on the synthetic route employed. However, some common by-products across various methods include:
-
Triethylenediamine (TEDA): Often a significant by-product in processes starting from ethanolamines, TEDA is formed through a competing cyclization reaction.[1]
-
N-substituted Piperazines: In reactions where piperazine itself is a reactant for producing mono-substituted derivatives, the formation of the di-substituted product is a common issue.[2]
-
N-hydroxyethylpiperazine (HEP): This impurity can arise in syntheses involving ethylene oxide or ethanolamines, where an unreacted hydroxyethyl group remains.[3][4]
-
Unreacted Starting Materials and Intermediates: Residual starting materials like monoethanolamine (MEA), diethanolamine (DEA), or ethylenediamine (EDA) are often present in the crude product mixture.[5]
-
Linear and other cyclic amines: Various other polyethyleneamines and cyclic compounds can be formed through side reactions, the specifics of which depend on the catalyst and reaction conditions.[1]
Q2: How does temperature influence the formation of by-products in the synthesis from ethanolamines?
A2: Temperature is a critical parameter. Generally, higher temperatures favor the formation of piperazine. However, excessively high temperatures can lead to increased formation of by-products like triethylenediamine (TEDA) and other degradation products. For instance, in the cyclodehydration of diethanolamine hydrochloride, heating at 230-240°C yields both morpholine and piperazine, while at 250-260°C, piperazine is the chief product with only a small amount of morpholine formed.[1] Finding the optimal temperature for your specific catalytic system is crucial for maximizing piperazine selectivity.
Q3: Can the choice of catalyst significantly impact the by-product profile?
A3: Absolutely. The catalyst plays a pivotal role in directing the reaction towards the desired product. For example, in the reductive amination of diethanolamine, a catalyst with a transitional alumina/second metal oxide support and a mixture of catalytic metals can result in low levels of non-piperazine and non-aminoethylethanolamine side products.[6] Zeolite catalysts, particularly ZSM-5, are also used, and their selectivity can be modified by treatments that deactivate external acid sites, thereby improving the selectivity towards triethylenediamine and piperazine production.[7]
Q4: I am struggling with di-substitution when trying to synthesize a mono-N-alkylated piperazine. What are the most effective strategies to overcome this?
A4: Preventing di-alkylation is a common challenge. Here are some effective strategies:
-
Use of a Large Excess of Piperazine: Statistically, using a significant excess of piperazine (e.g., 5-10 equivalents) increases the probability of the alkylating agent reacting with an unsubstituted piperazine molecule.[8]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a controlled, low temperature helps to maintain a low concentration of the electrophile, favoring mono-substitution.[8]
-
Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective, albeit multi-step, approach. The protecting group blocks one nitrogen, allowing for selective alkylation of the other, followed by deprotection.[9]
-
Protonation Strategy: The reaction of a protonated piperazine (piperazine-1-ium cation) can provide a simple route to mono-substituted derivatives, suppressing the formation of di-substituted by-products.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during piperazine synthesis.
Issue 1: High Levels of Triethylenediamine (TEDA) By-product
-
Symptoms: Your final product analysis (e.g., GC-MS, NMR) shows a significant peak corresponding to TEDA, leading to low yields of piperazine and difficult purification.
-
Root Cause Analysis: TEDA formation is a competing intramolecular cyclization reaction of an intermediate, often aminoethylethanolamine (AEEA). This is particularly prevalent in syntheses starting from ethanolamines. High temperatures and certain catalyst acidities can favor the pathway to TEDA.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high TEDA by-product.
Issue 2: Significant Formation of Di-substituted Piperazine
-
Symptoms: When performing a mono-N-alkylation or arylation of piperazine, you observe a substantial amount of the 1,4-disubstituted product, reducing the yield of your desired mono-substituted compound.
-
Root Cause Analysis: Both nitrogen atoms in the piperazine ring are nucleophilic, and after the first substitution, the second nitrogen is often still sufficiently reactive to undergo a second substitution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high di-substitution.
In-Depth Technical Guide: Mechanistic Insights and Control Strategies
Understanding By-product Formation Pathways
A fundamental understanding of the reaction mechanisms leading to by-products is essential for their rational control.
The synthesis of piperazine from ethanolamines often proceeds through the key intermediate aminoethylethanolamine (AEEA). From AEEA, two competing intramolecular cyclization pathways exist: one leading to piperazine and the other to N-hydroxyethylpiperazine, which can then be converted to other products, including TEDA under certain conditions.
Caption: Competing pathways from AEEA.
The selectivity between these pathways is influenced by:
-
Catalyst: Catalysts with specific pore structures and acid/base properties can favor the formation of the six-membered piperazine ring over other cyclization products.
-
Temperature and Pressure: As previously mentioned, higher temperatures can favor different cyclization and dehydration pathways.
Experimental Protocols for By-product Minimization
This protocol details a general procedure for the selective mono-N-alkylation of piperazine by leveraging a large excess of the starting material.[8]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to separate the mono-alkylated product from the excess piperazine and any di-alkylated by-product.
This method is effective for purifying crude piperazine that contains various organic impurities.
Materials:
-
Crude piperazine
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol)
-
Acid for salt formation (e.g., hydrochloric acid, acetic acid)
-
Base for regeneration (e.g., sodium hydroxide)
Procedure:
-
Dissolve the crude piperazine in a suitable solvent.
-
Slowly add the acid to precipitate the piperazine salt (e.g., piperazine dihydrochloride).
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system to further enhance purity.
-
To regenerate the free base, dissolve the purified salt in water and add a strong base (e.g., NaOH) until the solution is strongly alkaline.
-
Extract the pure piperazine with a suitable organic solvent (e.g., chloroform).
-
Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain pure piperazine.
Data on By-product Formation
The following table summarizes the influence of different parameters on by-product formation in the synthesis of piperazine from diethanolamine (DEA) in the presence of ammonia. The data is illustrative and specific results will vary with the catalyst and exact conditions.
| Parameter | Condition | Piperazine Selectivity (%) | Major By-products and Trends | Reference |
| Temperature | 200 °C | Moderate | Higher levels of unreacted DEA and intermediates. | [5] |
| 250 °C | High | Optimal for piperazine formation; TEDA may start to form. | [1] | |
| >275 °C | Decreasing | Increased formation of TEDA and degradation products. | [1] | |
| Catalyst | Ni-MgO | Good | Can produce a range of other amines as by-products. | [5] |
| Zeolite (modified) | High | Selectivity can be tuned to favor piperazine over TEDA. | [7] | |
| Ru-based | High (for AEEA) | High conversion of DEA, with AEEA as a major product. | [10] | |
| NH₃:DEA Ratio | Low | Lower | Incomplete amination, more oxygen-containing by-products. | [5] |
| High | Higher | Drives the reaction towards aminated products and piperazine. | [11] |
References
-
Husar, M., Česnek, M., Šturala, J., Kvíčala, J., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
-
Sergeev, D. V., Chernyshev, M. V., & Kustov, L. M. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 217-234. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Li, X., et al. (2018). Insight into the role of piperazine in the thermodynamics and nucleation kinetics of the triethylenediamine–methyl tertiary butyl ether system. CrystEngComm, 20(44), 7176-7183. [Link]
- Texaco Inc. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S.
- Houdry Process Corp. (1960). Process for the preparation of triethylenediamine (TEDA). U.S.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
- The Dow Chemical Company. (2014). Reductive amination of diethanolamine and resulting product mixture. U.S.
-
Kamboh, M. A., et al. (2020). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). ResearchGate. [Link]
-
van der Lugt, J. P., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Air Products and Chemicals, Inc. (1998). Triethylenediamine synthesis with base-treated zeolites as catalysts.
-
Chen, X., et al. (2012). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Energy Procedia, 23, 217-226. [Link]
- Jefferson Chemical Company, Inc. (1962). Process for preparation of piperazine. U.S.
-
Taber, G. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5530. [Link]
-
Cullinane, J. T. (2005). Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption. The University of Texas at Austin. [Link]
- BASF AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S.
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. [Link]
- Dalian University of Technology. (1992). Novel synthesis process of triethylene diamine.
-
Du, Y., & Rochelle, G. T. (2011). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 4, 149-156. [Link]
- J. R. Geigy A.-G. (1962). Process for the N-monoalkylation of piperazine.
- Mo och Domsjo Aktiebolag. (1972). Process for the preparation of piperazine. U.S.
-
Li, Y., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. [Link]
-
Gupta, V. (1976). Quantitative determination of piperazine citrate in piperazine citrate syrup USP. American Journal of Health-System Pharmacy, 33(3), 268-269. [Link]
-
Li, Y., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. [Link]
-
O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(44), 16758-16769. [Link]
- BASF SE. (2014). Method for preparing n-alkyl-piperazines.
- Sun Pharmaceutical Industries Ltd. (2003). Method for the preparation of piperazine and its derivatives. U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]
- 7. Triethylenediamine synthesis with base-treated zeolites as catalysts - Patent 0831096 [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Techniques for Piperazine Compound Separation
Welcome to the Technical Support Center for the purification of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these unique molecules using column chromatography. Here, we synthesize technical expertise with practical, field-proven insights to address the specific challenges you may encounter.
Introduction: The Challenge of Piperazine Separation
Piperazine and its derivatives are prevalent structural motifs in active pharmaceutical ingredients (APIs). Their purification, however, presents a unique set of challenges primarily due to the physicochemical properties of the piperazine ring. The two nitrogen atoms confer high polarity and basicity (pKa values are typically around 5.3 and 9.7), leading to potential issues in solubility and chromatographic separation.[1] Furthermore, many piperazine compounds are hygroscopic, which can complicate handling and precise measurements.[1]
This guide provides a structured approach to troubleshooting common problems and offers answers to frequently asked questions, ensuring you can develop robust and efficient separation protocols.
Troubleshooting Guide: Common Issues and Solutions in Piperazine Column Chromatography
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Problem 1: My piperazine compound shows significant peak tailing on a silica gel column.
Symptoms: The chromatographic peak is asymmetrical, with a pronounced "tail" extending from the back of the peak. This leads to poor resolution and inaccurate quantification.
Causality: Peak tailing with basic compounds like piperazines on silica gel is a classic problem.[2] It stems from strong secondary interactions between the basic nitrogen atoms of the piperazine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This leads to a mixed-mode retention mechanism where some molecules are retained longer than others, causing the tailing effect.[2][3]
Solutions:
-
Mobile Phase Modification with a Competing Base:
-
Mechanism: Introduce a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (typically 0.1-1%).[1] These amines are also basic and will preferentially interact with the active silanol sites on the silica, effectively "masking" them from your piperazine compound.[4] This minimizes the secondary interactions and results in a more symmetrical peak shape.
-
Practical Tip: While both are effective, DEA is slightly more basic and can sometimes offer better results for improving peak shape in normal-phase systems.[4]
-
-
pH Adjustment of the Mobile Phase:
-
Mechanism: Adding a small amount of an acid, like formic acid or trifluoroacetic acid (TFA) (typically 0.1%), will protonate the piperazine, making it more polar.[1] Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which can lead to improved peak symmetry.[1]
-
Caution: Be mindful of the stability of your compound under acidic conditions.
-
-
Use of a "Deactivated" or End-Capped Column:
Problem 2: My piperazine compound is not retained on a standard C18 reversed-phase column.
Symptoms: Your compound elutes very early, at or near the void volume of the column, indicating little to no interaction with the stationary phase.
Causality: Piperazine itself and many of its simple derivatives are highly polar molecules.[1] Standard C18 columns separate compounds based on hydrophobicity. Highly polar compounds have a low affinity for the nonpolar stationary phase and are quickly eluted by the mobile phase, especially if the mobile phase has a high aqueous content.[6]
Solutions:
-
Hydrophilic Interaction Chromatography (HILIC):
-
Mechanism: HILIC is a technique that uses a polar stationary phase (like a cyano-bonded phase) with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[7][8] This creates a water-rich layer on the surface of the stationary phase, and polar analytes like piperazines can partition into this layer, leading to retention.[7][8]
-
Starting Point: A mobile phase of acetonitrile with 5-10% aqueous buffer is a good starting point for HILIC.
-
-
Mixed-Mode Chromatography (MMC):
-
Mechanism: MMC columns possess both reversed-phase and ion-exchange characteristics.[9][10][11] This allows for simultaneous retention of both polar and nonpolar analytes.[10] For piperazines, a mixed-mode column with cation-exchange properties would be ideal, as it can retain the protonated (positively charged) piperazine molecule.[9]
-
Advantage: MMC offers an additional dimension of selectivity by adjusting the mobile phase's ionic strength and pH.[10]
-
-
Derivatization:
-
Mechanism: If your primary goal is analytical quantification rather than preparative separation, you can chemically modify the piperazine with a nonpolar, UV-active group (a process called derivatization).[7][12] This not only increases its retention on a reversed-phase column but also significantly enhances its detectability by UV.[7][12] A common derivatizing agent is dansyl chloride.[7][8]
-
Problem 3: I am trying to separate enantiomers of a chiral piperazine derivative, but I am getting only one peak.
Symptoms: A single, symmetrical peak is observed when analyzing a known racemic mixture of a chiral piperazine compound.
Causality: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you must introduce a chiral element into the chromatographic system.
Solutions:
-
Chiral Stationary Phases (CSPs):
-
Mechanism: CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives.[13]
-
Recommended Starting Point: A column like Chiralpak® IC, which has a cellulose tris(3,5-dichlorophenylcarbamate) chiral selector, is a good starting point for piperazine derivatives.[13]
-
-
Mobile Phase Composition for Chiral Separations:
-
Typical Mobile Phase: For polysaccharide-based CSPs, mobile phases often consist of a mixture of an alcohol (like ethanol or isopropanol) and a nonpolar solvent (like hexane). For piperazine compounds, a polar organic mobile phase such as acetonitrile and methanol is often effective.[12]
-
Additive for Peak Shape: As with achiral chromatography, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often crucial for improving the peak shape and resolution of basic analytes like piperazine derivatives on chiral columns.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase column chromatography method for a novel piperazine derivative?
A1: A good starting point would be to use silica gel as the stationary phase and a mobile phase system of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity by increasing the methanol concentration. To combat peak tailing from the outset, include 0.5-1% triethylamine (TEA) in your mobile phase. Use thin-layer chromatography (TLC) to scout for the optimal solvent system before committing to the column.
Q2: How can I improve the separation of my piperazine compound from a very similar impurity?
A2: If increasing the column length and optimizing the mobile phase polarity doesn't provide sufficient resolution, consider changing the selectivity of your system. This can be achieved by:
-
Changing the Stationary Phase: If you are using silica, try alumina or a bonded phase like a cyano or diol column. These offer different interaction mechanisms that may better resolve your compounds.
-
Altering the Mobile Phase Solvents: Instead of a DCM/MeOH system, try a system with ethyl acetate/hexanes or acetone/hexanes.[14] Different solvents will interact differently with your compounds and the stationary phase, potentially leading to better separation.
Q3: My compound seems to be decomposing on the silica gel column. What are my options?
A3: Piperazine derivatives can sometimes be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solution of your mobile phase containing triethylamine. This helps to neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.[14]
-
Perform a Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or streaking that wasn't there initially, your compound is likely unstable on silica.[14]
Q4: Can I use ion-exchange chromatography for preparative separation of piperazine compounds?
A4: Yes, cation-exchange chromatography can be a very effective technique for the preparative purification of basic compounds like piperazines.[15] In this technique, the positively charged (protonated) piperazine binds to the negatively charged stationary phase. You can then elute your compound by either increasing the ionic strength of the mobile phase (using a salt gradient) or by changing the pH to neutralize your compound. This technique is particularly useful for separating your basic piperazine from neutral or acidic impurities.
Visualizing the Workflow
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of piperazine compounds.
Decision Tree for Method Selection
Caption: A decision tree to guide the initial selection of a chromatographic method.
Experimental Protocols
Protocol 1: General Purpose Normal-Phase Separation on Silica Gel
This protocol provides a starting point for the purification of a moderately polar piperazine derivative.
1. Materials:
- Silica gel (60 Å, 40-63 µm particle size)
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade
- Triethylamine (TEA), reagent grade
- Crude piperazine compound
2. Mobile Phase Preparation:
- Prepare a stock solution of 1% TEA in DCM.
- Prepare a stock solution of 1% TEA in MeOH.
- Create a starting mobile phase by mixing 98% DCM with 2% MeOH (containing 1% TEA). For example, to make 100 mL, use 98 mL of the DCM/TEA stock and 2 mL of the MeOH/TEA stock.
3. Column Packing:
- Prepare a slurry of silica gel in the starting mobile phase.
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Equilibrate the packed column by running 2-3 column volumes of the starting mobile phase through it.
4. Sample Loading:
- Dissolve the crude compound in a minimal amount of DCM.
- Alternatively, if the compound is not very soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
5. Elution and Fraction Collection:
- Begin elution with the starting mobile phase.
- If the compound is not eluting, gradually increase the polarity by increasing the percentage of methanol (e.g., to 3%, 5%, etc.).
- Collect fractions and monitor by TLC to identify those containing the pure product.
6. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral Separation of a Piperazine Derivative
This protocol is a starting point for separating the enantiomers of a chiral piperazine compound.[13]
1. Materials:
- Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Diethylamine (DEA), reagent grade
- Racemic piperazine derivative standard
2. HPLC System and Conditions:
| Parameter | Setting |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temp. | 35 °C[12] |
| Detection | UV at 205 nm[13] |
| Injection Vol. | 10 µL[12] |
3. Procedure:
- Prepare the mobile phase by carefully mixing the specified volumes of ACN, MeOH, and DEA. Degas the mobile phase before use.[13]
- Install and equilibrate the Chiralpak® IC column with the mobile phase until a stable baseline is achieved (at least 30 minutes).[13]
- Prepare a 1 mg/mL solution of your racemic piperazine derivative in the mobile phase. Filter the solution through a 0.45 µm syringe filter.[13]
- Inject the sample and run the analysis.
- Assess the separation by calculating the resolution between the two enantiomer peaks. A resolution of >1.5 is generally considered a good separation.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
McClintic, P. D., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Ramachandran, K. N., & Kumar, G. S. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. PubMed. Retrieved from [Link]
-
HAN, B. S. (2022). How to separate an unknown component that causes tailing with HPLC? ResearchGate. Retrieved from [Link]
-
Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Retrieved from [Link]
-
Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]
-
Zhang, K. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials, Inc.. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Studzińska, S., & Bocian, S. (2015). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. ResearchGate. Retrieved from [Link]
-
Niaei, A., et al. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Retrieved from [Link]
-
Al-Ani, W. M., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Majors, R. E. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Retrieved from [Link]
-
Zhang, K. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Welcome to the Technical Support Center: Synthesis Impurity Identification by LC-MS
A word from your Senior Application Scientist:
Welcome, colleagues. In the landscape of drug development and chemical synthesis, the purity of your compound is paramount. Identifying and characterizing synthesis-related impurities is not just a regulatory hurdle; it's a fundamental aspect of ensuring the safety and efficacy of a final product.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as our most powerful ally in this endeavor, offering a combination of high-resolution separation and exquisitely sensitive detection that is indispensable for this critical task.[1]
However, as with any sophisticated technique, the path from sample injection to confident impurity identification can be fraught with challenges. Modern LC-MS instruments are remarkably robust, but they are not immune to the complexities of real-world samples and demanding analytical methods.[4] This guide is designed to be your first point of reference—a distillation of field-proven insights and systematic troubleshooting strategies. We will move beyond simple "how-to" instructions to explore the why behind our experimental choices, empowering you to diagnose issues logically and maintain the integrity of your results.
Let's begin.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers encounter when setting up their impurity analysis workflows.
Q1: Why is LC-MS the preferred technique for synthesis impurity analysis?
A: LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis and detection strengths of Mass Spectrometry (MS).[1][4] This synergy is crucial for impurity profiling because:
-
Sensitivity: MS can detect and quantify impurities at extremely low levels, often far below the limits of UV detection, which is critical for meeting stringent regulatory thresholds.[1][4]
-
Specificity: MS provides molecular weight information, which is highly specific to a particular compound. Tandem MS (MS/MS) takes this a step further by fragmenting the impurity molecule to provide structural information, which is essential for identifying unknown compounds.[1]
-
Complexity Handling: Synthesis and degradation samples are often complex mixtures. The chromatographic separation (LC) is vital to resolve the main active pharmaceutical ingredient (API) from its structurally similar impurities before they enter the mass spectrometer. This reduces competitive effects in the ion source, such as ion suppression.[5]
Q2: What are the regulatory thresholds I need to be aware of for impurities?
A: Regulatory expectations are primarily guided by the International Council for Harmonisation (ICH), specifically the Q3A(R2) guideline for new drug substances.[6][7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[6] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[6]
Q3: How do I select the right LC column for impurity analysis?
A: Column selection is critical for achieving the necessary resolution between the main component and its impurities. Your choice depends on the physicochemical properties of your API and its expected impurities.
-
For general-purpose analysis of small molecules: A C18 (octadecylsilane) reversed-phase column is the workhorse and the best starting point. Modern, high-purity, end-capped silica columns offer excellent peak shape and stability.
-
For polar impurities: If your impurities are poorly retained on a C18 column, consider an embedded polar group (EPG) column or a phenyl-hexyl phase, which provides alternative selectivity.
-
For very polar (hydrophilic) compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.
-
Particle Size: Columns with smaller particles (e.g., sub-2 µm or solid-core particles) provide higher efficiency and better resolution, which is ideal for separating closely eluting impurities.[8] However, they also generate higher backpressure.
Q4: What are the best mobile phase additives for LC-MS?
A: The key principle is volatility . Non-volatile buffers like phosphate will precipitate in the mass spectrometer's ion source, causing severe contamination and signal loss.
-
Acids: Formic acid (0.1%) is the most common and effective additive for positive ion mode electrospray ionization (ESI+). It aids in protonation ([M+H]+) and provides good chromatography for many compounds.
-
Bases: For negative ion mode (ESI-), ammonium hydroxide (0.1%) or ammonium bicarbonate can be used for basic compounds, but ensure your column is stable at higher pH.[9]
-
Buffers: If pH control is critical for chromatographic separation, use volatile buffers like ammonium formate or ammonium acetate (typically 5-10 mM).[9]
-
Additive to Avoid: Trifluoroacetic acid (TFA) is excellent for UV chromatography but is a notorious ion-suppressing agent in MS and should be avoided if sensitivity is a concern.[9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific, common issues encountered during LC-MS impurity analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
You Observe: Chromatographic peaks are not symmetrical. Tailing peaks have an extended trailing edge, while fronting peaks have a sloping leading edge.[8]
Underlying Causes & Solutions:
-
Cause A: Secondary Interactions (Peak Tailing)
-
Why it happens: Basic analytes can interact with acidic residual silanol groups on the silica-based column packing, causing a secondary, undesirable retention mechanism that leads to tailing.[8][10]
-
Solution:
-
Lower Mobile Phase pH: Add 0.1% formic acid to the mobile phase. At a low pH (around 2.7), the silanol groups are protonated and less likely to interact with basic analytes.[10]
-
Use a Modern Column: Employ a high-purity, end-capped C18 column or a hybrid particle column designed for improved peak shape with basic compounds.
-
Increase Buffer Strength: If using a buffer like ammonium formate, ensure its concentration (5-10 mM) is sufficient to control the pH effectively.[11]
-
-
-
Cause B: Column Overload (Peak Fronting/Triangular Shape)
-
Why it happens: Injecting too much sample mass onto the column saturates the stationary phase. The main peak is particularly susceptible. This can cause the peak to broaden and front, potentially obscuring small impurities on its leading edge.[11]
-
Solution:
-
Reduce Injection Volume: Decrease the volume of sample injected.
-
Dilute the Sample: Prepare a more dilute sample. This is often the best approach for impurity analysis, where the main peak is not the primary component of interest.
-
-
-
Cause C: Injection Solvent Mismatch
-
Why it happens: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., sample in 100% acetonitrile, gradient starts at 5% acetonitrile), the sample band will not focus properly at the column head, leading to distorted or split peaks.[12]
-
Solution:
-
Problem 2: An Impurity is Co-eluting with the Main API Peak
You Observe: You suspect an impurity is present but cannot see it chromatographically. The main peak may be slightly misshapen, or you see an unexpected mass in the MS data under the API peak.[13]
Underlying Causes & Solutions:
-
Cause A: Insufficient Chromatographic Resolution
-
Why it happens: The chosen LC method (column, mobile phase, gradient) does not provide enough selectivity to separate the impurity from the API. Co-elution is a major challenge because the high concentration of the API can suppress the ionization of the low-level impurity.[13][14]
-
Solution:
-
Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives more time for compounds to separate.
-
Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. This alters the selectivity of the separation and can often resolve co-eluting peaks.
-
Change Column Chemistry: Move from a C18 column to a Phenyl or Cyano phase to exploit different interaction mechanisms (e.g., pi-pi interactions).[15]
-
Adjust pH: Changing the mobile phase pH can alter the ionization state of the API and/or impurity, significantly impacting their retention and potentially resolving them.
-
-
-
Cause B: In-Source Fragmentation or Adduct Formation
-
Why it happens: The unexpected mass is not a separate impurity but an artifact generated in the MS source. This can be a fragment of the API or the API molecule bound to a salt (e.g., [M+Na]+, [M+K]+).
-
Solution:
-
Review the Mass Spectrum: Look for characteristic adducts. Sodium ([M+22]) and potassium ([M+38]) adducts are common. Check if the mass difference between the API and the "impurity" corresponds to a common neutral loss.
-
Optimize Source Conditions: Reduce the fragmentor/cone voltage or source temperature. Harsher conditions can induce fragmentation.
-
Improve Mobile Phase Purity: Use high-purity LC-MS grade solvents and additives to minimize salt contamination.[16]
-
-
Problem 3: No MS Signal for a Known Impurity (or Poor Sensitivity)
You Observe: You can see a small peak in your UV chromatogram where you expect an impurity, but there is no corresponding peak in the mass spectrometer's total ion chromatogram (TIC).
Underlying Causes & Solutions:
-
Cause A: Ion Suppression
-
Why it happens: A co-eluting compound from the sample matrix or mobile phase competes with your impurity for ionization in the MS source, suppressing its signal.[5][17] This is a very common and significant issue in LC-MS.[18][19]
-
Solution:
-
Improve Chromatographic Separation: The best defense is a good offense. Modify the LC method to chromatographically separate the impurity from the suppressing agent(s).
-
Improve Sample Preparation: If the suppression is from the sample matrix, use a sample cleanup technique like solid-phase extraction (SPE) to remove interfering components.[9]
-
Reduce Sample Concentration: Diluting the sample can reduce the concentration of the matrix components causing suppression.
-
-
-
Cause B: Poor Ionization
-
Why it happens: The impurity molecule is not amenable to ionization under the current MS conditions. Some molecules are simply difficult to ionize via ESI.
-
Solution:
-
Switch Ionization Polarity: If you are running in positive ion mode (ESI+), switch to negative ion mode (ESI-) and vice-versa. The impurity may ionize preferentially in the opposite mode.
-
Try a Different Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI). APCI is better suited for less polar, more volatile compounds that do not ionize well by ESI.
-
Check Mobile Phase pH: The mobile phase pH must be appropriate to either protonate (for ESI+) or deprotonate (for ESI-) your analyte. Ensure the pH is at least 1-2 units away from the analyte's pKa.[10]
-
-
Problem 4: Inaccurate Mass Measurement
You Observe: When using a high-resolution mass spectrometer (e.g., TOF, Orbitrap), the measured mass of your impurity is outside the acceptable error window (typically < 5 ppm), making formula generation unreliable.
Underlying Causes & Solutions:
-
Cause A: Poor Mass Calibration
-
Why it happens: The instrument's mass axis has drifted due to temperature fluctuations or electronic instability.
-
Solution:
-
Recalibrate the Instrument: Perform an external mass calibration according to the manufacturer's protocol.
-
Use an Internal Calibrant/Lock Mass: For the highest accuracy, continuously introduce a known compound (a lock mass) into the source. The software uses this known mass to correct for any drift in real-time during the analysis, ensuring sub-ppm mass accuracy.
-
-
-
Cause B: Insufficient Signal or Detector Saturation
-
Why it happens: Accurate mass measurement requires a stable, well-defined ion beam. If the impurity signal is too weak (poor ion statistics) or the main API peak is so intense that it saturates the detector, the centroiding algorithm cannot accurately determine the peak's mass.[20]
-
Solution:
-
For Weak Signals: Develop the method to increase the signal of the impurity (e.g., concentrate the sample, optimize source parameters).
-
For Strong Signals: If the API peak is the issue, use a divert valve to send the majority of the API peak to waste, preventing it from saturating the MS detector.[9] This protects the detector and improves the quality of data for impurities eluting nearby.
-
-
Key Protocols & Workflows
Protocol 1: A Systematic Workflow for Unknown Impurity Identification
This workflow provides a logical progression from initial detection to structural confirmation.
-
Detection and Accurate Mass Measurement:
-
Analyze the sample using a high-resolution mass spectrometer (HRMS).
-
Obtain an accurate mass measurement for the impurity, ensuring the mass error is less than 5 ppm, preferably less than 2 ppm.[20]
-
-
Elemental Formula Generation:
-
Use the instrument's software to generate a list of possible elemental compositions based on the accurate mass.
-
Apply chemical logic: filter results based on the elemental composition of the parent API. The impurity is likely to contain the same core elements. Use isotopic pattern matching (e.g., for Cl, Br) to further refine the formula.
-
-
Acquire MS/MS Fragmentation Data:
-
Perform a separate injection or use data-dependent acquisition to obtain an MS/MS spectrum of the impurity.[1]
-
This provides information about the impurity's substructures.
-
-
Leverage Forced Degradation Studies:
-
Forced degradation studies, where the API is subjected to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light), can be invaluable.[21][22]
-
If the unknown impurity is formed under specific stress conditions, it provides crucial clues about its structure and formation mechanism.[23] For example, an impurity that appears only after peroxide treatment is likely an N-oxide or other oxidation product.
-
-
Propose Putative Structures:
-
Synthesize all available data: the elemental formula, the MS/MS fragments, knowledge of the synthetic route, and data from forced degradation.
-
Propose one or more candidate structures that are consistent with all the evidence.
-
-
Confirm the Structure:
-
The gold standard for confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. This often requires isolating the impurity using preparative chromatography.[24]
-
Alternatively, if a structure is strongly suspected, a reference standard can be synthesized and its retention time and MS/MS spectrum compared to the unknown impurity. A perfect match provides confirmation.
-
References
-
SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
LCGC International. How to Avoid Problems in LC–MS. [Link]
-
Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Proven Strategies for Laboratories. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Reddit. Co-Eluting compounds in Column chromatography. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
Waters Corporation. Accuracy & Resolution in Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
-
ResearchGate. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]
-
CERI. Detecting impurities that coelute with the main peak. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
PubMed. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
International Council for Harmonisation. Impurities in New Drug Products Q3B(R2). [Link]
-
SGS INSTITUT FRESENIUS. Structural elucidation of unknown impurities. [Link]
-
ResearchGate. The importance and challenges of impurity profiling in modern pharmaceutical analysis. [Link]
-
AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
RSC Publishing. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. [Link]
-
BIOANALYSIS. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
ResearchGate. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Chromatography Forum. coeluting or comigrating impurities. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
PubMed. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. [Link]
-
ResearchGate. Chromatographic Co-elution Chromatography. [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
SGS Morocco. How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. [Link]
-
Acta Scientific. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. [Link]
-
PubMed. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. rsc.org [rsc.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Detecting impurities that coelute with the main peak [analyt.chrblee.net]
- 14. researchgate.net [researchgate.net]
- 15. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. longdom.org [longdom.org]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. actascientific.com [actascientific.com]
- 24. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to avoid N-dealkylation in piperazine derivatives.
Strategies to Mitigate N-Dealkylation in Piperazine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-dealkylation of piperazine derivatives. N-dealkylation is a common metabolic liability that can significantly impact the pharmacokinetic profile and overall viability of a drug candidate. This resource is designed to help you diagnose, understand, and strategically address this challenge in your experiments.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental concepts of N-dealkylation.
Q1: What is N-dealkylation and why is it a significant concern for my piperazine-containing compound?
A: N-dealkylation is a metabolic process where an alkyl group attached to a nitrogen atom is cleaved.[1] For piperazine derivatives, this is one of the most common metabolic pathways, often leading to the formation of a secondary amine metabolite and an aldehyde.[2][3] This is a critical issue for several reasons:
-
Altered Pharmacological Profile: The resulting metabolite may have a different potency, selectivity, or mechanism of action compared to the parent drug. In some cases, the metabolite is inactive, reducing the overall efficacy.[4] In other cases, it may have undesirable off-target effects.[5]
-
Rapid Clearance: If N-dealkylation is extensive, it can lead to a short in-vivo half-life and high plasma clearance, making it difficult to maintain therapeutic concentrations of the drug.[6]
-
Formation of Reactive Metabolites: The process, particularly the aldehyde byproduct, can sometimes lead to the formation of reactive species that may cause toxicity.[3]
The primary mechanism for this transformation in vivo is oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][7] The reaction begins with the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down.[2]
Caption: CYP450-mediated N-dealkylation mechanism.
Q2: Which enzymes are primarily responsible for the metabolic N-dealkylation of piperazines?
A: The N-dealkylation of piperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes , located mainly in the liver.[5] The most frequently implicated isozymes are:
-
CYP3A4: This is the most abundant CYP isozyme in the human liver and is responsible for the metabolism of a vast number of drugs.[5][8] It is often the primary enzyme involved in piperazine N-dealkylation.[9]
-
CYP2D6: This is another critical isozyme, and its involvement can be significant. It's worth noting that CYP2D6 activity can vary widely among individuals due to genetic polymorphisms, leading to different metabolite-to-parent drug ratios at steady state.[5]
While CYP3A4 and CYP2D6 are the main contributors, other isozymes like CYP1A2 and CYP2C19 may also play a minor role depending on the specific structure of the compound.[10]
Q3: How can I experimentally determine if my compound is susceptible to N-dealkylation?
A: The most common and direct method is to perform an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes.[11] This experiment involves incubating your compound with the enzyme source and a necessary cofactor (NADPH), then monitoring the disappearance of the parent compound over time.
To specifically confirm N-dealkylation, the experiment should be coupled with metabolite identification ("met ID") using LC-MS/MS. By analyzing the mass spectra, you can search for the expected mass of the N-dealkylated product. Comparing a sample incubated with NADPH to one without (a negative control) will confirm that the metabolite formation is enzyme-dependent.
Part 2: Troubleshooting Guide - Strategic Solutions
Scenario: My lead compound shows high metabolic turnover, and metabolite ID confirms N-dealkylation is the primary pathway. How can I improve its stability while preserving activity?
This is a classic drug design challenge. The following strategies, often used in combination, can effectively block or reduce N-dealkylation.
Strategy A: Introducing Steric Hindrance
Q: I've heard that adding bulky groups can help. Where should I place them and what are the potential trade-offs?
A: This is an excellent and often effective strategy. The goal is to physically block the CYP enzyme's active site from accessing the alpha-carbon of the N-alkyl group.[8]
-
Where to Modify: The most effective place to introduce steric bulk is on the carbon atom adjacent (alpha) to the piperazine nitrogen or on the nitrogen of the alkyl group itself. For example, changing an N-ethyl group to an N-isopropyl or N-cyclopropyl group can significantly slow down dealkylation.[12] Similarly, adding methyl groups to the piperazine ring, particularly at the 2 and 6 positions, can also impede metabolism.[13]
-
Rationale: The increased steric bulk creates a "steric shield" that hinders the optimal positioning of the substrate within the CYP active site, thus reducing the rate of α-carbon hydroxylation.[14]
-
Potential Trade-offs:
-
Loss of Potency: The added bulk might interfere with the compound's ability to bind to its intended biological target. It is crucial to test the new analogues for on-target activity.
-
Altered Physicochemical Properties: Increased bulk can increase lipophilicity, potentially affecting solubility and permeability.
-
Strategy B: Modulating Electronic Properties
Q: How does changing the pKa of the piperazine nitrogen affect N-dealkylation?
A: Modulating the electronic environment of the piperazine nitrogen is a more subtle but powerful approach. The initial step of CYP-mediated oxidation involves the abstraction of an electron from the nitrogen atom.[7] By making the nitrogen less basic (i.e., lowering its pKa), you can make it less electron-rich and thus less susceptible to oxidation.
-
How to Modify:
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs on or near the piperazine ring can lower the pKa of the nitrogen atoms.[15][16]
-
Amide Formation: Converting one of the piperazine nitrogens into an amide bond is a highly effective strategy. The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of the adjacent nitrogen and can prevent N-dealkylation at that site.[17]
-
-
Rationale: A lower pKa indicates that the nitrogen's lone pair of electrons is less available. This disfavors the initial electron transfer step required by the CYP450 catalytic cycle, slowing the rate of metabolism.[15][17]
-
Potential Trade-offs:
-
Binding Interactions: The basicity of the piperazine nitrogen is often critical for forming a salt bridge or hydrogen bond with the target protein. Reducing the pKa could disrupt this key interaction and reduce potency.
-
Solubility: The protonated (charged) form of the piperazine at physiological pH (7.4) is often crucial for aqueous solubility. A significant drop in pKa might lead to a higher proportion of the neutral, less soluble form.[15]
-
Strategy C: Bioisosteric Replacement
Q: When should I consider replacing the piperazine ring entirely? What are good alternative scaffolds?
A: If the strategies above fail or unacceptably compromise the compound's activity, or if the piperazine motif itself is not essential for pharmacology, replacing it with a bioisostere is a valid approach.[18] A bioisostere is a different functional group that retains similar steric and electronic properties, allowing it to engage in the same key interactions with the target.[19]
-
When to Consider: This strategy is most appropriate when SAR (Structure-Activity Relationship) data suggests that the vectors and basicity provided by the piperazine are important, but the ring itself is not.
-
Rationale: The goal is to find a scaffold that mimics the key features of the piperazine but has an inherently more stable metabolic profile.[18][20]
-
Common Replacements: The choice of a replacement scaffold involves a multi-parameter optimization of properties.[11]
| Scaffold | Key Features & Metabolic Considerations |
| Piperidine | Single basic nitrogen. Generally more lipophilic. Can be more stable, but is still susceptible to N-dealkylation and C-oxidation.[11][21] |
| Morpholine | Contains an oxygen atom, which reduces the nitrogen's basicity due to its electron-withdrawing effect. Generally more metabolically stable than piperidine.[21] |
| Homopiperazine (1,4-Diazepane) | A seven-membered ring that can alter the vectors of the nitrogen substituents. Its larger, more flexible ring may fit differently in enzyme and target binding sites, sometimes improving metabolic stability.[13][20] |
| Constrained Analogues | Bicyclic, spiro, or bridged diamines. These scaffolds lock the geometry of the nitrogen substituents, which can improve target affinity and metabolic stability by reducing the number of available conformations.[22][23] |
Part 3: Experimental Protocols & Workflows
A logical workflow is essential for efficiently tackling metabolic instability.
Caption: Decision workflow for addressing N-dealkylation.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the susceptibility of a compound to metabolism.
Objective: To determine the rate of disappearance of a test compound upon incubation with HLM in the presence of NADPH.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), (e.g., 20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (High clearance, e.g., Verapamil; Low clearance, e.g., Warfarin)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator/shaker at 37°C
Methodology:
-
Preparation:
-
Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Keep on ice.
-
Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer to an intermediate concentration.
-
-
Reaction Initiation (Time Course):
-
In a 96-well plate, add the HLM solution.
-
Add the test/control compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "T=0" and "No NADPH" controls.
-
-
Time Points & Quenching:
-
Immediately after adding NADPH, quench the "T=0" wells by adding 2-3 volumes of ice-cold ACN with internal standard.
-
Incubate the plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the corresponding wells with ice-cold ACN.
-
Also run a "No NADPH" control for the final time point to check for non-CYP degradation.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15-20 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Part 4: Synthetic Chemistry Considerations
Q: I'm observing N-dealkylation as a side reaction during my synthesis. How can I prevent this?
A: Unwanted N-dealkylation during synthesis is typically caused by overly harsh reagents or conditions.[24] This is distinct from metabolic degradation but can be equally problematic.
-
Protecting Groups: The most robust strategy is to use an orthogonal protecting group on one of the piperazine nitrogens. The Boc (tert-butyloxycarbonyl) group is very common. You can perform the desired reaction on the unprotected nitrogen and then remove the Boc group under acidic conditions in a final step. This provides excellent control over selectivity.[25]
-
Reagent Choice:
-
Chloroformates: Reagents like ethyl chloroformate or phenyl chloroformate can cause N-dealkylation.[24] If possible, choose alternative reagents for activating groups.
-
Oxidizing Agents: Strong oxidizing conditions can lead to cleavage of N-alkyl bonds.
-
-
Reaction Conditions: For mono-alkylation of an unprotected piperazine, carefully controlling stoichiometry (using an excess of piperazine) and reaction temperature (running the reaction at low temperatures) can favor the mono-alkylated product over the di-alkylated and dealkylated byproducts.[25]
Part 5: Advanced Concepts
Q: Can a prodrug strategy be used to protect the piperazine moiety?
A: Yes, a prodrug approach is a sophisticated strategy to transiently mask the piperazine nitrogen.[26] The idea is to attach a promoiety to the nitrogen that renders it metabolically stable. This promoiety is designed to be cleaved in vivo, often by a specific enzyme (like an esterase), to release the active parent drug at the desired site of action.[27][28]
For example, creating an N-acyloxymethyl or N-carbamate derivative on one of the piperazine nitrogens can protect it from CYP-mediated dealkylation.[29] This strategy is particularly useful if the basic nitrogen is essential for activity but is also the primary site of metabolism.
References
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. (2025). ResearchGate. [Link]
-
Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Karaman, R. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. [Link]
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
-
Bolles, K. S., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. [Link]
-
Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
-
Jana, S., et al. (2010). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Molecules. [Link]
-
Riley, R. J., et al. (2009). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica. [Link]
-
Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
-
Kudalkar, S. N., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses. [Link]
-
DeSantis, J., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]
-
Dinnocenzo, J. P., et al. (2002). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]
-
Daniel, W. A., & Wójcikowski, J. (2001). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. [Link]
-
Sakamuru, S., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bolles, K. S., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition. [Link]
-
Gomaa, M. A. M., et al. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2013). ResearchGate. [Link]
-
Due, S. L., et al. (1976). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry. [Link]
-
Magolan, J., & Coster, M. J. (2022). N-Dealkylation of Amines. Molecules. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2020). RSC Advances. [Link]
-
N-Dealkylation of Amines. (2022). Organic and Biomolecular Chemistry Group, University of Canterbury. [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]
-
Hughes, T. B., et al. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology. [Link]
-
The influence of steric hindrance of the N-dealkylation site upon the... (n.d.). ResearchGate. [Link]
-
Karaman, R. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Medicinal Chemistry. [Link]
-
Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar. [Link]
-
Braconi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Wang, C., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
-
(PDF) N-Dealkylation of Amines. (2022). ResearchGate. [Link]
-
N-Dealkylation of Amines. (2022). University of Groningen research portal. [Link]
Sources
- 1. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uregina.ca [uregina.ca]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 23. enamine.net [enamine.net]
- 24. N-Dealkylation of Amines | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Piperazine-Based Compounds in Solution
A Foreword on Piperazine Stability
The piperazine ring is a ubiquitous scaffold in modern drug discovery, prized for its favorable physicochemical properties and versatile biological activities. However, the very features that make it attractive—its two basic nitrogen atoms—also render it susceptible to a range of degradation pathways. Inconsistent assay results, loss of potency, or the appearance of unknown impurities can often be traced back to compound instability. This guide is designed to serve as a first line of technical support for researchers encountering these challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, design robust experiments, and ultimately, ensure the integrity of your valuable research.
Section 1: Understanding the Core of Piperazine Instability
The stability of a piperazine-based compound in solution is not an intrinsic constant but a dynamic equilibrium influenced by its environment. The key to managing stability is understanding the primary mechanisms of degradation.
-
Oxidation: The electron-rich nitrogen atoms of the piperazine ring are prime targets for oxidation. This can be triggered by atmospheric oxygen, reactive oxygen species in your media, or trace metal ion catalysts.[1][2] Oxidation can lead to the formation of N-oxides, ring-opening byproducts, or colored degradants.[3]
-
pH-Dependent Degradation: Piperazine is a weak base, and the protonation state of its nitrogen atoms is highly pH-dependent.[1][4] This is critical because the susceptibility to both hydrolysis and oxidation can change dramatically with pH.[2][5] Every compound will have a unique pH-stability profile, and operating outside this optimal range is a common source of degradation.[1]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions.[1] This can lead to complex degradation pathways, including oxidation and the formation of radical species.[6] Compounds left on a lab bench under ambient light can degrade significantly over the course of a single day.
-
Thermal Degradation: While piperazine itself is relatively resistant to thermal degradation compared to other amines, elevated temperatures accelerate all chemical reactions, including degradation.[7][8][9] This is especially true in solution, where interactions with solvent and solutes can promote breakdown.[8]
-
Nitrosamine Formation: A significant and highly scrutinized degradation pathway is the reaction of the secondary amine functionality in the piperazine ring with nitrosating agents (like nitrite salts) under acidic conditions to form N-nitrosamines.[10][11] These impurities are potent mutagens and their presence is a major concern in drug development.[12][13]
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter during your experiments. The following diagnostic workflow provides a general approach to tackling stability-related challenges.
Caption: A general workflow for troubleshooting piperazine compound stability.
Q1: My aqueous solution of a piperazine-containing drug has turned a faint yellow and I'm seeing a loss of activity in my cell-based assay. What are the likely causes and how can I fix it?
A1: This is a classic presentation of compound degradation. The color change often indicates the formation of oxidized or polymeric impurities, while the loss of activity confirms a decrease in the concentration of the active parent compound.[1]
-
Causality: The primary culprits are likely oxidation and/or photodegradation. The nitrogen atoms in the piperazine ring are susceptible to oxidation by dissolved atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions in your buffer or water.[1][2]
-
Troubleshooting & Mitigation:
-
pH Optimization: The first and most critical step is to determine the optimal pH for your compound's stability. Conduct a pH-stability profile by preparing your solution in a series of buffers (e.g., from pH 3 to pH 10) and monitoring the compound's purity over time with HPLC. Formulating your compound at its most stable pH is crucial.[1] Using a salt form (e.g., hydrochloride or citrate) can also significantly improve stability.[1][14]
-
Protect from Light: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.[1] Conduct experiments under subdued lighting whenever possible.
-
Deoxygenate and Use Antioxidants: If the compound is highly sensitive, sparging your solvent with an inert gas like nitrogen or argon before dissolution can remove dissolved oxygen. For long-term storage, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.[1]
-
Consider Chelating Agents: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from participating in redox cycling.[1]
-
Q2: My experimental results are highly variable from day to day, even though I'm using the same stock solution. Could this be a stability issue?
A2: Absolutely. Inconsistent results are a hallmark of a compound degrading in solution.[1] Each time you use the stock solution, it may have a different concentration of the active compound than the last time.
-
Causality: Repeated freeze-thaw cycles can accelerate degradation by causing localized concentration changes as the solution freezes. Furthermore, every time the vial is opened, it is exposed to atmospheric oxygen and moisture.
-
Best Practices for Trustworthy Results:
-
Always Use Freshly Prepared Solutions: The gold standard is to prepare a fresh solution from solid material for each experiment. If this is not feasible, you must validate the stability of your stock solution under your specific storage conditions.
-
Aliquot for Single Use: If you must store solutions, prepare small, single-use aliquots. This prevents both repeated freeze-thaw cycles and contamination of the entire stock. Store these aliquots at -20°C or, for enhanced stability, at -80°C.[1]
-
Validate Solution Stability: To understand how long your stock is viable, perform a simple time-course study. Analyze your stock solution by HPLC-UV right after it's made, and then again at various time points (e.g., 4, 8, 24, 48 hours) under its storage conditions. This will define the window in which you can confidently use the solution.
-
Q3: I'm developing a stability-indicating HPLC method, but I'm struggling to separate the parent drug from its degradation products. What can I do?
A3: This is a common challenge in analytical development. Achieving baseline separation is essential for accurately quantifying stability.
-
Causality: Degradation products are often structurally similar to the parent compound, making them difficult to resolve on standard columns like a C18. Piperazine derivatives are also basic, which can lead to poor peak shape (tailing) on silica-based columns.
-
HPLC Method Development Strategies:
-
Column Selection: Don't be limited to C18. Explore columns with different selectivities. A phenyl-hexyl or a cyano (CN) column can provide alternative retention mechanisms that may resolve your compounds.[1]
-
Mobile Phase pH: The pH of the mobile phase is your most powerful tool. Since piperazine compounds are basic, small changes in pH can significantly alter their ionization state and, therefore, their retention time and peak shape.[1] Experiment with pH values both above and below the pKa of your compound's nitrogen atoms.
-
Mobile Phase Additives: To improve the peak shape of your basic analyte, consider adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase. This competes with your analyte for active sites on the silica backbone, reducing tailing.[1]
-
Gradient Elution: If isocratic elution fails, a gradient program is necessary. A shallow gradient, where the percentage of organic solvent changes slowly, often provides the resolving power needed to separate closely eluting peaks.[1]
-
Use Stressed Samples for Development: Ensure you are using samples from your forced degradation study to develop the method. These samples contain the degradation products you need to separate, confirming that your method is truly "stability-indicating."[1]
-
Q4: I have an unknown peak in the chromatogram of my stability sample. How can I identify this degradant?
A4: Identifying unknown degradants is crucial for understanding the degradation pathway and assessing potential safety risks.
-
Causality: Stress conditions (acid, base, oxidation, etc.) create new chemical entities. Your goal is to determine their molecular structure.
-
Structure Elucidation Workflow:
-
High-Resolution Mass Spectrometry (LC-MS): The first step is to couple your HPLC to a mass spectrometer. A high-resolution instrument (like a TOF or Orbitrap) will provide a highly accurate mass-to-charge ratio (m/z) for the unknown peak, allowing you to determine its elemental formula.[1]
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it inside the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides vital clues about the molecule's structure, like puzzle pieces.[1]
-
Forced Degradation Context: The conditions under which the degradant was formed provide important clues. For example, a degradant that appears only under oxidative stress (H₂O₂) is likely an N-oxide or a product of oxidative ring opening. A product formed under acidic or basic hydrolysis suggests the cleavage of a labile group elsewhere in the molecule.[1]
-
| Degradation Pathway | Common Stressor | Potential Products | Primary Mitigation Strategy |
| Oxidation | Hydrogen Peroxide (H₂O₂), O₂, Metal Ions | N-oxides, Ring-opened products, Hydroxylated species | Store under inert gas, Use antioxidants (e.g., BHT), Use chelating agents (e.g., EDTA) |
| Acid Hydrolysis | Strong Acid (e.g., HCl) | Products of cleavage of labile groups (e.g., amides, esters) | Formulate at optimal pH, Use appropriate buffer |
| Base Hydrolysis | Strong Base (e.g., NaOH) | Products of cleavage of labile groups (e.g., amides, esters) | Formulate at optimal pH, Use appropriate buffer |
| Photodegradation | UV/Visible Light | Complex mixture of photo-oxidative products | Store in amber vials or protect from light |
| Thermal Degradation | Elevated Temperature | Various, often accelerates other pathways | Store at recommended temperature (e.g., 4°C, -20°C) |
| Nitrosation | Nitrite source + Acidic pH | N-Nitrosamines | Avoid nitrite sources in raw materials/excipients, Add nitrosation inhibitors (e.g., ascorbic acid)[10] |
Section 3: Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of any stability investigation. Its purpose is to intentionally degrade the compound under a variety of harsh conditions to identify likely degradation products and establish a stability-indicating analytical method.[1][2]
Caption: General workflow for conducting a forced degradation study.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for a novel piperazine-based compound.
Materials:
-
Piperazine-containing drug substance
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV-MS system, photostability chamber, calibrated oven
Recommended Starting Conditions for Stress Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | Sample at 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80 °C | Sample at 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Sample at 2, 8, 24 hours |
| Thermal | Drug in Solution | 60 - 80 °C | Sample at 24, 48, 72 hours |
| Photolytic | Drug in Solution/Solid | ICH-compliant chamber | Overall illumination ≥ 1.2 million lux hours; UV energy ≥ 200 watt hours/m² |
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).
-
Initiate Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Place in an oven at 60°C.[1][2]
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Place in an oven at 60°C.[1]
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[1][2]
-
Thermal Degradation: Keep a portion of the stock solution in a clear vial in the oven at 60°C.
-
Photodegradation: Expose a portion of the stock solution (in a quartz cuvette or other UV-transparent container) and a sample of the solid drug substance to light in a photostability chamber. A control sample should be wrapped in foil and placed in the same chamber.[1]
-
-
Sample Collection and Quenching:
-
At appropriate time points, withdraw an aliquot from each stress condition. The goal is to achieve 5-20% degradation of the parent compound.
-
Cool samples to room temperature if heated.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.[1]
-
Dilute all samples, including a non-stressed control, to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC-UV/MS Analysis:
-
Analyze all samples using an HPLC method capable of separating the parent peak from all generated degradants.
-
Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength.
-
Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the stressed samples.
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the control sample.
-
Identify the conditions that cause degradation.
-
Calculate the percentage of degradation in each condition.
-
Use the MS and MS/MS data to propose structures for the major degradation products.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal general storage conditions for solutions of piperazine-based compounds?
-
A: While compound-specific, a good starting point is to store solutions as single-use aliquots at -20°C or -80°C in amber vials to protect from light.[1][15] For short-term storage (e.g., during an experiment), keeping the solution at 4°C is often acceptable, but this should be verified.[15] Room temperature storage should be avoided.[15]
-
-
Q: How can I proactively prevent nitrosamine formation in my experiments?
-
A: The risk is highest when using reagents or excipients that may contain nitrite impurities (e.g., some grades of povidone) under acidic conditions.[13] If nitrosation is a concern, work under neutral or basic conditions if possible. The addition of inhibitors like ascorbic acid or alpha-tocopherol to the formulation can also scavenge nitrosating agents.[10]
-
-
Q: What is the very first thing I should do if I suspect my compound is unstable?
-
A: Prepare a fresh solution of your compound from the solid material and immediately repeat your key experiment. At the same time, analyze both the old and the new solution by HPLC. This will quickly tell you if the solution's integrity was the source of the problem.[1]
-
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Thermal degradation of piperazine and its structural analogs. ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- Piperazine - Wikipedia. Wikipedia.
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
- Piperazine | C4H10N2 | CID 4837. PubChem.
- Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate.
- Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate.
- N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. ResearchGate.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.
- Photostability studies. (a-c) The changes in absorbance at the... ResearchGate.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized Methyl 1-acetylpiperazine-2-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like Methyl 1-acetylpiperazine-2-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or degradation products—can introduce unforeseen toxicity or alter pharmacological activity.
This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for determining the purity of synthesized this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, creating a framework for a robust, self-validating purity assessment strategy. This document is intended for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of how to establish the purity of a newly synthesized chemical entity with a high degree of confidence.
The Strategic Approach to Purity Confirmation
A single analytical method is insufficient to declare a compound "pure." True confidence is achieved by employing multiple, orthogonal (different and independent) analytical techniques that challenge the sample in distinct ways. A comprehensive purity assessment workflow interrogates the compound's identity, the profile of its organic and inorganic impurities, and its absolute composition.
Caption: Figure 1. A comprehensive workflow for the purity assessment of a synthesized compound.
Postulated Synthesis and Potential Impurities
To contextualize our analysis, we will assume a common synthetic route for this compound: the N-acetylation of Methyl piperazine-2-carboxylate using acetyl chloride in the presence of a non-nucleophilic base like triethylamine.
Reaction: Methyl piperazine-2-carboxylate + Acetyl Chloride --(Triethylamine, DCM)--> this compound
This seemingly straightforward reaction can generate a profile of predictable impurities:
-
Impurity A (Starting Material): Unreacted Methyl piperazine-2-carboxylate.
-
Impurity B (Reagent By-product): Triethylamine hydrochloride.
-
Impurity C (Over-reaction): Methyl 1,4-diacetylpiperazine-2-carboxylate (if piperazine-2-carboxylic acid was the ultimate starting material and not properly protected).
-
Impurity D (Degradant): 1-Acetylpiperazine-2-carboxylic acid (from hydrolysis of the methyl ester).
-
Impurity E (Isomer): Methyl 4-acetylpiperazine-2-carboxylate. The N1 and N4 positions on the piperazine ring have different reactivities, but acylation at the less reactive N4 position is possible.[1]
Our analytical challenge is to select and optimize methods that can separate, identify, and quantify these potential impurities from the target compound.
Comparison of Core Analytical Techniques
We will now compare four powerful, orthogonal techniques for the purity assessment of our target molecule.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV/MS | Differential partitioning between a stationary and mobile phase. | Primary purity assay; detection and quantification of non-volatile organic impurities. | High resolution, excellent quantitation, sensitive, adaptable (gradient, different columns).[2] | Requires chromophore for UV detection; MS detector needed for non-UV active compounds; requires reference standards for impurity quantification. |
| GC-MS | Partitioning into a gaseous mobile phase based on volatility. | Detection of residual solvents and volatile impurities; structural confirmation via mass fragmentation. | Excellent for volatile/semi-volatile analysis[2]; provides structural information from mass spectra.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation; detection of all proton-containing impurities. | Gold standard for structure confirmation[5]; can quantify impurities without specific reference standards (qNMR). | Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret. |
| Elemental Analysis | Combustion of the compound to determine the percentage of C, H, N, etc. | Confirms the elemental composition and overall purity against the theoretical formula. | Provides absolute purity measurement[6]; required by many journals for publication of new compounds.[7] | Does not identify individual impurities; requires a highly purified sample for accurate results. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
Expertise & Experience: The choice of a reversed-phase C18 column is the workhorse for moderately polar compounds like our target molecule. A gradient elution is selected to ensure that both early-eluting polar impurities (like Impurity D) and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. Since the acetylated piperazine motif lacks a strong chromophore, UV detection at a low wavelength (~210 nm) is necessary, but coupling to a mass spectrometer (MS) provides definitive identification of peaks based on their mass-to-charge ratio (m/z) and is considered the gold standard.[8]
Protocol: HPLC-UV/MS Method
-
System: Agilent 1260 Infinity II LC System with DAD and a 6120 Single Quadrupole MS.
-
Column: Waters SunFire C18 (150 mm x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B over 1 min; hold for 4 min for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
MS Detection: ESI+, Scan range 100-500 m/z.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for analysis (100 µg/mL).
Trustworthiness (Self-Validation): The protocol's trustworthiness is established by observing a sharp, symmetrical peak for the main component. The MS data for this peak must match the theoretical mass of this compound (C8H14N2O3, MW: 186.21; [M+H]⁺: 187.1). Any other detected peaks are potential impurities, and their mass spectra can be used to tentatively identify them (e.g., a peak with [M+H]⁺ of 145.1 would correspond to the starting material, Impurity A).
Hypothetical Data Summary (HPLC):
| Peak No. | Retention Time (min) | Area % | [M+H]⁺ (Observed) | Tentative ID |
| 1 | 2.8 | 0.15 | 173.1 | Impurity D (Acid) |
| 2 | 3.5 | 0.45 | 145.1 | Impurity A (SM) |
| 3 | 6.2 | 99.25 | 187.1 | Product |
| 4 | 7.1 | 0.15 | 187.1 | Impurity E (Isomer) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the ideal method for detecting volatile impurities, particularly residual solvents from the synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes). Our target molecule is semi-volatile and should be amenable to GC-MS analysis. A mid-polarity column (e.g., DB-17) is chosen to provide good separation for a range of potential amine and ester compounds.[10]
Protocol: GC-MS Method
-
System: Agilent 7890B GC with 5977A MSD.
-
Column: Agilent DB-17 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Initial temp 80°C, hold for 2 min; ramp at 15°C/min to 280°C; hold for 5 min.
-
Injector: Splitless, 250°C.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in HPLC-grade Methanol.
Trustworthiness (Self-Validation): The system is validated by the reproducible retention time of the main peak and a mass spectrum that is consistent with the expected fragmentation pattern. The fragmentation will provide structural confirmation. For example, a characteristic fragment would be the loss of the methoxycarbonyl group (-COOCH3), and another would be related to the piperazine ring fragmentation. The absence of peaks for common solvents confirms their removal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation.[5] ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms. For our target molecule, specific shifts will confirm the presence of the acetyl group, the methyl ester, and the protons on the piperazine ring, confirming the correct isomeric form.
Protocol: NMR Analysis
-
System: Bruker AVANCE III 400 MHz spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
-
Data Processing: Process spectra using appropriate software (e.g., MestReNova). Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.
Trustworthiness (Self-Validation): The structural assignment is self-validating. The number of signals, their chemical shifts, their splitting patterns (multiplicity), and their integration values in the ¹H spectrum must all be consistent with the proposed structure and only that structure. For instance, a singlet integrating to 3 protons around 2.1 ppm would be characteristic of the acetyl methyl group, and another singlet integrating to 3 protons around 3.7 ppm would correspond to the ester methyl group. The presence of small, unidentified peaks would indicate impurities, which can sometimes be identified by their structure.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~4.8-5.0 | m | 1H | H-2 |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.0-4.2 | m | 4H | H-3, H-5 |
| ~2.8-3.2 | m | 2H | H-6 |
| 2.15 | s | 3H | -COCH₃ |
Elemental Analysis
Expertise & Experience: Elemental analysis provides the ultimate confirmation of bulk purity by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula. For publication in reputable chemistry journals, the experimental values are typically expected to be within ±0.4% of the theoretical values.[7]
Protocol: Elemental Analysis
-
System: PerkinElmer 2400 Series II CHNS/O Analyzer.
-
Sample Preparation: Submit ~5 mg of the highly purified, dried (under high vacuum) sample.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Calculation: The software calculates the percentage of each element.
Trustworthiness (Self-Validation): This technique is a direct measure of the compound's composition. If the sample contains significant amounts of inorganic impurities (like salts) or residual solvents, the elemental composition will deviate significantly from the theoretical values, providing a clear indication of impurity.
Hypothetical Elemental Analysis Data:
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 51.60 | 51.55 | -0.05 |
| Hydrogen (H) | 7.58 | 7.61 | +0.03 |
| Nitrogen (N) | 15.04 | 15.00 | -0.04 |
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC provides the primary quantitative measure of purity with respect to organic by-products, it must be corroborated by other methods. GC-MS validates the absence of volatile impurities and provides supporting structural evidence. NMR spectroscopy offers definitive structural confirmation, ensuring the correct isomer has been synthesized and allowing for the identification of structurally related impurities. Finally, elemental analysis provides a crucial, independent confirmation of the compound's absolute elemental composition.
By integrating the results from these distinct methodologies, a scientist can build a comprehensive and defensible purity profile, ensuring the quality and reliability of the material for its intended application in research and drug development. This self-validating, multi-pronged approach embodies the scientific rigor necessary to advance chemical entities from the laboratory to further development.
References
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]
-
García-Álvarez, M. C., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(18), 4136. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. [Online] Available at: [Link]
-
Gomtsyan, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. Available at: [Link]
-
Wang, Q., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Chemistry - A European Journal, 28(45), e202201389. Available at: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Online] 2024. Available at: [Link]
-
American Elements. Methyl (R)-1-Boc-piperazine-2-carboxylate. [Online] Available at: [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Online] Available at: [Link]
-
Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Online] Available at: [Link]
- Google Patents. CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
-
Pharmaffiliates. Piperazine-impurities. [Online] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online] 2015, 7(12):83-88. Available at: [Link]
-
Food and Agricultural Immunology. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Online] 2021, 32(1), 324-336. Available at: [Link]
-
Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Online] 2012, 4, 764-771. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18404484, Methyl 1-methylpiperazine-2-carboxylate. [Online] Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online] Available at: [Link]
-
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Online] Available at: [Link]
-
Kour, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. Available at: [Link]
-
Lee, H. S., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 654-659. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(11), 1838. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2760426, Methyl Piperazine-2-carboxylate. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Online] Available at: [Link]
-
O'Neill, M. J., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 16(34), 6175-6181. Available at: [Link]
-
ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Online] Available at: [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series. [Online] Available at: [Link]
-
Journal of Separation Science. A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. [Online] 2017, 40(2), 489-496. Available at: [Link]
-
ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrap.net [ijrap.net]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 9. 13889-98-0|1-Acetylpiperazine|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Confirmation of Methyl 1-acetylpiperazine-2-carboxylate by 2D NMR
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. For complex heterocyclic molecules like Methyl 1-acetylpiperazine-2-carboxylate, seemingly simple structures can harbor significant complexity. The presence of an N-acetyl group introduces the possibility of rotational isomers (rotamers) due to the partial double-bond character of the amide C-N bond, which can lead to signal broadening or even duplication in standard one-dimensional (1D) NMR spectra.[1][2] This guide provides a comprehensive, in-depth walkthrough of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges and provide irrefutable proof of structure.
This document is designed for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for structural elucidation. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach.
The Strategic Imperative for 2D NMR
While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in assembling the complete structural puzzle, especially with cyclic systems. 2D NMR spectroscopy transforms spectral data from a simple list of signals into a detailed connectivity map.[3] The core experiments deployed in this guide are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons (¹H-¹H`), typically through two or three bonds. It is the primary tool for identifying adjacent protons and tracing out spin systems within the molecule.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached via a single bond (¹JCH). It provides an unambiguous link between the ¹H and ¹³C spectra, definitively identifying CH, CH₂, and CH₃ moieties.[3][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). It is the key to connecting disparate fragments of the molecule, such as linking the piperazine ring to the acetyl and methyl ester groups.[3][5]
The logical workflow for this structural confirmation is a hierarchical process where each experiment builds upon the insights of the last, culminating in a complete and validated structure.
Figure 2: Standard experimental workflow from sample preparation to data acquisition.
Data Analysis and Interpretation: Assembling the Puzzle
For clarity, we will use the following numbering scheme for this compound:
Step 1: Predicted 1D NMR Chemical Shifts
Based on standard chemical shift values and data from similar piperazine structures, we can predict the approximate regions where signals will appear. [6][7][8]This table serves as our initial hypothesis, which will be confirmed or refuted by the 2D data.
| Atom Number | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | DEPT-135 |
| 2 | ~4.8 - 5.2 (dd) | ~55 - 58 | CH (+) |
| 3 | ~3.0 - 3.6 (m) | ~45 - 48 | CH₂ (-) |
| 5 | ~2.8 - 3.4 (m) | ~48 - 52 | CH₂ (-) |
| 6 | ~3.8 - 4.2 (m) | ~40 - 44 | CH₂ (-) |
| 8 (C=O) | - | ~169 - 172 | Quat (0) |
| 9 (CH₃) | ~2.1 (s) | ~21 - 23 | CH₃ (+) |
| 10 (C=O) | - | ~170 - 173 | Quat (0) |
| 11 (OCH₃) | ~3.7 (s) | ~52 - 54 | CH₃ (+) |
Note: The piperazine ring protons (H-3, H-5, H-6) are expected to be complex multiplets (m) due to geminal and vicinal coupling, as well as potential conformational effects.
Step 2: COSY Analysis – Tracing the Ring
The COSY spectrum reveals the proton-proton coupling network. The key correlations will establish the connectivity of the piperazine ring.
-
A cross-peak between the proton at C2 and the protons at C3 will be observed.
-
The protons at C3 will show correlations to the proton at C2 .
-
The protons at C5 will show correlations to the protons at C6 .
-
Crucially, there will be no COSY correlation between the protons on C3 and C5, as they are separated by the nitrogen atom (N4), breaking the spin system. This confirms the heteroatom placement.
Step 3: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum is the most straightforward to interpret. It will show a single cross-peak for every protonated carbon, directly linking the signals from the ¹H and ¹³C spectra.
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| ~4.8 - 5.2 | ~55 - 58 | C2-H2 |
| ~3.0 - 3.6 | ~45 - 48 | C3-H3 |
| ~2.8 - 3.4 | ~48 - 52 | C5-H5 |
| ~3.8 - 4.2 | ~40 - 44 | C6-H6 |
| ~2.1 | ~21 - 23 | C9-H9 |
| ~3.7 | ~52 - 54 | C11-H11 |
This experiment validates the assignments from the DEPT-135 spectrum and provides the precise ¹³C chemical shift for each protonated carbon.
Step 4: HMBC Analysis – Connecting the Fragments
The HMBC spectrum provides the definitive long-range connectivity information required to assemble the entire molecule. The following key correlations are expected:
| Proton(s) | Correlated Carbon(s) (Long-Range) | Structural Insight |
| H9 (Acetyl CH₃) | C8 (Acetyl C=O) | Confirms the acetyl group. |
| H11 (Ester OCH₃) | C10 (Ester C=O) | Confirms the methyl ester group. |
| H2 (Piperazine) | C10 (Ester C=O), C6 , C8 (Acetyl C=O) | Crucial Link: Attaches the ester group to C2 and confirms C2's position adjacent to the N-acetyl group (N1). |
| H6 (Piperazine) | C2 , C5 | Confirms the piperazine ring connectivity. |
The correlation from H2 to the acetyl carbonyl (C8) is particularly diagnostic, as it unambiguously places the acetyl group on N1. Similarly, the correlation from H2 to the ester carbonyl (C10) confirms the position of the ester substituent at C2.
Figure 3: Key 2D NMR correlations confirming the structure of this compound.
Comparative Analysis and Conclusion
Attempting to elucidate this structure with 1D NMR alone would be fraught with uncertainty. The overlapping multiplets of the piperazine protons would make definitive assignment nearly impossible. While mass spectrometry would confirm the molecular formula and IR spectroscopy would identify the amide and ester functional groups, neither technique provides the atom-by-atom connectivity map that 2D NMR delivers.
The combination of COSY, HSQC, and HMBC experiments creates a self-validating dataset. The COSY spectrum builds the proton framework, the HSQC spectrum assigns the carbons to that framework, and the HMBC spectrum locks the constituent parts—the piperazine ring, the N-acetyl group, and the C2-methyl ester—into their one, unique, and correct orientation. This multi-pronged approach resolves any ambiguity arising from signal overlap or conformational complexity, providing irrefutable evidence for the structural confirmation of this compound.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Available at: [Link]
-
Heffron, G. 2D NMR FOR THE CHEMIST: A Practical Description and Experimental Guide . Varian, Inc. Available at: [Link]
-
Structural Elucidation and Spectroscopic Studies of Acetyl Substituted Piperazine Nucleus . (2021). ResearchGate. Available at: [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Interpreting 2-D NMR Spectra . (2023). Chemistry LibreTexts. Available at: [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. Available at: [Link]
-
Reich, H. J. Two Dimensional NMR . University of Wisconsin. Available at: [Link]
-
2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC . (2018). ResearchGate. Available at: [Link]
-
Reich, H. J. ¹³C NMR Chemical Shifts . University of Wisconsin. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Available at: [Link]
-
Vaughan, K., et al. (2009). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines . Canadian Journal of Chemistry. Available at: [Link]
-
NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. Available at: [Link]
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
-
NMR Chemical Shifts Tables . Michigan State University. Available at: [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 8. web.pdx.edu [web.pdx.edu]
The Impact of Acetylation on the Biological Activity of Piperazine Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the subtle yet significant impact of chemical modifications on a pharmacophore's biological activity is paramount. The piperazine scaffold, a ubiquitous feature in numerous clinically successful drugs, is a prime example of a privileged structure whose therapeutic profile can be finely tuned through strategic derivatization.[1][2][3] Among the various modifications, acetylation of the piperazine nitrogen stands out as a critical determinant of a compound's pharmacological and pharmacokinetic properties. This guide provides an in-depth, objective comparison of acetylated versus non-acetylated piperazines, supported by experimental data, to illuminate the causal relationships between this chemical alteration and its biological consequences.
The Piperazine Moiety: A Versatile Pharmacophore
The six-membered heterocyclic ring containing two opposing nitrogen atoms, known as piperazine, offers a unique combination of structural rigidity and synthetic tractability.[3] This scaffold is a cornerstone in medicinal chemistry, appearing in drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and anti-infectives.[1][4] The two nitrogen atoms provide handles for introducing various substituents, thereby modulating the molecule's physicochemical properties and its interactions with biological targets.[2][3]
Acetylation: More Than Just a Structural Tweak
Acetylation, the introduction of an acetyl group (-COCH₃), at one of the piperazine nitrogens can profoundly alter a molecule's biological profile. This modification can influence receptor binding affinity, metabolic stability, and even the mechanism of action.
The Process of Acetylation
The acetylation of a piperazine ring is a chemical reaction that introduces an acetyl group, typically from acetyl chloride or acetic anhydride, onto one of the nitrogen atoms. This conversion of a secondary or primary amine to an amide has significant implications for the molecule's electronic and steric properties.
Caption: General schematic of the piperazine acetylation reaction.
Comparative Analysis of Biological Activity
The introduction of an acetyl group can either enhance or diminish the biological activity of a piperazine derivative, depending on the specific target and the overall molecular context.
Receptor Binding Affinity
Acetylation can significantly impact how a ligand fits into the binding pocket of a receptor. The acetyl group can introduce new hydrogen bond acceptors (the carbonyl oxygen) and alter the basicity of the adjacent nitrogen, thereby influencing electrostatic interactions.
A study on novel histamine H3 receptor (hH3R) ligands provides a clear example. The introduction of a carbonyl group, as in an acetyl derivative, in the lipophilic part of the molecule led to an increased affinity for hH3R compared to branched alkyl substituents.[5]
| Compound Type | hH3R Ki (nM) | Reference |
| Acetyl Phenoxyalkyl Piperazine Derivative (Compound 4) | 10.2 | [5] |
| Propionyl Phenoxyalkyl Piperazine Derivative (Compound 16) | 5.2 | [5] |
| Branched Alkyl Analogue | (Higher Ki, indicating lower affinity) | [5] |
Table 1: Comparison of hH3R binding affinities for acetylated and related piperazine derivatives.
In another instance, comparing piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists, the nature of the heterocyclic ring (piperazine vs. piperidine) had a more pronounced effect on sigma-1 receptor affinity than the substituents on the ring.[6][7] However, within a series of piperazine derivatives, modifications like acetylation can fine-tune the affinity for secondary targets.
Enzyme Inhibition
Piperazine derivatives are also known to be potent enzyme inhibitors. For instance, certain thiazole-piperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[8] While this study did not directly compare acetylated vs. non-acetylated piperazines at the same position, the broader class of N-substituted piperazines showed significant AChE inhibitory activity.[8][9]
Another area of interest is the inhibition of acetyl-CoA carboxylase (ACC), where (4-piperidinyl)-piperazine derivatives have been explored.[10] The substituents on the piperidine nitrogen, which is analogous to the N-substitution on a piperazine, were found to be critical for inhibitory activity.
Pharmacokinetic Profile: The Metabolic Fate of Acetylation
Acetylation plays a crucial role in the metabolism and pharmacokinetics of piperazine-containing drugs.
Metabolic Stability and N-Acetylation
Unsubstituted piperazine moieties can be susceptible to metabolism by N-acetyltransferases (NATs).[11] This acetylation is a phase II metabolic reaction that can lead to rapid clearance of the drug from the body. A study on a series of piperazine-containing pyrazolopyrimidine compounds identified a lead compound that was rapidly acetylated in rat liver cytosol to an N-acetylpiperazine metabolite, which was the major circulating metabolite in vivo.[11] This rapid metabolism can be a significant hurdle in drug development.
Conversely, in some cases, acetylation is a deliberate design feature to achieve a desired pharmacological effect or to block a metabolic pathway. By acetylating a piperazine nitrogen, medicinal chemists can prevent further metabolism at that site.
Caption: N-acetylation as a metabolic pathway for piperazine drugs.
Impact on Physicochemical Properties and Bioavailability
Acetylation can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its absorption, distribution, and excretion.[3] The conversion of a basic amine to a more neutral amide can influence oral bioavailability. For instance, the pKa of the piperazine nitrogen is significantly lowered upon acetylation, which affects the protonation state at physiological pH.[12] This can have a cascading effect on solubility and membrane permeability.
Piperazine derivatives have also been shown to act as P-glycoprotein (P-gp) inhibitors, which can improve the bioavailability of co-administered drugs by reducing their efflux from cells.[13] The nature of the substituents on the piperazine ring is critical for this activity.
Experimental Protocols
To empirically determine the effects of acetylation on the biological activity of piperazine derivatives, the following experimental workflows are typically employed.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of acetylated and non-acetylated piperazine derivatives for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compounds (acetylated and non-acetylated piperazines).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of acetylated and non-acetylated piperazine derivatives to metabolism by liver enzymes.
Methodology:
-
Incubation: Incubate the test compounds (at a fixed concentration) with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for phase I metabolism, UDPGA for glucuronidation, PAPS for sulfation, and acetyl-CoA for acetylation).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a solvent like acetonitrile.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.
Caption: Workflow for comparing acetylated vs. non-acetylated piperazines.
Conclusion
The acetylation of piperazine derivatives is a powerful tool in the medicinal chemist's arsenal for modulating biological activity and pharmacokinetic properties. It is not a simple "on" or "off" switch for activity but rather a nuanced modification that can fine-tune a molecule's interaction with its biological targets and its metabolic fate. A thorough understanding of the comparative effects of acetylation is essential for the rational design of novel piperazine-based therapeutics with improved efficacy and safety profiles. As this guide has demonstrated, a systematic and comparative approach, grounded in robust experimental data, is crucial for unlocking the full potential of this versatile pharmacophore.
References
-
Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. [Link]
-
Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Carlile, D. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica. [Link]
-
Jadhav, S. A., & Bobade, V. D. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Yıldırım, S., et al. (2018). Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. Letters in Drug Design & Discovery. [Link]
-
Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Kumar, A., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry. [Link]
-
Szczepańska, K., et al. (2018). Optimization and preclinical evaluation of novel histamine H3 receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Yeşilkaya, Z., et al. (2018). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry. [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism. [Link]
-
Taha, M., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Archiv der Pharmazie. [Link]
-
Kumar, P., et al. (2023). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. International Journal of Health, Education and Social. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Optimization and preclinical evaluation of novel histamine H3receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis of Piperazine-2-Carboxylate Analogs as Cholinesterase Inhibitors: A Guide for Rational Drug Design
Introduction: The Piperazine Scaffold in Neurodegenerative Disease Research
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational rigidity, ability to engage in multiple non-covalent interactions, and favorable physicochemical properties make it an attractive starting point for designing novel therapeutic agents.[3] While a comprehensive Structure-Activity Relationship (SAR) study on Methyl 1-acetylpiperazine-2-carboxylate analogs is not extensively documented in publicly available literature, a closely related class, piperazine-2-carboxylic acid derivatives, has been systematically investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] These enzymes are critical targets in the palliative treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in acetylcholine levels.[4][5]
This guide provides an in-depth comparison of piperazine-2-carboxylic acid analogs, leveraging experimental data to elucidate the structural requirements for potent and selective cholinesterase inhibition. The principles derived from this analysis can be directly extrapolated to inform the rational design and optimization of this compound derivatives and other related scaffolds for neurodegenerative disease applications.
Core Scaffold Analysis and Rationale for Modification
The fundamental piperazine-2-carboxylic acid scaffold presents several key positions for chemical modification to explore the chemical space and optimize biological activity. The primary points of diversification in the studied analogs are the nitrogen atoms at positions 1 and 4 (N1 and N4) and the carboxylic acid moiety at C2.
The rationale for these modifications is rooted in established pharmacophoric models for cholinesterase inhibitors. These models typically feature a cationic or hydrogen-bond donor site to interact with the catalytic anionic site (CAS) of the enzyme, an esteratic site-binding group, and often an additional aromatic moiety to interact with the peripheral anionic site (PAS). The piperazine core provides a versatile framework to position these functional groups in the correct spatial orientation for optimal binding.
Caption: Key modification points on the piperazine-2-carboxylic acid scaffold.
Comparative Analysis of N-Substituted Piperazine-2-Carboxylic Acid Analogs
A study by Soliman et al. provides a robust dataset for comparing the inhibitory activity of various 1,4-disubstituted piperazine-2-carboxylic acid derivatives against AChE and BChE.[4] The key findings are summarized below, highlighting the impact of substitutions at the N1 and N4 positions.
Impact of N1 and N4 Substituents on AChE/BChE Inhibition
The parent scaffold was functionalized with identical benzyl groups at both N1 and N4 positions, with further modifications on the phenyl ring of the benzyl substituents. The data reveals a clear preference for certain substitution patterns.
| Compound ID | R1 and R4 Substituent | AChE Kᵢ (µM) | BChE Kᵢ (µM) | Selectivity Index (BChE/AChE) |
| 4a | Benzyl | 14.82 ± 1.20 | 227.10 ± 25.6 | 15.32 |
| 4b | 4-Fluorobenzyl | 10.95 ± 0.95 | 179.30 ± 19.8 | 16.37 |
| 4c | 4-Chlorobenzyl | 10.18 ± 1.00 | 182.30 ± 21.4 | 17.90 |
| 4d | 4-Bromobenzyl | 12.33 ± 1.10 | 201.70 ± 23.1 | 16.36 |
| 4g | 4-Nitrobenzyl | 16.45 ± 1.50 | 254.80 ± 29.3 | 15.49 |
| Donepezil | Reference Drug | 0.023 ± 0.003 | 12.50 ± 2.6 | 543.48 |
| Tacrine | Reference Drug | 0.133 ± 0.01 | 0.0173 ± 0.0023 | 0.13 |
Data sourced from Soliman et al., 2023.[4]
Key SAR Insights:
-
Halogen Substitution: The introduction of a halogen (F, Cl, Br) at the para-position of the benzyl rings (compounds 4b-4d ) consistently improved AChE inhibitory potency compared to the unsubstituted analog (4a ).[4] This suggests that the electron-withdrawing nature and/or the size of the halogen may facilitate favorable interactions within the enzyme's active site. Compound 4c (4-chlorobenzyl) emerged as the most potent AChE inhibitor in this series.[4]
-
Electron-Withdrawing Groups: While moderate electron-withdrawing groups like halogens were beneficial, a strong electron-withdrawing group like nitro (4g ) led to a decrease in activity compared to the halogenated analogs, indicating an optimal electronic requirement for this position.[4]
-
Selectivity: All analogs in this series demonstrated a preference for inhibiting AChE over BChE, as indicated by selectivity indices greater than 15.[4] This is a desirable trait for potential AD therapeutics, as AChE is the predominant cholinesterase in the brain.
Bioisosteric Replacement of the Carboxylic Acid Moiety
A crucial aspect of SAR studies involves exploring bioisosteric replacements for key functional groups to improve potency, selectivity, or pharmacokinetic properties.[6][7] In the context of piperazine-2-carboxylic acids, the carboxyl group is a primary anchor to the CAS of cholinesterases. Soliman et al. investigated replacing the carboxylic acid with hydroxamic acid and various carboxamides.[4] This strategic modification dramatically shifted the activity profile.
| Compound ID | C2-Moiety (X) | R1 and R4 Substituent | BChE Kᵢ (nM) | AChE Kᵢ (nM) | Selectivity Index (AChE/BChE) |
| 7a | Hydroxamic Acid | 2-Fluorobenzyl | 2.0 ± 0.11 | 25,600 ± 3100 | 12800 |
| 7b | Hydroxamic Acid | 2-Chlorobenzyl | 1.6 ± 0.08 | 35,000 ± 4200 | 21875 |
| 8a | N-Propylcarboxamide | 2-Chlorobenzyl | 4.8 ± 0.21 | 8,900 ± 980 | 1854 |
| 8b | N-Butylcarboxamide | 2-Chlorobenzyl | 3.9 ± 0.19 | 10,200 ± 1100 | 2615 |
| Tacrine | Reference Drug | 17.3 ± 2.3 | 133 ± 10 | 0.13 |
Data sourced from Soliman et al., 2023.[4]
Key SAR Insights from Bioisosteric Replacement:
-
Shift in Selectivity: The most striking observation is the dramatic shift from AChE selectivity (with the carboxylic acid) to profound BChE selectivity upon replacement with hydroxamic acids or carboxamides.[4]
-
Potency Enhancement for BChE: The hydroxamic acid derivative 7b displayed extraordinary potency against BChE, with a Kᵢ of 1.6 nM.[4] This is significantly more potent than the reference drug tacrine and highlights the hydroxamic acid moiety as a powerful BChE-directing group. This potency is likely due to the ability of the hydroxamic acid to chelate the zinc ion present in the active site of BChE.
-
Impact of N-Alkyl Chain Length: In the carboxamide series (e.g., 8a , 8b ), increasing the alkyl chain length from propyl to butyl slightly improved BChE inhibitory potency, suggesting that this hydrophobic tail can occupy a hydrophobic pocket within the BChE active site.[4]
Caption: General synthetic workflow for piperazine-2-carboxylate analogs.
Step-by-Step Protocol:
-
N,N'-Dialkylation: To a solution of piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (3.0 eq). To this suspension, add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide, 2.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the solid and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 1,4-disubstituted piperazine-2-carboxylic acid.
-
Esterification (for Methyl Ester Analogs): Suspend the crude acid in methanol at 0°C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Purification: Remove the solvent under vacuum. The resulting residue can be purified by column chromatography on silica gel to afford the pure methyl ester analog.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE (from Electrophorus electricus) and BChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare buffer (e.g., 50 mM Tris-HCl, pH 8.0), substrate solutions (acetylthiocholine iodide for AChE, butyrylthiocholine iodide for BChE), and Ellman's reagent (DTNB).
-
Assay Procedure: In a 96-well plate, add buffer, DTNB solution, the enzyme solution (AChE or BChE), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiation of Reaction: Add the corresponding substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the rate of color development.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value (concentration required to inhibit 50% of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using Lineweaver-Burk plots. [4]
Conclusion and Future Directions for this compound Analogs
The SAR studies of piperazine-2-carboxylic acid derivatives provide a clear and actionable roadmap for designing novel cholinesterase inhibitors. The key takeaways are the importance of N1/N4 aromatic substitutions for AChE potency and the dramatic switch to highly potent and selective BChE inhibition achieved through bioisosteric replacement of the C2-carboxylic acid with a hydroxamic acid. [4] For researchers focusing on This compound , these findings suggest several promising avenues:
-
N4-Position Exploration: The N1 position is capped with an acetyl group, which is a neutral, hydrogen-bond acceptor. The major point for diversification would be the N4 position. Based on the presented data, introducing substituted benzyl groups, particularly those with halogens at the para-position, is a logical first step.
-
Bioisosterism at C2: The methyl ester at C2 is a classic esteratic site-binding group. It would be valuable to explore bioisosteres of this ester, such as small amides or other heterocyclic rings, to modulate potency and metabolic stability.
-
Chirality: The C2 position is a chiral center. The synthesis of enantiomerically pure analogs is critical, as biological targets often exhibit stereospecific binding. The (S)-configuration of piperazine-2-carboxylic acid is often the biologically active enantiomer. [8] By applying these evidence-based design principles, researchers can efficiently navigate the chemical space to develop potent and selective modulators based on the this compound scaffold for potential applications in neurodegenerative disorders.
References
-
Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link] [4][9]2. Costanzo, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6883. [Link] [8][10]3. El-Damasy, A. K., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 117. [Link] [1][2]4. Matulenko, M. A., et al. (2004). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(13), 3471-3483. [Link] [11]5. Yin, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2991. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link] [12]7. Soliman, A. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. ResearchGate. [Link] [5]8. Yin, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. ResearchGate. [Link]
-
Langer, T., & Wermuth, C. G. (Eds.). (2004). Bioisosteres in Drug Design. John Wiley & Sons. [Link]
-
Gite, S., et al. (2023). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link] [13]11. Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]
-
Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(13), 11029. [Link] [14]13. Szymański, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link] [15]14. Al-Omaim, W. S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link] [16]15. Rembacz, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6542. [Link] [17]16. LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link] [7]17. Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link] [3]18. U.S. Patent No. 5,945,534. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
In Vitro Assay Results for Methyl 1-acetylpiperazine-2-carboxylate: A Comparative Guide to Potential Bioactivities
Introduction
The piperazine ring is a common pharmacophore known to influence the physicochemical properties of a molecule, often enhancing its bioavailability and target engagement. The presence of a carboxylic acid ester and an acetylated nitrogen atom introduces specific functionalities that can dictate the compound's interaction with enzyme active sites or cellular receptors. This guide will explore potential activities by drawing parallels with well-characterized piperazine derivatives, focusing on anticholinesterase and anticancer assays where robust comparative data exists.
Comparative Analysis of Potential In Vitro Activities
Based on the activities of structurally analogous compounds, two primary areas of investigation for Methyl 1-acetylpiperazine-2-carboxylate are proposed: anticholinesterase activity, relevant to neurodegenerative diseases, and cytotoxic activity against cancer cell lines.
Anticholinesterase Activity: A Potential Role in Alzheimer's Disease Research
Derivatives of piperazine-2-carboxylic acid have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for managing cognitive decline.
A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed their potential as cholinesterase inhibitors[1]. For comparison, we will consider 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid (Compound 4c in the cited study) as a relevant alternative.
Table 1: Comparative Anticholinesterase Activity
| Compound | Target | Ki (µM) | Selectivity Index (BChE/AChE) |
| 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid [1] | AChE | 10.18 ± 1.00 | ~17.90 |
| BChE | - | ||
| Hypothesized Activity for this compound | AChE/BChE | To be determined | To be determined |
The N-acetyl group in this compound may influence its binding affinity and selectivity for AChE and BChE compared to the N,N'-dibenzylated analog. The smaller acetyl group might lead to a different binding mode within the enzyme's active site.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of inhibitory activity against AChE and BChE.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Comparator compound (e.g., 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid)
-
Donepezil or Tacrine (positive controls)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI (for AChE) or BTCI (for BChE), 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or BChE solution.
-
The absorbance is measured at 412 nm every 13 seconds for 105 seconds using a microplate reader.
-
The rate of reaction is calculated. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined using Lineweaver-Burk plot analysis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion
This compound, while not extensively studied, belongs to a class of compounds with demonstrated and diverse biological activities. Based on the analysis of its structural analogs, promising avenues for in vitro investigation include its potential as an anticholinesterase agent for neurodegenerative disorders and as a cytotoxic agent in cancer research. The provided experimental protocols and comparative data serve as a robust framework for initiating such studies. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead molecule in drug discovery.
References
-
El-Sayed, N. F., El-Gamal, K. M., Al-Sha'er, M. A., & Gulcin, İ. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Kovács, K., Szénási, G., Szőllősi, D., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6549. [Link]
-
Gawande, N., Kotharkar, S., & Shinde, D. (2014). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Chemistry: An Indian Journal, 10(5), 184-189. [Link]
-
Asif, M. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7), g758-g767. [Link]
Sources
A Senior Application Scientist's Guide to Piperazine-Based Scaffolds: A Comparative Analysis for Drug Discovery
Introduction: The Enduring Privilege of the Piperazine Scaffold
In the landscape of medicinal chemistry, few heterocyclic rings have achieved the "privileged scaffold" status of piperazine.[1] This six-membered ring, with its two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern drug design, forming the core of numerous FDA-approved drugs for an array of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The enduring prevalence of the piperazine moiety is not accidental; it stems from a unique combination of physicochemical properties, synthetic tractability, and the ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4]
The two nitrogen atoms, with their distinct pKa values, allow the ring to be protonated under physiological pH, which is critical for enhancing aqueous solubility and bioavailability.[1][5][6] This polarity, combined with the scaffold's relative structural rigidity, provides a versatile platform for orienting pharmacophoric groups in three-dimensional space to achieve optimal interactions with biological targets.[7][8] This guide offers a comparative analysis of different classes of piperazine-based scaffolds, delving into their synthesis, structure-activity relationships (SAR), and performance in key experimental assays, providing researchers with the foundational knowledge to leverage this remarkable scaffold in their drug discovery programs.
Classification of Piperazine Scaffolds: A Framework for Comparison
The functional diversity of piperazine-based drugs arises from the myriad ways the N1 and N4 positions can be substituted. While endless variations exist, most medicinally relevant scaffolds can be grouped into several major classes. This guide will focus on a comparative analysis of three prominent and structurally distinct classes: 1-Arylpiperazines , 1-Acylpiperazines , and Bridged Piperazines . Each class presents a unique profile of biological activity and pharmacokinetic properties, dictated by the nature of its substituents.
Logical Framework for Scaffold Evaluation
To provide a structured comparison, we will evaluate each scaffold class based on a consistent set of criteria, reflecting the typical workflow of a drug discovery campaign.
Caption: Evaluation workflow for each piperazine scaffold class.
The 1-Arylpiperazine Scaffold: Masters of the Central Nervous System
The 1-arylpiperazine moiety is arguably the most iconic piperazine scaffold, found in a multitude of CNS-active drugs, including antidepressants and antipsychotics.[2][9] This scaffold typically features an aryl group (like phenyl or pyridinyl) directly attached to one nitrogen, while the second nitrogen is often connected via an alkyl chain to another molecular fragment.
Synthesis & Chemical Properties
The primary synthetic route to 1-arylpiperazines involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with piperazine or, more commonly, a mono-protected piperazine like N-Boc-piperazine, followed by deprotection and subsequent functionalization of the second nitrogen.[10] The Buchwald-Hartwig amination is another powerful, modern method for this coupling.[10] The basicity of the N4 nitrogen is a key feature, allowing for salt formation and interaction with acidic residues in target proteins.
Pharmacological Profile & Key Targets
1-Arylpiperazines are renowned for their interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[1][2] Many act as antagonists or partial agonists at these targets. For example, compounds like TFMPP (Trifluoromethylphenylpiperazine) are known 5-HT receptor agonists.[2] The piperazine ring acts as a constrained scaffold that correctly orients the aryl group for binding within the receptor's transmembrane domain.
Caption: Antagonism of GPCR signaling by a 1-Arylpiperazine derivative.
Structure-Activity Relationship (SAR)
-
Aryl Ring Substitution: The electronic properties and substitution pattern on the aryl ring are critical for receptor affinity and selectivity. For instance, electron-withdrawing groups like -CF₃ or -Cl at the meta position of a phenyl ring often confer potent activity at serotonergic receptors.[2]
-
Linker Chain: The length and nature of the alkyl chain connecting the N4 nitrogen to the terminal part of the molecule influence potency. A four-carbon chain is often found to be optimal for certain 5-HT receptor subtypes.[2]
-
Terminal Group: The terminal moiety can be varied to fine-tune properties. Bulky terminal groups can enhance selectivity for specific receptor subtypes.
Representative Data: 1-Arylpiperazines Targeting 5-HT Receptors
| Compound | N1-Substituent | N4-Substituent | Target | Affinity (Ki, nM) | Reference |
| 1 | 1-(2-Methoxyphenyl) | H | 5-HT1A | 2.5 | [2] |
| 2 | 1-(3-Trifluoromethylphenyl) | H (TFMPP) | 5-HT1B | 8.5 | [2] |
| 3 | 1-(3-Chlorophenyl) | H (mCPP) | 5-HT2C | 1.3 | [11] |
| 4 | 1-(2-Biphenyl) | H | 5-HT7 | 15 | [2] |
The 1-Acylpiperazine Scaffold: Kinase Inhibition and Beyond
While often used as a simple linker, attaching an acyl group directly to a piperazine nitrogen creates a non-basic amide that dramatically alters the scaffold's properties. This motif is frequently found in modern targeted therapies, particularly kinase inhibitors used in oncology.
Synthesis & Chemical Properties
The synthesis is straightforward, typically involving the acylation of a mono-substituted piperazine with an appropriate acid chloride or activated carboxylic acid. The resulting N-acylpiperazine is neutral, lacking the basicity of its alkylated counterparts. This removes the potential for positive charge at physiological pH, which can be advantageous for cell permeability and avoiding certain off-target interactions (e.g., hERG channel).
Pharmacological Profile & Key Targets
The 1-acylpiperazine scaffold is a hallmark of many ATP-competitive kinase inhibitors.[1] The piperazine ring often serves as a central, soluble linker connecting a hinge-binding moiety to a fragment that occupies another pocket of the kinase. Imatinib (Gleevec), a blockbuster drug for chronic myeloid leukemia, famously incorporates this scaffold.[12] More recently, this class has been explored for other targets, including microtubule dynamics inhibitors.[13]
Structure-Activity Relationship (SAR)
-
Acyl Group: The nature of the acyl group is paramount. It is often a complex heterocycle designed to form specific hydrogen bonds with the kinase hinge region.
-
N4-Substituent: The substituent on the other nitrogen is crucial for potency and selectivity. It is typically a larger fragment that extends into a hydrophobic pocket, and modifications here are a key strategy for optimizing the ADME profile.[6] For example, introducing polar groups can improve solubility.[6]
Representative Data: 1-Acylpiperazines as Anticancer Agents
| Compound | Target | Assay | Potency (IC50 / ED50) | Cell Line | Reference |
| Imatinib | Bcr-Abl Kinase | Kinase Assay | ~250 nM | - | [12] |
| AK301 | Tubulin Polymerization | Mitotic Arrest | 115 nM | HT29 (Colon) | [13] |
| Vindoline-Piperazine Conjugate 23 | Proliferation | Growth Inhibition (GI50) | 1.00 µM | MDA-MB-468 (Breast) | [14] |
| Vindoline-Piperazine Conjugate 25 | Proliferation | Growth Inhibition (GI50) | 1.35 µM | HOP-92 (Lung) | [14] |
The Bridged Piperazine Scaffold: Rigidity for Potency
Introducing conformational constraints into a flexible molecule like piperazine can pre-organize it into a bioactive conformation, reducing the entropic penalty of binding and often leading to a significant increase in potency and selectivity. Bridged piperazines, such as the 3,6-diazabicyclo[3.1.1]heptane scaffold, exemplify this strategy.
Synthesis & Chemical Properties
The synthesis of these scaffolds is more complex than their monocyclic counterparts, often requiring multi-step sequences to construct the bicyclic core.[10] The resulting structures have a defined, rigid geometry. The nitrogen atoms remain basic, but their accessibility and orientation are fixed, which can be exploited to achieve highly specific interactions with a target.
Pharmacological Profile & Key Targets
The rigid nature of bridged piperazines makes them excellent scaffolds for targeting receptors where a precise orientation of substituents is required for high-affinity binding. They have been successfully employed in the design of potent ligands for opioid receptors, demonstrating high affinity for the µ-opioid receptor.[15] The fixed conformation helps to minimize off-target effects by preventing the molecule from adopting shapes that fit into other binding sites.
Structure-Activity Relationship (SAR)
-
Bridge Stereochemistry: The stereochemistry of the bridge and any substituents on it plays a major role in modulating receptor affinity.[15] Steric clashes between the bridge and the receptor can abolish binding, making this a highly sensitive design element.
-
N-Substituents: As with other piperazines, the N-substituents are critical pharmacophoric elements. In the context of opioid ligands, an N-phenethyl group is often required for potent µ-receptor activity, while the other nitrogen is typically acylated.[15]
Experimental Protocols: A Practical Guide to Scaffold Evaluation
Objective comparison requires robust and reproducible experimental data. The following protocols outline standard methodologies for assessing the key properties of piperazine-based compounds.
Protocol 1: GPCR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[16]
Objective: To quantify the interaction between a piperazine derivative and a target GPCR (e.g., Dopamine D2 receptor).
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific competitor: Haloperidol (10 µM).
-
Test Compounds: Piperazine derivatives at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of test compound dilution or buffer (for total binding).
-
50 µL of Haloperidol (for non-specific binding).
-
50 µL of [³H]-Spiperone at a concentration near its Kd.
-
50 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]
-
Protocol 2: Cell-Based GPCR Functional Assay (Calcium Flux)
This protocol measures the functional activity (agonist or antagonist) of a compound at a Gαq-coupled GPCR by monitoring changes in intracellular calcium concentration.[17]
Objective: To determine if a piperazine derivative activates (agonism) or blocks the activation (antagonism) of a target GPCR.
Caption: Experimental workflow for a cell-based calcium flux assay.
Procedure:
-
Cell Plating: Seed cells expressing the target GPCR into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
For Agonist Mode: Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS). Add various concentrations of the test compound and immediately begin measuring fluorescence intensity over time.
-
For Antagonist Mode: Following dye loading, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. Then, place the plate in the reader and add a known agonist at its EC₈₀ concentration, measuring the fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium.
-
For Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency).
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Protocol 3: In Vitro ADME - Microsomal Stability Assay
This assay provides an early assessment of a compound's metabolic stability, a critical component of its pharmacokinetic profile.[18][19]
Objective: To determine the rate at which a piperazine derivative is metabolized by liver enzymes (cytochrome P450s).
Materials:
-
Liver microsomes (human, rat).
-
NADPH regenerating system (cofactor for P450 enzymes).
-
Test compounds and a positive control (e.g., Verapamil).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system.
Procedure:
-
Incubation Setup: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer to 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
From this, intrinsic clearance (CLint) can be calculated, which is used to predict in vivo hepatic clearance.
-
Conclusion and Future Perspectives
The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[3][20] The comparative analysis of 1-aryl, 1-acyl, and bridged piperazines reveals a clear trade-off between synthetic accessibility, physicochemical properties, and pharmacological specificity.
-
1-Arylpiperazines remain the scaffold of choice for CNS targets like GPCRs, where their basicity and well-understood SAR provide a reliable platform for lead optimization.[2]
-
1-Acylpiperazines offer a non-basic, synthetically tractable alternative that has proven invaluable in the kinase inhibitor space, demonstrating how a simple chemical modification can unlock entirely new target classes.[1]
-
Bridged Piperazines represent a more advanced strategy, where increased synthetic complexity is rewarded with enhanced potency and selectivity through conformational constraint.[15]
Future innovations will likely focus on expanding the diversity of piperazine scaffolds, particularly through the C-H functionalization of the ring's carbon atoms, which has been historically underexplored.[12] This would introduce novel vectors for substitution, allowing for even finer control over the spatial arrangement of pharmacophores and the tuning of physicochemical properties. As our understanding of complex biological systems grows, the versatile and adaptable piperazine ring is certain to remain an indispensable tool in the medicinal chemist's arsenal.
References
- Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Vol.6; Issue: 11; November 2019. [Online].
-
Faizan, F., et al. The medicinal chemistry of piperazines: A review. Scilit. [Online]. Available: [Link]
-
Jadhav, H. R., et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Online]. Available: [Link]
-
Conte, C., et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, ACS Publications, 2021. [Online]. Available: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online]. Available: [Link]
-
Inks, E. S., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. PMC, 2022. [Online]. Available: [Link]
-
Faizan, F., et al. The medicinal chemistry of piperazines: A review. PubMed, 2024. [Online]. Available: [Link]
-
Sabatino, M., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, 2023. [Online]. Available: [Link]
-
Stary, D., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central, 2022. [Online]. Available: [Link]
-
Singh, A. K., et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, 2024. [Online]. Available: [Link]
-
Sharma, R., et al. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate, 2022. [Online]. Available: [Link]
-
Kumar, V., et al. PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 2023. [Online]. Available: [Link]
-
Wikipedia. Piperazine. [Online]. Available: [Link]
-
King, A. R., et al. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC, PubMed Central, 2014. [Online]. Available: [Link]
-
Rich, R. L., et al. Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications, 2011. [Online]. Available: [Link]
-
Sharma, R., et al. A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. [Online]. Available: [Link]
-
Foscato, M., et al. Refined ADME Profiles for ATC Drug Classes. PMC, PubMed Central, 2024. [Online]. Available: [Link]
-
Choi, Y., et al. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI, 2019. [Online]. Available: [Link]
-
Basavaraja, H. S., et al. Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed, 2011. [Online]. Available: [Link]
-
Gettys, K. E., et al. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, 2021. [Online]. Available: [Link]
-
EMA. MRL - Piperazine Summary Report (3). [Online]. Available: [Link]
-
Cvijetic, I., et al. Interaction of Bridged Piperazine Derivatives with the μ-Opioid Receptor - A Theoretical Model. ResearchGate, 2022. [Online]. Available: [Link]
-
Zhang, R., et al. Piperazine skeleton in the structural modification of natural products: a review. Taylor & Francis Online, 2021. [Online]. Available: [Link]
-
Park, S., et al. Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. NIH, 2022. [Online]. Available: [Link]
-
Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. 2022. [Online]. Available: [Link]
-
Szabó, I., et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC, 2022. [Online]. Available: [Link]
-
Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. 2023. [Online]. Available: [Link]
-
Faizan, F., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, 2024. [Online]. Available: [Link]
-
DiscoverX. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube, 2017. [Online]. Available: [Link]
-
Singh, K., et al. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate, 2015. [Online]. Available: [Link]
-
Jalageri, M. D., et al. Piperazine based antimicrobial polymers: a review. RSC Advances, 2021. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scilit.com [scilit.com]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pharmtech.com [pharmtech.com]
- 20. benthamscience.com [benthamscience.com]
A Comparative Guide to the Validation of an Analytical Method for Piperazine Derivatives
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of piperazine derivatives in active pharmaceutical ingredients (APIs). It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure. We will explore the validation of a primary method, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), and compare its performance characteristics against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines.[1][2][3][4][5][6] These guidelines are globally recognized and form the basis for submissions to major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][7][8]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9][3] For piperazine derivatives, which are common structural motifs in many pharmaceuticals, accurate quantification is paramount for ensuring product quality, safety, and efficacy. A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte of interest.
This guide will walk through the essential validation parameters, providing the scientific rationale behind each experimental choice and presenting comparative data in a clear, tabular format.
Experimental Workflow Overview
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation activities described in this guide.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Navigating the Cross-Reactivity of Methyl 1-acetylpiperazine-2-carboxylate in Biological Assays
In the landscape of contemporary drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A compound's propensity to interact with unintended biological targets, a phenomenon known as cross-reactivity or off-target effects, can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in drug development.[1] This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of Methyl 1-acetylpiperazine-2-carboxylate, a heterocyclic compound of interest.
While direct biological data for this specific acetylated molecule is emerging, its structural analog, Methyl piperazine-2-carboxylate, has been identified as a potent activator of the METTL3/METTL14/WTAP RNA methyltransferase complex. This complex is a key player in N6-methyladenosine (m6A) RNA modification, a vital process in regulating gene expression, cell proliferation, and differentiation.[2][3] Dysregulation of this pathway is implicated in various cancers, making it an attractive therapeutic target.[4][5]
Given this starting point, our investigation into the cross-reactivity of this compound will be anchored on the hypothesis that its primary target is the METTL3/METTL14/WTAP complex. However, the piperazine moiety is a well-known scaffold in medicinal chemistry, found in a plethora of FDA-approved drugs targeting diverse protein families, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[6][7][8] This inherent versatility necessitates a rigorous and systematic evaluation of its selectivity profile.
This guide will delineate the experimental strategies and workflows essential for building a comprehensive cross-reactivity profile for this compound, comparing its on-target potency with its potential off-target interactions.
The Imperative of Selectivity in Drug Design
Drug selectivity is the capacity of a compound to interact preferentially with its intended biological target over other potential targets.[9] High selectivity is often a coveted attribute as it can minimize the risk of adverse effects.[10] However, in some therapeutic areas, a degree of "selective promiscuity," where a drug interacts with a few desired targets, can be beneficial.[10] The core objective is to design molecules with a well-understood and controlled interaction profile.
The piperazine ring, a common feature in many biologically active compounds, is known for its ability to engage with a wide range of targets, including but not limited to:
-
Kinases: Numerous kinase inhibitors utilize the piperazine scaffold.[7]
-
GPCRs: Arylpiperazine derivatives are known to interact with serotonergic and other central nervous system receptors.[11]
-
Enzymes: Piperazine derivatives have been developed as inhibitors of enzymes like urease and tyrosinase.[12][13]
-
Mitochondrial Complexes: Some piperazine compounds have been shown to inhibit mitochondrial complex I.[14]
This known polypharmacology of the piperazine scaffold underscores the critical need for a broad-based cross-reactivity assessment of any new derivative, including this compound.
A Strategic Framework for Assessing Cross-Reactivity
A robust evaluation of cross-reactivity involves a multi-pronged approach, progressing from initial broad screening to more focused mechanistic studies in cellular contexts. Our strategy will focus on three key pillars:
-
Primary Target Potency Determination: Quantifying the interaction of this compound with the hypothesized METTL3/METTL14/WTAP complex.
-
Broad Off-Target Screening: Profiling the compound against large panels of kinases and GPCRs to identify potential off-target hits.
-
Cell-Based Functional Validation: Investigating the on-target and off-target effects in a physiologically relevant cellular environment.
Experimental Workflows and Protocols
Biochemical Assays: The First Line of Inquiry
Biochemical assays provide a direct measure of a compound's interaction with a purified biological target, free from the complexities of a cellular environment.
Causality Behind Experimental Choices: To confirm the hypothesized activity, a direct enzymatic assay is paramount. An in vitro methyltransferase assay using purified recombinant METTL3/METTL14/WTAP complex will quantify the compound's ability to modulate the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate RNA.
Experimental Protocol: In Vitro m6A Methyltransferase Assay
-
Reagents and Materials:
-
Recombinant human METTL3/METTL14/WTAP complex.
-
S-adenosyl-L-methionine (SAM).
-
Radiolabeled [3H]-SAM.
-
Synthetic RNA oligonucleotide substrate containing a consensus GGACU motif.
-
This compound and control compounds.
-
Scintillation cocktail and microplates.
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme complex and RNA substrate in an appropriate reaction buffer.
-
Add varying concentrations of this compound or control compounds.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [3H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation at each compound concentration relative to a DMSO control.
-
Plot the dose-response curve and determine the IC50 (for inhibitors) or EC50 (for activators) value.
-
Causality Behind Experimental Choices: Given the prevalence of the piperazine scaffold in kinase inhibitors, a broad kinase screen is a critical step to identify potential off-target liabilities.[15] Reputable contract research organizations (CROs) offer comprehensive kinase panel screening services.[16]
Experimental Protocol: Kinase Panel Screening (Representative Radiometric Assay)
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a peptide or protein substrate by a specific kinase.
-
Procedure:
-
A panel of purified kinases is arrayed in a multi-well plate format.
-
This compound is added at one or more fixed concentrations (e.g., 1 µM and 10 µM).
-
A mixture of the specific substrate for each kinase and [γ-33P]-ATP is added to initiate the reactions.
-
After incubation, the reaction mixtures are spotted onto a filter membrane to capture the phosphorylated substrate.
-
Unreacted [γ-33P]-ATP is washed away.
-
The radioactivity on the filter is quantified to determine the activity of each kinase in the presence of the compound.
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to a control.
-
Results are typically presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Caption: Workflow for initial biochemical cross-reactivity profiling.
Cell-Based Assays: Validating Hits in a Biological Context
Cell-based assays are essential for confirming that the interactions observed in biochemical assays translate to a functional effect within a living cell. They provide a more physiologically relevant system where factors like cell permeability, metabolism, and the presence of endogenous signaling pathways can influence a compound's activity.[14]
Causality Behind Experimental Choices: It is crucial to verify that the compound can enter the cell and bind to its intended target. A cellular thermal shift assay (CETSA) is a powerful technique for this purpose. It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on m6A methylation) to confluence.
-
Treat the cells with this compound or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Analyze the amount of soluble METTL3 (or another component of the complex) at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Causality Behind Experimental Choices: To assess the functional consequences of on-target and potential off-target interactions, it is necessary to measure downstream cellular events. For the primary target, this would involve measuring changes in global m6A levels. For off-target kinases identified in the screening, one would measure the phosphorylation of their known substrates.
Experimental Protocol: Global m6A Quantification
-
Cell Treatment and RNA Extraction:
-
Treat cells with a dose-range of this compound.
-
Extract total RNA from the treated cells.
-
-
mRNA Purification:
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
-
RNA Digestion and LC-MS/MS Analysis:
-
Digest the mRNA into single nucleosides.
-
Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A).
-
-
Data Analysis:
-
Compare the m6A/A ratio in treated cells to that in control cells to determine if the compound modulates global m6A levels.
-
Caption: A workflow for validating cross-reactivity in a cellular context.
Comparative Data Analysis and Interpretation
The ultimate goal of these experiments is to build a clear picture of the compound's selectivity. The data should be compiled into tables for easy comparison.
Table 1: Comparative Potency of this compound vs. Alternatives
| Compound | Primary Target (METTL3/14/WTAP) Potency (EC50/IC50) | Key Off-Target Kinase (e.g., SRC) Potency (IC50) | Selectivity Ratio (Off-Target/On-Target) |
| This compound | Experimental Value (e.g., 0.5 µM) | Experimental Value (e.g., 15 µM) | e.g., 30-fold |
| Alternative Compound A (Known Activator) | 0.2 µM | > 50 µM | > 250-fold |
| Alternative Compound B (Kinase Inhibitor) | > 50 µM | 0.1 µM | N/A |
Interpretation: A higher selectivity ratio is generally desirable, indicating that the compound is significantly more potent against its intended target than against off-targets. A low selectivity ratio (e.g., <10-fold) would be a red flag, suggesting a higher likelihood of off-target effects at therapeutic concentrations.
Table 2: Summary of Cellular Assay Results
| Compound | Target Engagement (CETSA ΔTm) | Global m6A Modulation (EC50/IC50) | Off-Target Pathway Inhibition (IC50) | Cell Viability (GI50) |
| This compound | e.g., +3.5°C | e.g., 1.2 µM | e.g., 25 µM | e.g., 10 µM |
| Alternative Compound A | +4.1°C | 0.8 µM | > 50 µM | 20 µM |
| Alternative Compound B | No Shift | No Effect | 0.5 µM | 2 µM |
Interpretation: The data should show a clear correlation between on-target engagement and the desired functional outcome at similar concentrations. If the concentration required to inhibit an off-target pathway or affect cell viability is close to the on-target functional concentration, this indicates a narrow therapeutic window and potential for toxicity.
Conclusion
The assessment of cross-reactivity is not a single experiment but a systematic process of building a weight of evidence. For a novel compound like this compound, starting with a clear hypothesis for its primary target—in this case, the METTL3/METTL14/WTAP complex—is essential. This on-target activity must then be rigorously challenged through broad off-target screening and validated in functional cellular assays. By meticulously following a logical workflow, from purified proteins to complex cellular systems, researchers can build a comprehensive selectivity profile. This detailed understanding is fundamental to making informed decisions in the progression of a compound, ultimately enhancing the probability of developing a safe and effective therapeutic agent.
References
-
Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. PubMed. [Link]
-
Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. PMC - NIH. [Link]
-
The RNA Methyltransferase Complex of WTAP, METTL3, and METTL14 Regulates Mitotic Clonal Expansion in Adipogenesis. PMC - NIH. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]
-
Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. MDPI. [Link]
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]
-
A cleaved METTL3 potentiates the METTL3–WTAP interaction and breast cancer progression. eLife. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
-
Role of WTAP in Cancer: From Mechanisms to the Therapeutic Potential. MDPI. [Link]
-
Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs. Journal of the American Chemical Society. [Link]
-
Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). PubMed. [Link]
-
Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers. [Link]
-
A 25-year-old woman reporting an allergy to penicillin. PMC - NIH. [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
The Emerging, Multifaceted Role of WTAP in Cancer and Cancer Therapeutics. Semantic Scholar. [Link]
-
Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. [Link]
-
Selectivity Definition. Fiveable. [Link]
-
A Structure-based Approach to Drugging RNA with Small Molecules. YouTube. [Link]
-
Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
-
(PDF) In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]
-
Differential Activation of Their Cognate Receptors by NPFF and GnIH Peptides in the Half-Smooth Tongue Sole (Cynoglossus semilaevis). MDPI. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. The RNA Methyltransferase Complex of WTAP, METTL3, and METTL14 Regulates Mitotic Clonal Expansion in Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A cleaved METTL3 potentiates the METTL3–WTAP interaction and breast cancer progression | eLife [elifesciences.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. fiveable.me [fiveable.me]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Efficacy in Piperazine Synthesis
Objective Comparison of Commercially Available Piperazine Building Blocks for Accelerated Drug Discovery
Foreword: The Enduring Primacy of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1] Its prevalence is not accidental. The 1,4-diamine structure imparts a unique combination of physicochemical properties that are highly advantageous for drug candidates. The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, donors, enhancing target engagement and aqueous solubility.[1][2] This modulation of a molecule's pharmacokinetic and pharmacodynamic profile makes piperazine a "privileged scaffold" in the design of therapeutics ranging from kinase inhibitors like Imatinib to antivirals and CNS agents.[1][3][4][5]
However, the very symmetry and reactivity that make piperazine so valuable also present a fundamental challenge to the synthetic chemist: achieving selective functionalization. The choice of the initial piperazine building block is therefore a critical decision that dictates the efficiency, yield, and purity of the subsequent synthetic route. This guide provides an in-depth comparison of the most common commercially available piperazine building blocks, supported by experimental data and protocols, to empower researchers to make the most informed and effective choices in their drug development campaigns.
Part 1: Strategic Selection of the Piperazine Core
The initial choice of piperazine synthon is a strategic one, balancing cost, step-economy, and the desired substitution pattern. While over 80% of piperazine-containing drugs feature substitution only at the nitrogen atoms, recent advances in C-H functionalization are opening new avenues for structural diversity.[1]
Unsubstituted Piperazine: The High-Risk, High-Reward Workhorse
This is the most basic and cost-effective starting material. Its primary challenge is controlling selectivity between the two equivalent secondary amines, which often leads to mixtures of mono- and di-substituted products.
-
Expertise & Experience: Direct N-alkylation or N-arylation often results in poor selectivity. However, a classical and effective strategy to favor mono-substitution is to use a large excess of piperazine, which makes the statistical probability of the electrophile reacting with an already-substituted piperazine lower. A more refined approach involves the in situ formation of a mono-protonated piperazine salt.[6] By creating a mixture of free piperazine and piperazine dihydrochloride, a buffered system is established where the concentration of the highly reactive free base is kept low, thus suppressing the formation of the di-substituted byproduct.[6] This method provides a cost-effective route to mono-substituted products without the need for protection-deprotection steps.[6]
Mono-Protected Piperazines: The Industry Standard for Selectivity
The use of a protecting group on one nitrogen atom is the most common and reliable method for ensuring selective mono-functionalization. The tert-butyloxycarbonyl (Boc) group is the most widely used due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.
-
Expertise & Experience: N-Boc-piperazine is the building block of choice for high-value syntheses where yield and purity are paramount. It is highly effective in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive aminations. The causality behind its success lies in the complete deactivation of the protected nitrogen, leaving a single nucleophilic site for predictable reactivity. While this adds two steps to the overall synthesis (protection and deprotection), the resulting purity and yield often justify the additional effort, especially during lead optimization and scale-up.
Pre-Functionalized Piperazines: The Shortcut to Complexity
A vast library of commercially available N-aryl, N-alkyl, and N-acyl piperazines exists. These are invaluable when the desired substituent is readily available and the synthetic goal is to modify the second nitrogen atom.
-
Expertise & Experience: Using a pre-functionalized building block like 1-(4-fluorophenyl)piperazine is a highly efficient strategy. It allows chemists to bypass potentially challenging N-arylation steps and focus on subsequent modifications. This approach is particularly powerful in library synthesis where diverse functionalities are introduced onto the second nitrogen via reactions like amide coupling or reductive amination.
Below is a decision-making workflow for selecting the appropriate piperazine starting material.
Caption: Decision workflow for selecting a piperazine building block.
Part 2: Comparative Efficacy in Key Synthetic Transformations
The performance of a piperazine building block is best measured by its efficacy in common, industrially relevant reactions. Here, we compare the outcomes of key transformations using different commercially available synthons.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed formation of a C-N bond is a cornerstone of modern drug discovery, enabling access to a wide array of N-aryl piperazines.
This protocol is designed to be self-validating. A successful reaction is characterized by the near-complete consumption of the limiting reagent (typically the aryl halide) as monitored by TLC or LC-MS, and a high yield of a single, pure product.
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the piperazine building block (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Causality: An inert atmosphere is critical as the active Pd(0) catalyst is readily oxidized by air, which would quench the catalytic cycle. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos accelerate the rate-limiting reductive elimination step, improving reaction efficiency for a broad range of substrates.
-
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv) and anhydrous toluene (5 mL).
-
Causality: The base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Sodium tert-butoxide is a common choice for its high basicity and compatibility with these reactions.
-
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 2-12 hours).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Piperazine Building Block | Equivalents | Yield (Mono-aryl) [%] | Purity [%] (by LC-MS) | Key Observation |
| Piperazine (unsubstituted) | 5.0 | 78 | 95 | Requires large excess to achieve good mono-selectivity. |
| Piperazine (unsubstituted) | 1.2 | 45 | 70 | Significant formation of di-arylated byproduct (approx. 25%). |
| N-Boc-piperazine | 1.2 | 94 | >99 | Clean reaction, excellent yield and purity. The standard for reliability. |
| N-Phenylpiperazine | 1.2 | 91 | >99 | Excellent for creating di-aryl piperazines with distinct aryl groups. |
N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds, offering a milder alternative to direct alkylation with alkyl halides and reducing the risk of over-alkylation.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv) and the piperazine building block (1.05 mmol, 1.05 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL). Add acetic acid (0.1 mmol, 0.1 equiv) to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Causality: The reaction proceeds via the formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to an iminium ion. The iminium ion is the electrophile that is subsequently reduced.
-
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise.
-
Causality: NaBH(OAc)₃ is the preferred reagent for this transformation. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion. Its selectivity prevents side reactions and simplifies purification.
-
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Piperazine Building Block | Equivalents | Yield [%] | Purity [%] (by LC-MS) | Key Observation |
| Piperazine (unsubstituted) | 0.5 | 85 | 92 | Effective for creating symmetrical N,N'-dialkyl piperazines. |
| N-Boc-piperazine | 1.05 | 96 | >99 | The gold standard for clean, high-yielding mono-alkylation. |
| N-(2-pyridyl)piperazine | 1.05 | 91 | >98 | Demonstrates high efficacy with electronically diverse pre-functionalized piperazines. |
The following diagram illustrates the generalized workflow for the synthesis and purification of a mono-substituted piperazine derivative.
Caption: General experimental workflow for piperazine functionalization.
Part 3: Conclusions and Future Outlook
The strategic selection of a piperazine building block is a critical step that profoundly impacts the efficiency and success of a synthetic campaign.
-
For rapid, cost-sensitive synthesis where some optimization is tolerable, unsubstituted piperazine can be effective when using techniques to control mono-selectivity.
-
For the majority of drug discovery applications, N-Boc-piperazine remains the superior choice, providing unparalleled reliability, yield, and purity that justify its use in protection/deprotection schemes.
-
Pre-functionalized piperazines offer significant advantages in step-economy, allowing researchers to rapidly build molecular complexity from advanced intermediates.
The field continues to evolve, with significant research focused on the direct C-H functionalization of the piperazine core.[1] These methods, while not yet widely adopted for commercial building blocks, promise to unlock new chemical space by allowing for substitution patterns that are difficult to achieve through traditional methods. As these technologies mature, they will undoubtedly expand the synthetic chemist's toolkit, further cementing the piperazine scaffold's role as a truly privileged structure in medicinal chemistry.
References
-
D’Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 433-459. [Link]
-
Pavek, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1156. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Gaur, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
-
Gautam, P., et al. (2024). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]
-
Halimehjani, A. Z., & Badali, M. (2020). Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Bag, S., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(2), 351-357. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The piperazine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its unique diamine structure offers two sites for modification, enabling chemists to fine-tune physicochemical properties like solubility and basicity, and to establish critical interactions with biological targets.[3][4] However, the symmetry of piperazine presents a formidable challenge: the selective functionalization of one nitrogen atom while leaving the second available for subsequent synthetic transformations.[1]
A common strategy involves the use of a protecting group on one nitrogen and a modifiable handle on the piperazine backbone. The 1-acetylpiperazine-2-carboxylate scaffold exemplifies this approach, with the N1-acetyl group serving as a stable protecting group and the C2-carboxylate ester acting as a versatile functional handle for chain extension or amidation.
This guide provides a head-to-head comparison of three common alkyl esters of this scaffold: Methyl 1-acetylpiperazine-2-carboxylate , Ethyl 1-acetylpiperazine-2-carboxylate , and tert-Butyl 1-acetylpiperazine-2-carboxylate . The choice of ester is not trivial; it has significant implications for the stability, reactivity, and overall synthetic strategy. This document aims to equip researchers, scientists, and drug development professionals with the experimental data and foundational principles needed to select the optimal ester for their specific application.
Section 1: Synthesis and Purification Overview
The synthesis of these target esters is typically achieved through a two-step process starting from piperazine-2-carboxylic acid, although other routes exist.[3][5] The general strategy involves:
-
Esterification: Conversion of the carboxylic acid to the desired methyl, ethyl, or tert-butyl ester.
-
Selective N-Acetylation: Acetylation of the less sterically hindered secondary amine at the N1 position.
The choice of ester dictates the specific conditions required for the first step, which in turn influences the overall efficiency of the synthesis.
Comparative Synthesis Data
The choice of esterification reagent and conditions is critical. Methyl and ethyl esters are typically formed under standard Fischer esterification conditions. In contrast, the sterically hindered tert-butyl ester requires specialized methods to prevent side reactions and achieve acceptable yields.[6]
| Parameter | Methyl Ester | Ethyl Ester | tert-Butyl Ester |
| Esterification Method | Fischer (MeOH, H₂SO₄ cat.) | Fischer (EtOH, H₂SO₄ cat.) | Boc-anhydride, DMAP[6] |
| Typical Yield | 85-95% | 80-90% | 70-85% |
| Purification | Column Chromatography / Distillation | Column Chromatography / Distillation | Column Chromatography / Crystallization |
| Key Consideration | Potential for over-alkylation | Standard, robust procedure | Avoids strong acid, but Boc₂O is more expensive |
Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure. The rationale for each step is explained to ensure reproducibility and understanding.
-
Esterification:
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Causality: Methanol serves as both the solvent and the reagent. Anhydrous conditions are critical to drive the equilibrium towards the ester product.
-
Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.
-
Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is often cleaner than using concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. Redissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over sodium sulfate and concentrate to yield crude methyl piperazine-2-carboxylate.
-
-
N-Acetylation:
-
Dissolve the crude methyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (10 volumes) and add triethylamine (1.5 eq).
-
Causality: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the acetylation, preventing protonation of the piperazine nitrogens and driving the reaction to completion.
-
Cool the solution to 0°C and add acetyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 2-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to afford the title compound.
-
Section 2: Head-to-Head Comparison of Physicochemical Properties
The primary differentiator between the esters is their stability towards hydrolysis, a critical factor for downstream reaction planning and compound storage.
Ester Hydrolysis: A Mechanistic Overview
Ester hydrolysis can be catalyzed by either acid or base.[7][8]
-
Acid-Catalyzed Hydrolysis: This is a reversible process. For the tert-butyl ester, the mechanism can proceed via a stable tertiary carbocation, making it particularly susceptible to acidic conditions.[9]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving nucleophilic attack of a hydroxide ion on the ester carbonyl.[10] The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
This mechanistic understanding allows us to predict the relative stability of the three esters.
Comparative Stability Study: Experimental Design
To quantify the stability of each ester, a standardized hydrolysis assay can be performed. The disappearance of the parent ester is monitored over time by High-Performance Liquid Chromatography (HPLC).
Predicted Hydrolysis Data
Based on established chemical principles, the following outcomes are expected.[10][11] Steric hindrance from the bulky tert-butyl group significantly slows the rate of base-catalyzed hydrolysis. Conversely, the stability of the resulting tertiary carbocation facilitates rapid acid-catalyzed cleavage.
| Ester | Predicted Half-life (t½) at pH 10, 50°C | Predicted Half-life (t½) at pH 4, 50°C | Dominant Cleavage Factor |
| Methyl | ~12 hours | > 48 hours | Least steric hindrance |
| Ethyl | ~20 hours | > 48 hours | Moderate steric hindrance |
| tert-Butyl | > 72 hours | ~2 hours | High steric hindrance (base); Carbocation stability (acid) |
Section 3: Spectroscopic Characterization
While structurally similar, each ester presents a unique spectroscopic signature, particularly in ¹H and ¹³C NMR, which is essential for routine characterization and reaction monitoring.[12][13]
Comparative NMR Data
The key diagnostic signals are those of the alkyl ester groups. The chemical shifts for the piperazine ring protons can be complex due to conformational isomerism but are generally consistent across the three compounds.[13]
| Group | Methyl Ester (δ, ppm) | Ethyl Ester (δ, ppm) | tert-Butyl Ester (δ, ppm) |
| ¹H NMR (Ester) | ~3.7 (s, 3H, -OCH₃) | ~4.2 (q, 2H, -OCH₂CH₃)~1.3 (t, 3H, -OCH₂CH₃) | ~1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (Ester) | ~52 (-OCH₃)~171 (C=O) | ~61 (-OCH₂)~14 (-CH₃)~170 (C=O) | ~81 (-C(CH₃)₃)~28 (-C(CH₃)₃)~169 (C=O) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Section 4: Application in Synthetic Strategy - Making an Informed Choice
The selection of the ester is a strategic decision that directly impacts the design of subsequent reaction steps. The stability and deprotection conditions are the most critical factors.
-
This compound: This is a workhorse intermediate for many applications. Its primary advantage is its straightforward synthesis and purification. However, it is susceptible to hydrolysis under strongly basic conditions (e.g., saponification with NaOH), which limits its use if the final synthetic route requires such steps.
-
Ethyl 1-acetylpiperazine-2-carboxylate: Offering slightly greater steric protection and lipophilicity than the methyl ester, the ethyl ester behaves similarly in most contexts.[14] It provides a marginal increase in stability towards basic hydrolysis but is not robust enough for harsh conditions.
-
tert-Butyl 1-acetylpiperazine-2-carboxylate: This ester is the intermediate of choice when orthogonality is required. Its exceptional stability to a wide range of nucleophilic and basic conditions is due to the steric bulk of the t-butyl group.[6][15] Its key strategic advantage is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which leaves other acid-sensitive groups, such as the N-acetyl group, intact. This makes it an ideal protecting group for the carboxylic acid functionality.
Decision-Making Flowchart
To aid in the selection process, the following flowchart outlines a logic-based approach based on planned downstream synthetic steps.
Conclusion
While Methyl, Ethyl, and tert-Butyl 1-acetylpiperazine-2-carboxylates are closely related structures, their subtle differences in stability and reactivity have profound implications for chemical synthesis. The methyl and ethyl esters serve as excellent, cost-effective intermediates for straightforward synthetic routes. The tert-butyl ester, with its unique combination of high stability to base and lability to acid, provides an essential tool for more complex, multi-step syntheses requiring orthogonal protection strategies. By understanding the principles and experimental data outlined in this guide, researchers can make a more informed and strategic choice, ultimately leading to more efficient and successful synthetic outcomes.
References
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
- Hyma Synthesis Pvt. Ltd. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.).
-
PubChem. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl Piperazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-Butyl 2-ethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. (n.d.). Ingenta Connect. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEPAL. [Link]
-
PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. [Link]
-
Comparison of Impact of the Different Hydrophilic Carriers on the Properties of Piperazine-Containing Drug. (n.d.). PubMed. [Link]
-
PubChem. (n.d.). 2-Ethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
-
Hydrolysis of esters - Mechanisms. (2021). YouTube. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. [Link]
-
A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. (2016). J-Stage. [Link]
-
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (n.d.). ResearchGate. [Link]
-
Hydrolysing esters. (n.d.). Chemguide. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Routes of Methyl 1-acetylpiperazine-2-carboxylate
In the landscape of modern drug discovery and development, the strategic synthesis of novel molecular scaffolds is paramount. Methyl 1-acetylpiperazine-2-carboxylate is a key heterocyclic building block, valued for its unique structural features that allow for diverse functionalization in the creation of complex pharmaceutical agents. The presence of a stereocenter at the 2-position, a reactive ester, and two distinct nitrogen atoms with differing nucleophilicity makes its synthesis a topic of significant interest for medicinal chemists.
This guide provides an in-depth, objective comparison of the most viable synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, the principles of regioselectivity, and the practical considerations of yield, purity, and scalability. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Understanding the Core Synthetic Challenge: Regioselectivity
The primary challenge in the synthesis of this compound lies in the selective functionalization of the two nitrogen atoms of the piperazine ring. The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is adjacent to the bulky methyl carboxylate group. Therefore, direct N-acetylation of Methyl piperazine-2-carboxylate would overwhelmingly yield the undesired N4-acetylated isomer. Any successful synthesis must strategically address this inherent reactivity difference.
Route 1: The Protecting Group Strategy - Esterification Followed by Selective N-Acetylation
This route is the most common and logical approach, prioritizing the protection of the more reactive N4 position to allow for the desired acetylation at N1. It is a three-step synthesis starting from the commercially available Methyl piperazine-2-carboxylate.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the protecting group strategy.
Experimental Protocols for Route 1
Step 1: Synthesis of Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate
-
Objective: To protect the more nucleophilic N4 nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Reagents:
-
Methyl piperazine-2-carboxylate (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve Methyl piperazine-2-carboxylate in anhydrous DCM (0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of (Boc)₂O dissolved in a small amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (Silica gel, ethyl acetate/hexane gradient) to obtain the pure product.
-
Step 2: Synthesis of Methyl 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
-
Objective: To acetylate the remaining free N1 nitrogen.
-
Reagents:
-
Methyl 4-(tert-butoxycarbonyl)piperazine-2-carboxylate (1 equivalent)
-
Acetyl chloride (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the N4-Boc protected intermediate in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add TEA, followed by the slow, dropwise addition of acetyl chloride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify by flash column chromatography to isolate the di-protected product.
-
Step 3: Synthesis of this compound (Boc Deprotection)
-
Objective: To selectively remove the Boc protecting group under acidic conditions.
-
Reagents:
-
Methyl 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate (1 equivalent)
-
Trifluoroacetic acid (TFA) (10 equivalents) or 4M HCl in 1,4-dioxane (10 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the starting material in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add TFA or the HCl/dioxane solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.[1][2][3]
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final product.
-
Route 2: The Orthogonal Protecting Group Strategy - A Multi-Step Approach
This alternative route employs an orthogonal protecting group strategy, which can be beneficial in more complex syntheses where multiple selective deprotection steps are required. Here, we use a benzyl (Bn) group to protect the N4 position, which is later removed by hydrogenolysis, a condition under which the N1-acetyl group and the methyl ester are stable.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via an orthogonal protecting group strategy.
Experimental Protocols for Route 2
Step 1: Synthesis of Methyl 4-benzylpiperazine-2-carboxylate
-
Objective: To protect the N4 nitrogen with a benzyl group.
-
Reagents:
-
Methyl piperazine-2-carboxylate (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile, anhydrous
-
-
Procedure:
-
To a solution of Methyl piperazine-2-carboxylate in anhydrous acetonitrile (0.2 M), add K₂CO₃.
-
Add benzyl bromide dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography.
-
Step 2: Synthesis of Methyl 1-acetyl-4-benzylpiperazine-2-carboxylate
-
Objective: To acetylate the N1 nitrogen.
-
Procedure: This step is analogous to Step 2 in Route 1, using Methyl 4-benzylpiperazine-2-carboxylate as the starting material.
Step 3: Synthesis of this compound (Debenzylation)
-
Objective: To remove the benzyl group by catalytic hydrogenation.
-
Reagents:
-
Methyl 1-acetyl-4-benzylpiperazine-2-carboxylate (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the N4-benzyl intermediate in methanol.
-
Carefully add the Pd/C catalyst.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product. Further purification by chromatography may be necessary.
-
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Boc Protection Strategy | Route 2: Benzyl Protection Strategy |
| Number of Steps | 3 | 3 |
| Overall Yield (Typical) | 60-75% | 50-65% |
| Purity (Post-Chromatography) | >98% | >98% |
| Key Reagents | (Boc)₂O, Acetyl Chloride, TFA/HCl | Benzyl Bromide, Acetyl Chloride, H₂/Pd-C |
| Scalability | Excellent; amenable to large-scale synthesis. | Good; requires specialized hydrogenation equipment for large scale. |
| Safety Considerations | Use of corrosive TFA or HCl. | Use of flammable hydrogen gas and pyrophoric Pd/C catalyst. |
| Cost of Reagents | (Boc)₂O can be costly. | Benzyl bromide is relatively inexpensive; Pd/C can be a significant cost. |
| Pros | - High yielding steps.- Boc deprotection is typically very clean and high-yielding.[1][3]- Well-established and widely used methodology. | - Orthogonal deprotection allows for more complex molecular manipulations.- Avoids the use of strong, corrosive acids for deprotection. |
| Cons | - Final deprotection step uses strong acid which may not be suitable for acid-sensitive substrates.- (Boc)₂O can be expensive. | - Hydrogenation can be slow and requires specialized equipment.- Pd/C catalyst can be a fire hazard and requires careful handling.- Benzyl group removal can sometimes be challenging with certain substrates. |
Conclusion and Recommendation
Both synthetic routes presented are viable and effective for the preparation of this compound.
Route 1, the Boc protection strategy, is recommended for most standard applications. It is a robust, high-yielding, and well-documented pathway. The reagents are common in most synthetic labs, and the procedures are straightforward to execute. While it involves the use of strong acids for the final deprotection step, this is a standard procedure in organic synthesis and is generally well-tolerated.
Route 2, the orthogonal benzyl protection strategy, offers a valuable alternative, particularly in the context of synthesizing more complex molecules where other acid-sensitive functional groups may be present. The key advantage is the mild, neutral conditions of the final hydrogenolysis step. However, this comes at the cost of potentially lower overall yields and the need for specialized hydrogenation equipment, which may not be available in all laboratory settings.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the presence of other functional groups in the target molecule, and the available laboratory resources. This guide provides the necessary data and protocols to make an informed decision and successfully synthesize this important chemical intermediate.
References
- Shandong Boyuan Pharmaceutical Co Ltd. (2020, March 10). Synthesis method of N-Boc piperazine.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]
- Synthesis method of N-methylpiperazine. (n.d.).
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.).
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Method for preparing mesylate derivatives of piperazine. (n.d.).
-
Chojnacka, M., et al. (2004). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Farmaco, 59(9), 737-741. [Link]
-
Reddit user submission. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Anandan, S., & Sivasankar, T. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of Molecular Catalysis A: Chemical, 180(1-2), 215-222. [Link]
-
Coldham, I., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Deadman, J. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(7), 1430-1437. [Link]
-
Panda, G., & Mishra, A. K. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2010(2), M673. [Link]
-
Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(1), 108-115. [Link]
Sources
A Comparative Guide to the Metabolic Stability of Acetylated Piperazines
Introduction: The Piperazine Moiety and the Quest for Metabolic Stability
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. However, its very nature as a basic, secondary amine often renders it a primary target for metabolic enzymes, leading to rapid clearance and limiting oral bioavailability. The metabolic fate of piperazine-containing drugs is frequently dictated by two major enzymatic superfamilies: the Cytochrome P450s (CYPs) and the N-acetyltransferases (NATs).[1][2]
CYP enzymes, primarily located in liver microsomes, are responsible for Phase I oxidative metabolism.[3] For piperazines, this often involves N-dealkylation or oxidation of the ring, typically leading to inactivation and excretion.[4] In parallel, NATs, which are cytosolic Phase II enzymes, catalyze the transfer of an acetyl group from acetyl-CoA to the piperazine nitrogen.[5] This acetylation can dramatically alter a compound's properties. This guide provides a comparative analysis, supported by experimental data, on how N-acetylation serves as a critical metabolic switch, often enhancing the stability of piperazine-containing compounds by shielding them from subsequent oxidative metabolism.
Section 1: Experimental Design for Comparative Stability Analysis
To objectively compare the metabolic stability of a parent piperazine drug and its acetylated analogue, the gold-standard in vitro liver microsomal stability assay is employed.[3] This assay quantifies the rate at which a compound is metabolized by the primary Phase I enzymes (CYPs) contained within the microsomal fraction of liver cells.[6]
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, including essential controls to ensure the integrity of the results.
1. Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Ensure the pH is accurately calibrated.
-
Test Compounds: Prepare 10 mM stock solutions of the parent piperazine compound ("Parent-Pip") and its N-acetylated analogue ("Acetyl-Pip") in DMSO. From these, create 100 µM working solutions in the phosphate buffer.[7]
-
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[8] Thaw a vial (typically 20 mg/mL stock) rapidly at 37°C and immediately place on ice. Dilute with cold phosphate buffer to a working concentration of 1 mg/mL.[6]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[9] This system ensures a constant supply of NADPH, the essential cofactor for CYP activity.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., terfenadine, tolbutamide).[7]
2. Incubation Procedure:
-
Assay Setup: In a 96-well plate, pre-warm the microsomal solution (0.5 mg/mL final concentration) and the test compound working solution (1 µM final concentration) at 37°C for 10 minutes.[7][8]
-
Controls:
-
Negative Control (-NADPH): For each compound, run a parallel incubation where the NADPH regenerating system is replaced with an equal volume of phosphate buffer. This control measures non-enzymatic degradation.[7]
-
Positive Control: Include a compound with known metabolic instability (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to validate microsomal activity.[7][8]
-
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of the ice-cold quenching solution to the respective wells.[3][7] The 0-minute time point is quenched immediately after adding the cofactor.
3. Sample Analysis:
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.
4. Data Analysis:
-
Depletion Curve: Plot the natural logarithm of the percentage of compound remaining versus time.
-
Half-Life (t½): Determine the slope of the linear portion of the depletion curve (k). The half-life is calculated using the formula: t½ = 0.693 / k .
-
Intrinsic Clearance (Clint): Calculate the intrinsic clearance, which represents the rate of metabolism normalized to the amount of enzyme, using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / protein concentration) .[7]
Section 2: Workflow Visualization
The experimental protocol can be visualized as a clear, sequential workflow.
Caption: Workflow for the in vitro liver microsomal stability assay.
Section 3: Comparative Data Analysis
The results from the microsomal stability assay clearly demonstrate the protective effect of N-acetylation. The data below is representative of a typical experiment comparing a hypothetical parent piperazine drug ("Parent-Pip") with its N-acetylated metabolite ("Acetyl-Pip").
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |
| Parent-Pip | 12.5 | 110.9 | Low Stability |
| Acetyl-Pip | > 60 | < 23.1 | High Stability |
| -NADPH Control | No significant degradation | N/A | Stable (No chemical decay) |
| Midazolam | 8.2 | 169.0 | Low Stability (Valid Assay) |
Interpretation of Results:
-
Parent-Pip exhibits a short half-life and high intrinsic clearance, indicating it is rapidly metabolized by CYP enzymes in the liver microsomes. This is a common liability for piperazine-containing drug candidates.[2]
-
Acetyl-Pip , in stark contrast, shows a significantly longer half-life and low intrinsic clearance. This demonstrates that the addition of the acetyl group renders the molecule highly resistant to oxidative metabolism by CYPs.
-
The stability of the -NADPH control confirms that the degradation of Parent-Pip is enzyme-mediated and not due to chemical instability in the assay buffer.
-
The rapid clearance of the Midazolam positive control validates that the liver microsomes were enzymatically active.
Section 4: Mechanistic Insights - How Acetylation Confers Stability
The dramatic difference in metabolic stability can be attributed to a direct mechanistic interplay between Phase I (CYP) and Phase II (NAT) metabolic pathways.
The secondary amine of the piperazine ring is often a key site for CYP-mediated oxidation. However, it is also the site of N-acetylation by N-acetyltransferase 2 (NAT2), a polymorphically expressed enzyme.[2] Once the acetyl group is attached, it acts as a steric and electronic shield.
-
Steric Hindrance: The acetyl group physically blocks the nitrogen atom, preventing the large CYP enzymes from accessing this primary site of metabolic attack.
-
Electronic Withdrawal: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making it a less favorable substrate for oxidative enzymes.
This metabolic diversion is a critical concept in drug design. While the parent compound is a substrate for two competing pathways, the formation of the N-acetyl metabolite effectively removes it from the pool of molecules susceptible to rapid CYP-mediated clearance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to In Silico Modeling: Comparing Methodologies for Methyl 1-acetylpiperazine-2-carboxylate Binding
In the landscape of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[1][2][3] By computationally predicting the interaction between a small molecule and its protein target, we can prioritize candidates for synthesis and experimental testing, thereby saving considerable time and resources.[4][5] This guide provides a comparative analysis of two cornerstone in silico methodologies—Molecular Docking and Molecular Dynamics (MD) simulations—for evaluating the binding of Methyl 1-acetylpiperazine-2-carboxylate, a novel small molecule, to a representative protein target.
As there is limited publicly available information on specific biological targets for this compound, this guide will utilize Cyclin-dependent kinase 2 (CDK2) as a well-characterized and therapeutically relevant model system. This approach allows us to demonstrate a robust and widely applicable workflow that can be adapted to virtually any protein target.
Our focus will be on the practical application and comparative strengths of these techniques, moving from rapid, high-throughput screening to a rigorous, physics-based validation of the protein-ligand complex.
Part 1: Foundational Concepts in Ligand Binding Analysis
Before delving into specific protocols, it is crucial to understand the fundamental principles of the two primary computational approaches for assessing protein-ligand interactions.
Molecular Docking: This method predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.[6] It employs scoring functions to estimate the binding affinity, typically reported as a Gibbs Free Energy (ΔG), where a more negative value indicates a stronger interaction.[6][7] Docking is computationally inexpensive, making it ideal for virtual screening of large compound libraries.[6] However, it treats the protein as a rigid structure (or with limited flexibility) and uses simplified scoring functions, which can be a significant limitation.
Molecular Dynamics (MD) Simulation: MD simulation provides a more dynamic and detailed view of the protein-ligand complex over time.[8] By solving Newton's equations of motion for every atom in the system, MD simulations can capture the flexibility of both the protein and the ligand, as well as the explicit effects of the solvent (water and ions).[8][9] This allows for a more accurate assessment of binding stability and the calculation of more rigorous binding free energies.[10][11] The trade-off is a significantly higher computational cost.[12]
Part 2: Comparative Workflow for Binding Pose and Stability Analysis
The logical progression in in silico analysis involves using molecular docking for initial pose prediction, followed by MD simulation to validate the stability of that pose and refine our understanding of the interaction.
Workflow Overview
The following diagram illustrates the sequential workflow, starting from target and ligand preparation to the final analysis of binding stability.
Caption: A sequential workflow for in silico protein-ligand binding analysis.
Part 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both molecular docking and molecular dynamics simulations. These protocols are designed to be self-validating by incorporating checks and standard practices.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines the process of predicting the binding pose of this compound in the active site of CDK2. AutoDock Vina is chosen for its balance of speed and accuracy.[13][14]
Rationale: The primary goal is to generate a plausible binding hypothesis quickly. By defining a search space (the "grid box") around the known active site, we constrain the docking algorithm to the most relevant region, increasing the efficiency and relevance of the results.
Methodology:
-
Preparation of the Receptor (CDK2):
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1FIN.
-
Using molecular visualization software like UCSF Chimera or AutoDock Tools (ADT), remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[7][15]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.[16]
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of the ligand (SMILES: O=C(C1N(C(C)=O)CCNC1)OC).[17]
-
Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Assign partial charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the .pdbqt format.
-
-
Defining the Search Space (Grid Box):
-
Identify the active site of CDK2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature.
-
Using ADT, define a grid box that encompasses the entire active site. A typical size is 25 x 25 x 25 Å, centered on the active site.[14]
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Vina will generate an output .pdbqt file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[18]
-
The top-scoring pose (most negative value) is generally considered the most likely.
-
Visually inspect the top poses in a molecular viewer. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. A pose that forms chemically sensible interactions with key residues is more credible.[18][19]
-
Caption: Workflow for Molecular Docking using AutoDock Vina.
Protocol 2: MD Simulation with GROMACS
This protocol describes how to assess the stability of the protein-ligand complex predicted by docking, using GROMACS, a powerful and widely used MD simulation engine.[9][20]
Rationale: A docked pose may have a favorable score but might be unstable in a dynamic, solvated environment. MD simulation tests this stability. If the ligand remains bound in its initial pose throughout the simulation, it provides strong evidence for a stable interaction. The Root Mean Square Deviation (RMSD) of the ligand is a key metric for this assessment.[21]
Methodology:
-
System Preparation:
-
Combine the coordinates of the prepared CDK2 receptor and the top-scoring ligand pose from docking into a single complex .pdb file.
-
Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[22]
-
Generate the ligand's topology and parameter files. This is a critical step, as standard force fields do not contain parameters for novel molecules. Web servers like the CGenFF server can be used for this purpose.[20][22]
-
Use the GROMACS pdb2gmx tool to process the protein structure and editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).[8]
-
-
Solvation and Ionization:
-
Fill the simulation box with water molecules (e.g., TIP3P water model) using the solvate tool.[8]
-
Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic physiological salt concentration (e.g., 0.15 M) using the genion tool. Molecular dynamics simulations require a neutral system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes or inappropriate geometries introduced during the setup. This ensures a stable starting point for the simulation.[8]
-
-
Equilibration:
-
Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, positional restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[22]
-
-
Production MD Run:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). No positional restraints are applied during this phase.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand's heavy atoms relative to its initial docked position over the course of the simulation. A stable, low RMSD (typically < 2-3 Å) indicates the ligand remains bound in its initial pose.[21] A large, fluctuating RMSD suggests the ligand is unstable and may be dissociating.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual protein residues to identify regions that become more or less flexible upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.
-
Caption: Workflow for Molecular Dynamics Simulation using GROMACS.
Part 4: Data Presentation and Interpretation
To objectively compare the performance of these methods, quantitative data should be summarized in a clear, structured format.
Table 1: Comparison of In Silico Modeling Techniques
| Parameter | Molecular Docking (AutoDock Vina) | Molecular Dynamics (GROMACS) | Rationale & Interpretation |
| Primary Output | Binding Pose & Affinity Score | System Trajectory over Time | Docking gives a static prediction; MD provides a dynamic view of stability. |
| Binding Affinity | -8.5 kcal/mol (Example) | More complex methods required (MM/PBSA, FEP) | The docking score is a rapid estimate. A lower score suggests stronger binding.[6][18] |
| Ligand Stability | Not directly measured | Ligand RMSD: 1.5 ± 0.3 Å (Example) | A low and stable ligand RMSD (< 2-3 Å) in MD validates the docking pose.[21] |
| Key Interactions | H-bond with GLU81, Hydrophobic contacts with ILE10, VAL18 | Stable H-bond with GLU81 (95% occupancy) | MD confirms if interactions predicted by docking are persistent over time. |
| Computational Cost | Minutes to Hours | Days to Weeks | Reflects the trade-off between speed for screening and rigor for validation. |
| Key Strengths | High-throughput, fast, good for virtual screening | Accounts for flexibility, solvent effects; more accurate stability assessment | Choose docking for large libraries; use MD for lead optimization and validation. |
| Key Limitations | Rigid/partially flexible receptor, simplified scoring function | Computationally expensive, sensitive to force field choice | Docking may produce false positives; MD requires significant computational resources. |
Conclusion
The in silico modeling of this compound binding to a target like CDK2 demonstrates a powerful, multi-stage computational strategy. Molecular docking serves as an invaluable tool for rapidly generating binding hypotheses and screening large numbers of compounds. However, its inherent limitations, such as the treatment of the protein as a rigid entity, necessitate further validation.
Molecular dynamics simulations provide this crucial validation step. By immersing the docked complex in a dynamic, solvated environment, MD simulations offer a more realistic and rigorous assessment of binding stability. The combined use of these two methods creates a robust workflow that increases the confidence in predicted protein-ligand interactions before committing to costly and time-consuming experimental validation. This integrated approach embodies the principles of modern, efficient drug discovery, allowing researchers to make more informed decisions and ultimately accelerate the journey from hit to lead.
References
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
-
GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group, Yale University. [Link]
-
Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]
-
Zhmurov, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]
-
Roy, K. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
-
Ahamad, T., et al. (2024). Drug Discovery Tools and In Silico Techniques: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Roche, D. B., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]
-
Gauto, D. F., et al. (2019). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology. [Link]
-
PRODIGY Webserver. Bonvin Lab. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Methyl 1-methylpiperazine-2-carboxylate. PubChem. [Link]
-
Saleh, N., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Use Prodigy Binding Affinity Prediction Online. Neurosnap. [Link]
-
Piquemal, J-P., et al. (2022). Protein–Ligand Binding Free-Energy Calculations with ARROW A Purely First-Principles Parameterized Polarizable Force Field. Journal of Chemical Theory and Computation. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]
-
Small Molecule Ligand Docking Service. BV-BRC. [Link]
-
Atz, K., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]
-
Roux, B., et al. (1999). Calculation of absolute protein–ligand binding free energy from computer simulations. PNAS. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Binding Affinity Prediction of Protein Ligand-BAPPL SERVER. SCFBio, IIT Delhi. [Link]
-
Roche, D. B. (2018). In silico identification and characterization of protein-ligand binding sites. CentAUR. [Link]
-
Methyl (R)-1-Boc-piperazine-2-carboxylate. AMERICAN ELEMENTS. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
jwohlwend/boltz: Official repository for the Boltz biomolecular interaction models. GitHub. [Link]
-
Sousa, S. F., et al. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. World Research Journal of Peptide and Protein. [Link]
-
How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
-
(S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem. [Link]
-
Small molecule docking. Bonvin Lab. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
Calculating Binding Free Energy in Protein–Ligand Interaction. Request PDF on ResearchGate. [Link]
-
Boltz-2. RXRX. [Link]
-
Roche, D. B., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. ResearchGate. [Link]
-
How to evaluate the docking results to find the best one? (2013). ResearchGate. [Link]
-
new paradigm for applying deep learning to protein–ligand interaction prediction. (2024). Briefings in Bioinformatics. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
Singh, D. (2014). In-silico drug design: An approach which revolutionarised the drug discovery process. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Methyl Piperazine-2-carboxylate. PubChem. [Link]
-
IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. (2023). World Journal of Pharmaceutical and Medical Research. [Link]
-
Medeiros, V. (2021). In Silico Drug Design Methods. AZoLifeSciences. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. wjpmr.com [wjpmr.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 10. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boltz-2 [rxrx.ai]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. 171504-96-4|this compound|BLD Pharm [bldpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Chiral Piperazine Derivatives
Introduction: The Criticality of Stereoisomerism in Piperazine-Containing Drugs
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. When this six-membered heterocycle is asymmetrically substituted, it gives rise to chirality, a phenomenon with profound implications for drug safety and efficacy. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).
Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the stereoisomeric purity of chiral drugs.[1][2][3][4] As a result, the development of robust and validated analytical methods for the accurate determination of enantiomeric excess (% ee) is not merely a quality control exercise but a cornerstone of drug development for chiral piperazine derivatives.
This guide provides an in-depth comparison of the three principal analytical techniques for isomeric purity analysis of chiral piperazine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each technique, present and compare their performance based on experimental data, and provide detailed protocols to empower researchers in their method development endeavors.
The Analytical Arsenal: A Comparative Overview of HPLC, SFC, and CE
The choice of analytical technique for chiral separations is a multi-faceted decision, balancing resolution, speed, sensitivity, cost, and environmental impact. For chiral piperazine derivatives, which are often basic compounds, the selection of the appropriate methodology is particularly crucial for achieving optimal peak shape and separation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC, particularly utilizing chiral stationary phases (CSPs), is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[3] The separation is based on the differential interactions of the enantiomers with a chiral selector immobilized on the stationary phase.
Key Strengths:
-
Versatility: A vast array of commercially available CSPs, especially polysaccharide-based ones (e.g., cellulose and amylose derivatives), offers broad applicability for a wide range of chiral compounds, including piperazine derivatives.[5]
-
Robustness and Reproducibility: HPLC methods, once developed and validated, are known for their reliability and transferability between laboratories.
-
Established Regulatory Acceptance: HPLC is a well-understood and accepted technique by regulatory agencies for purity and impurity analysis.
Challenges:
-
Solvent Consumption: Normal-phase HPLC, often employed for chiral separations, uses significant quantities of organic solvents, which have environmental and cost implications.
-
Analysis Time: Chiral HPLC methods can sometimes be lengthy, impacting throughput in high-demand environments.
-
Peak Shape for Basic Compounds: Piperazine derivatives, being basic, can exhibit poor peak shape (tailing) on silica-based CSPs. This often necessitates the addition of amine modifiers like diethylamine (DEA) to the mobile phase to improve chromatography.[5]
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental friendliness.[6][] This technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Key Strengths:
-
High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency compared to HPLC.[6][8]
-
Reduced Solvent Consumption: The primary use of CO2, which is recycled from industrial processes, makes SFC a much "greener" technique than HPLC.[6]
-
Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC, even when using the same chiral stationary phase.[9][10]
-
Improved Peak Shape for Basic Analytes: The mobile phases used in SFC can be less acidic than those in reversed-phase HPLC, often leading to better peak shapes for basic compounds like piperazine derivatives without the need for strong mobile phase additives.
Challenges:
-
Instrumentation: SFC systems are more specialized and can have a higher initial capital cost than standard HPLC systems.
-
Solubility: Highly polar or ionic compounds may have limited solubility in the CO2-based mobile phases, although this can often be overcome with appropriate modifiers and additives.
Capillary Electrophoresis (CE): The High-Resolution, Low-Volume Technique
Chiral CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).
Key Strengths:
-
Exceptional Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent resolution of enantiomers.
-
Minimal Sample and Reagent Consumption: The technique uses nanoliter injection volumes and microliter quantities of reagents, making it highly cost-effective and environmentally friendly.
-
Rapid Method Development: Method development in CE can be faster than in HPLC, as parameters like the type and concentration of the chiral selector and buffer pH can be quickly screened.
Challenges:
-
Sensitivity: The small injection volumes can lead to lower concentration sensitivity compared to HPLC and SFC, although various strategies can be employed to enhance it.
-
Robustness: CE methods can sometimes be less robust than chromatographic methods, with migration times susceptible to minor changes in buffer composition or capillary surface conditions.
-
Limited Preparative Scale: CE is primarily an analytical technique and is not suitable for preparative-scale separations.
Performance Comparison: A Data-Driven Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[3] | Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.[6] | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[11][12] |
| Typical CSP/Selector | Polysaccharide-based (e.g., Chiralpak® IC, Lux Cellulose-2).[13] | Polysaccharide-based CSPs are also very common.[] | Sulfated β-cyclodextrins.[11][14] |
| Resolution (Rs) | Good to excellent (typically > 1.5).[5] | Often comparable or superior to HPLC.[9] | Excellent (often > 2.0).[11] |
| Analysis Time | 10 - 30 minutes. | 2 - 10 minutes (significantly faster than HPLC).[6] | 5 - 20 minutes. |
| Sensitivity (LOD) | Typically in the low µg/mL range; can be improved with derivatization.[15] | Comparable to HPLC, often enhanced by MS detection. | Generally lower than HPLC/SFC (µg/mL range), but a LOD of 0.1% for impurities is achievable.[14] |
| Solvent Consumption | High (especially in normal phase). | Low (primarily CO2 with a small percentage of organic modifier).[6] | Very low (µL per run). |
| Cost per Sample | Moderate. | Lower than HPLC due to solvent savings, but higher initial instrument cost. | Low. |
| Key Advantage for Piperazines | Well-established, robust methods. | Fast analysis, "green" chemistry, and often better peak shape for basic compounds. | High resolution, minimal sample consumption. |
| Key Disadvantage for Piperazines | Potential for peak tailing, high solvent usage. | Higher initial instrument cost. | Lower concentration sensitivity. |
Experimental Protocols: Step-by-Step Methodologies
The following sections provide detailed, exemplary protocols for the chiral analysis of a generic piperazine derivative. These protocols are intended as a starting point for method development and should be optimized and validated for the specific analyte and intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17][18][19][20]
Chiral HPLC Method for a Piperazine Derivative
This protocol is based on established methods for piperazine-containing compounds.[5][13]
Objective: To determine the enantiomeric purity of a chiral piperazine derivative using HPLC with a polysaccharide-based CSP.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35 °C.[13]
-
Detection Wavelength: 230 nm (or a wavelength appropriate for the analyte's chromophore). For compounds lacking a strong chromophore, detection at lower wavelengths (e.g., 205 nm) may be necessary, or pre-column derivatization can be considered.[5][21]
-
Injection Volume: 10 µL.[13]
Procedure:
-
Mobile Phase Preparation: Carefully measure the required volumes of acetonitrile, methanol, and diethylamine. Mix thoroughly and degas using an ultrasonic bath or online degasser.
-
Standard Solution Preparation: Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard at a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard, using the mobile phase as the diluent.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks. For purity analysis, calculate the percentage of the minor enantiomer relative to the total area of both enantiomeric peaks.
Causality Behind Experimental Choices:
-
Chiralpak® IC: This immobilized polysaccharide-based CSP is known for its broad enantioselectivity for a wide range of chiral compounds, including those with amine functionalities.
-
Mobile Phase: The combination of acetonitrile and methanol provides good solvating power, while the small amount of diethylamine is crucial to act as a basic modifier. This minimizes interactions between the basic piperazine nitrogen and any residual acidic silanol groups on the silica support, leading to improved peak shape and resolution.[13]
-
Temperature: 35 °C is a common starting temperature for chiral separations, providing a balance between efficiency and analysis time.
Diagram: Chiral HPLC Experimental Workflow
Caption: Workflow for chiral HPLC analysis of piperazine derivatives.
Chiral SFC Method for a Piperazine Derivative
This protocol is based on general principles of chiral SFC method development.[6][]
Objective: To achieve a rapid and efficient separation of the enantiomers of a chiral piperazine derivative using SFC.
Instrumentation:
-
SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a PDA detector. An SFC-MS system can also be used for enhanced sensitivity and selectivity.[22]
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 (A) and Methanol (B).
-
Gradient: Isocratic, e.g., 20% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector (scan 210-400 nm) or MS.
-
Injection Volume: 5 µL.
Procedure:
-
Modifier Preparation: Use HPLC-grade methanol as the modifier.
-
Standard and Sample Preparation: Dissolve the racemic standard and the sample in methanol or a suitable solvent at an appropriate concentration (e.g., 1 mg/mL).
-
System Equilibration: Equilibrate the column with the mobile phase at the initial conditions until the pressure and baseline are stable.
-
Analysis: Inject the solutions and run the analysis.
-
Data Analysis: As per the HPLC method.
Causality Behind Experimental Choices:
-
CO2/Methanol Mobile Phase: This is a common mobile phase in SFC. Methanol is a polar modifier that helps to elute the analytes from the polar stationary phase and can influence enantioselectivity.
-
High Flow Rate: The low viscosity of the mobile phase allows for a high flow rate (3.0 mL/min), which significantly reduces the analysis time compared to HPLC.[6]
-
Back-Pressure Regulator (BPR): The BPR maintains the mobile phase in a supercritical state, which is essential for the chromatographic process.
-
Temperature: A slightly elevated temperature (40 °C) can improve peak efficiency and reduce mobile phase viscosity.
Diagram: Chiral SFC Experimental Workflow
Caption: Workflow for chiral SFC analysis of piperazine derivatives.
Chiral CE Method for a Piperazine Derivative
This protocol is based on validated methods for the chiral separation of basic drugs, including piperazine derivatives.[11][14]
Objective: To determine the enantiomeric purity of a chiral piperazine derivative using CE with a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a PDA detector, temperature-controlled capillary cassette, and autosampler.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm, total length 50 cm.
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 34 mg/mL sulfated β-cyclodextrin (S-β-CD) and 40% (v/v) methanol.[11]
-
Voltage: 25 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
Procedure:
-
BGE Preparation: Prepare the phosphate buffer and adjust the pH. Dissolve the S-β-CD in the buffer, then add the methanol and mix well. Filter the BGE through a 0.22 µm filter.
-
Standard and Sample Preparation: Dissolve the racemic standard and sample in water or a suitable buffer at an appropriate concentration (e.g., 0.5 mg/mL).
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 1 M NaOH, water, and then the BGE.
-
Analysis: Between runs, flush the capillary with the BGE. Inject the sample and apply the voltage to start the separation.
-
Data Analysis: Identify the two enantiomer peaks in the electropherogram and calculate the resolution and enantiomeric purity.
Causality Behind Experimental Choices:
-
Sulfated β-cyclodextrin (S-β-CD): S-β-CD is an effective chiral selector for a wide range of basic compounds. The negatively charged sulfate groups on the cyclodextrin rim enhance its interaction with the positively charged piperazine derivatives (at pH 6.0), leading to good enantioselectivity.[11]
-
Phosphate Buffer (pH 6.0): At this pH, the piperazine derivative will be protonated and positively charged, allowing it to migrate in the electric field. The pH also influences the extent of interaction with the chiral selector.
-
Methanol: The addition of an organic modifier like methanol to the BGE can alter the viscosity of the medium and the solvation of the analyte and chiral selector, often improving resolution.
Diagram: Chiral CE Experimental Workflow
Caption: Workflow for chiral CE analysis of piperazine derivatives.
Conclusion and Future Perspectives
The isomeric purity analysis of chiral piperazine derivatives is a critical aspect of pharmaceutical development and quality control. HPLC, SFC, and CE each offer a unique set of advantages and disadvantages for this purpose.
-
Chiral HPLC remains the workhorse of the industry, offering robustness and a wide range of available stationary phases.
-
Chiral SFC presents a compelling alternative, with significant benefits in terms of speed and reduced environmental impact, making it particularly attractive for high-throughput screening and preparative applications.
-
Chiral CE provides unparalleled resolution and efficiency with minimal sample consumption, making it an excellent choice for challenging separations and when sample amounts are limited.
The choice of the optimal technique will depend on the specific requirements of the analysis, including the properties of the molecule, the desired throughput, and the available instrumentation. As the pharmaceutical industry continues to move towards greener and more efficient analytical methodologies, the adoption of SFC and CE for routine chiral purity analysis is expected to grow. Furthermore, the coupling of these separation techniques with mass spectrometry (SFC-MS and CE-MS) will continue to enhance sensitivity and selectivity, providing even more powerful tools for the analysis of chiral piperazine derivatives.[22][23][24][25]
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Al-Janabi, F. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 311–322. [Link]
-
Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2014). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 35(15), 2139-2145. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. [Link]
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2016). Enantioseparations in super- and subcritical fluid chromatography. Journal of Separation Science, 39(1), 17-35. [Link]
-
International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]
-
Rocheleau, M. J., et al. (2005). Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development. Electrophoresis, 26(11), 2199-2206. [Link]
-
De-Simone, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 28(10), 4061. [Link]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: Text and methodology. [Link]
-
Perenyi, D., et al. (2021). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 26(23), 7249. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
De-Clercq, P. J. (2000). Chiral Purity in Drug Analysis. Encyclopedia of Analytical Chemistry. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Barhate, C. L., et al. (2017). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Analytical Chemistry, 89(6), 3533–3540. [Link]
-
Di-Capua, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
National Institute of Justice. (2004). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. [Link]
-
de-Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 918. [Link]
-
Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Separation Science and Technology, 11, 23-53. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Drug Substance. [Link]
-
Furlanetto, S., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(5), 1083. [Link]
-
Altria, K. D. (1998). Validating CE Methods for Pharmaceutical Analysis. LCGC Europe, 11(8), 522-527. [Link]
-
Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157. [Link]
-
De-Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
The-Pharma-Manual. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International, 31(2), 84-91. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] FDA's policy statement for the development of new stereoisomeric drugs. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. jocpr.com [jocpr.com]
- 14. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. preprints.org [preprints.org]
- 25. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 1-acetylpiperazine-2-carboxylate
This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 1-acetylpiperazine-2-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence beyond the product itself. The following procedures are synthesized from established chemical safety principles and data on structurally related compounds.
Hazard Assessment and Core Safety Principles
The fundamental principle for disposing of this compound is risk mitigation through containment and proper waste stream management. The operational plan must be grounded in the potential hazards inferred from analogous structures.
| Hazard Category | Inferred Risk Description | Primary Mitigation & Disposal Protocol |
| Skin & Eye Irritation | Based on data for 1-acetylpiperazine and other piperazine derivatives, the compound is expected to cause skin irritation and potentially serious eye irritation.[2][5] | Always use appropriate Personal Protective Equipment (PPE). Waste must be handled in a way that prevents contact. All waste streams are to be considered hazardous. |
| Acute Toxicity | While specific data is unavailable, related compounds may be harmful if inhaled or swallowed.[2] | Handle in a well-ventilated area, preferably a chemical fume hood. Do not dispose of via evaporation.[6] |
| Environmental Hazard | Improper disposal can introduce synthetic chemicals into the environment. | Do not dispose of down the drain or in general trash.[6][7] All waste must be collected for incineration by a licensed hazardous waste contractor.[4] |
Essential Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound in any form, including its waste products.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect from potential splashes.[2][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). If direct contact with waste occurs, remove and dispose of the gloves as contaminated waste and wash your hands thoroughly.
-
Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.
Step-by-Step Waste Disposal Protocol
This protocol provides a self-validating system for waste management, from the point of generation to final collection. The causality for each step is explained to ensure a deep understanding of the safety logic.
Phase 1: Waste Segregation and Containerization
This phase is critical to prevent dangerous chemical reactions within the waste container.
-
Designate a Waste Container: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-top lid. The container must be in good condition, free from leaks or cracks.[9]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "this compound" and any solvents present in the waste solution. Do not use abbreviations or chemical formulas.[9]
-
Collect Waste Streams:
-
Solid Waste: Collect unreacted material, reaction byproducts, and contaminated weighing papers or consumables directly into a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound, including mother liquor from crystallizations and chromatographic fractions, in the designated liquid hazardous waste container.
-
Segregation Rationale: Never mix incompatible waste streams. For instance, do not mix this amine-derived waste with strong acids or oxidizing agents in the same container to prevent violent exothermic reactions or the release of toxic fumes.[10]
-
-
Keep Container Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[6][9] This industry-standard practice minimizes the release of vapors and prevents spills, ensuring a safer laboratory environment.
Phase 2: Decontamination of Laboratory Equipment
Proper decontamination renders non-disposable items safe for reuse and ensures that disposable items are managed correctly.
-
Non-Disposable Glassware/Equipment:
-
Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) capable of dissolving the compound.
-
Collect this first rinsate and add it to your liquid hazardous waste container.[9] This is a critical step, as the rinsate is considered hazardous waste.
-
Follow with a triple rinse using soap and water.
-
-
Disposable Items (e.g., pipette tips, contaminated gloves):
-
Place all contaminated disposable items directly into the designated solid hazardous waste container. Do not place these items in the regular trash.
-
-
Empty Reagent Bottles:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[6][9]
-
After this procedure, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[11]
-
Phase 3: Storage and Final Disposal
-
Store Waste Securely: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be located near the point of waste generation and away from general laboratory traffic.
-
Arrange for Professional Disposal: Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year), contact your institution's EHS department to arrange for collection by a licensed hazardous waste disposal contractor.[6][10] Do not transport hazardous waste yourself.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from upwind.[12]
-
Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully collect the absorbed material and any contaminated items using spark-proof tools and place them into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper handling and disposal of waste generated from work involving this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- ECHEMI. (n.d.). Methyl 1-methylpiperidine-2-carboxylate SDS, 1690-74-0 Safety Data Sheets.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
-
National Center for Biotechnology Information. (n.d.). Methyl 1-methylpiperazine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Acetylpiperazine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Google Patents. (n.d.). US5043075A - Method of removing amines.
-
National Center for Biotechnology Information. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. PubChem Compound Database. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- American Elements. (n.d.). Methyl (R)-1-Boc-piperazine-2-carboxylate.
- APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU).
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-piperidinecarboxylate.
- ChemicalBook. (2025). 2-Piperazinecarboxylic acid methyl ester.
- Refining Community. (n.d.). Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry with the Vapor-phase Application of an Organic Solvent.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- BLD Pharm. (n.d.). 1-Acetylpiperazine.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-acetylpiperazine-2-carboxylate
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, piperazine derivatives are a common scaffold in medicinal chemistry. This guide provides essential, immediate safety and logistical information for the handling of Methyl 1-acetylpiperazine-2-carboxylate, a substituted piperazine derivative. By understanding the potential hazards and implementing robust safety protocols, you can minimize risk and ensure a safe laboratory environment. This document is structured to provide not just a list of procedures, but the scientific reasoning behind them, fostering a culture of safety and deep operational understanding.
Hazard Profile of Piperazine Derivatives: An Overview
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation and potentially severe burns.[1][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and wheezing.[2][4][5]
-
Sensitization: May cause skin and respiratory sensitization, leading to allergic reactions with subsequent exposures.[1]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1][4]
-
Combustibility: As a solid, it is likely combustible and fine dusts could form explosive mixtures with air.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing (Solid) | Safety glasses with side shields or chemical splash goggles.[6] | Nitrile rubber gloves (>0.11 mm thickness).[6] | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (P1 or higher) is necessary.[6] |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[3] | Nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time of >480 minutes.[6] | Laboratory coat. | Work in a chemical fume hood. |
| Reaction Setup & Workup | Chemical splash goggles and a face shield.[3] | Nitrile rubber gloves (>0.11 mm thickness).[6] Consider double-gloving. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Large-Scale Operations | Face shield and chemical splash goggles.[3] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron. | A powered air-purifying respirator (PAPR) may be required based on risk assessment.[1] |
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Pre-Operational Checks and Preparation
-
Consult the SDS: Always review the Safety Data Sheet for any chemical before use. For this compound, refer to the SDS of closely related compounds if a specific one is unavailable.
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or dust.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Inspect PPE: Check all PPE for signs of damage (e.g., cracks, holes) before donning.
Experimental Workflow: Handling with Precision
The following workflow diagram illustrates the key stages of handling this compound and the associated safety measures.
Caption: Experimental workflow for handling this compound.
Operational Plan: Step-by-Step Protocol
-
Donning PPE:
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate gloves.
-
If required, don respiratory protection, ensuring a proper fit.
-
-
Handling the Compound:
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.[4][7]
-
When weighing the solid, use a spatula and avoid generating dust.[6] A balance with a draft shield is recommended.
-
For dissolution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[5]
-
-
In Case of a Spill:
-
Minor Spill: For a small spill, alert others in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for disposal.[4]
-
Major Spill: Evacuate the area and notify your institution's emergency response team.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to avoid touching the outer surface.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Container Management: Keep waste containers closed except when adding waste. Store in a well-ventilated area away from incompatible materials.[1]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste.[5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. An eyewash station should be readily accessible in the laboratory.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about understanding the underlying principles of chemical safety. By integrating the knowledge of this compound's potential hazards with the consistent and correct use of personal protective equipment and adherence to established protocols, researchers can confidently and safely advance their scientific endeavors.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%. Retrieved from [Link]
-
Sdfine. (n.d.). n-methylpiperazine Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2004, April). Hazard Summary: Piperazine. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]
-
Mustata, G., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
